Product packaging for Bromodiiodomethane(Cat. No.:CAS No. 557-95-9)

Bromodiiodomethane

Cat. No.: B041894
CAS No.: 557-95-9
M. Wt: 346.73 g/mol
InChI Key: PTGIGXMFLYACDM-UHFFFAOYSA-N
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Description

Bromodiiodomethane is a valuable dihalomethane reagent prized in organic synthesis for its unique reactivity stemming from the distinct electronegativities and leaving group abilities of its bromine and iodine atoms. It serves as a pivotal building block for cyclopropanation reactions, where it acts as a carbene precursor or alkylating agent to synthesize cyclopropane rings, key motifs in pharmaceutical and natural product chemistry. Its primary research utility lies in the preparation of complex molecular architectures, including strained carbocycles and as a linker in medicinal chemistry for structure-activity relationship (SAR) studies. The mechanism often involves the initial displacement of the iodide ion, which is a superior leaving group, followed by intramolecular ring closure or further intermolecular reactions. This reagent is particularly useful for investigating reaction mechanisms involving halogenated intermediates and for developing novel synthetic methodologies. Researchers utilize this compound to introduce a one-carbon unit with two halogen handles, enabling sequential functionalization for the construction of diverse chemical libraries. It is strictly for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBrI2 B041894 Bromodiiodomethane CAS No. 557-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBrI2/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGIGXMFLYACDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBrI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204235
Record name Bromodiiodomethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-95-9
Record name Bromodiiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromodiiodomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodiiodomethane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromodiiodomethane (CHBrI₂), a trihalomethane of interest in organic synthesis. The document details the synthetic protocol, purification methods, and in-depth characterization using various spectroscopic techniques. All quantitative data is summarized in structured tables, and experimental workflows are visually represented to ensure clarity and reproducibility.

Synthesis of this compound

This compound is synthesized through the reaction of triiodomethane (iodoform) with bromine. The reaction is typically carried out in an inert solvent at a reduced temperature to control the reactivity of the halogen exchange.

Experimental Protocol

Reaction: CHI₃ + Br₂ → CHBrI₂ + IBr

A detailed experimental procedure for the synthesis of this compound is outlined below:

Parameter Value/Description
Reactants Triiodomethane (Iodoform, CHI₃), Bromine (Br₂)
Solvent Carbon Tetrachloride (CCl₄)
Temperature 0 °C
Procedure To a solution of triiodomethane in carbon tetrachloride, cooled to 0 °C in an ice bath, a stoichiometric amount of bromine is added dropwise with constant stirring. The reaction mixture is maintained at 0 °C for a specified period to ensure complete reaction.
Work-up The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted bromine and iodine bromide. The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure.
Yield Approximately 52%[1]

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Triiodomethane + Bromine in Carbon Tetrachloride Reaction_Vessel Reaction at 0°C Reactants->Reaction_Vessel Workup Aqueous Work-up (Sodium Thiosulfate, Water) Reaction_Vessel->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Removal Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

A flowchart illustrating the synthesis of this compound.

Purification

The crude this compound, a light yellow solid, is purified by recrystallization to remove any unreacted starting materials and by-products.

Experimental Protocol: Recrystallization

The selection of an appropriate solvent is critical for effective purification. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. Based on the polar nature of the C-X bonds, polar solvents are generally tested.

Parameter Value/Description
Technique Recrystallization
Solvent Selection Ethanol (B145695) or a mixture of ethanol and water is often suitable for the recrystallization of polyhalogenated methanes. The optimal solvent system should be determined empirically.
Procedure The crude solid is dissolved in a minimal amount of the hot solvent. The hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
Drying The crystals are dried under vacuum to remove any residual solvent.

Workflow for Purification:

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration (collect crystals) Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

A flowchart detailing the purification of this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Physical Properties
Property Value
Chemical Formula CHBrI₂[1]
Molar Mass 346.732 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 49 °C[1]
Boiling Point 221.5 °C[1]
Solubility Soluble in water, ethanol, and various organic solvents[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single signal, as there is only one proton in the molecule. The chemical shift of this proton is influenced by the electronegativity of the attached halogens.

Parameter Expected Value
Nucleus ¹H
Solvent CDCl₃
Chemical Shift (δ) A singlet is expected. For comparison, the proton in dibromomethane (B42720) (CH₂Br₂) appears at approximately 4.95 ppm. The increased number of iodine atoms in this compound would likely shift this signal further downfield.
Multiplicity Singlet
Integration 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a single resonance for the carbon atom. The chemical shift will be significantly affected by the attached bromine and iodine atoms.

Parameter Expected Value
Nucleus ¹³C
Solvent CDCl₃
Chemical Shift (δ) A single peak is expected. PubChem indicates the availability of a ¹³C NMR spectrum for this compound[2]. The presence of one bromine and two iodine atoms will cause a significant downfield shift.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Parameter Expected Value
Ionization Method Electron Ionization (EI)
Molecular Ion (M⁺) A peak corresponding to the molecular weight (m/z ≈ 347) is expected. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), an M+2 peak of nearly equal intensity should be observed.
Key Fragments Expected fragmentation pathways include the loss of halogen atoms. Key fragments would include [CHBrI]⁺, [CHI₂]⁺, [CHBr]⁺, [CHI]⁺, and [I]⁺. The NIST WebBook lists a mass spectrum for this compound, which can be used for detailed analysis[3].
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational modes for this compound will be the C-H and C-X (X = Br, I) stretches and bends.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch~3000 cm⁻¹
C-Br stretch600 - 500 cm⁻¹
C-I stretch~500 cm⁻¹

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the relatively weak C-I bonds. It can be used as a source of the bromoiodocarbene (:CBrI) radical upon treatment with a strong base. This carbene can then react with alkenes to form cyclopropanes.

Reaction Pathway for Carbene Formation and Cyclopropanation:

Reaction_Pathway Start This compound (CHBrI₂) Carbene Bromoiodocarbene (:CBrI) Start->Carbene + Base Base Strong Base (e.g., NaOH) Cyclopropane Cyclopropane Derivative Carbene->Cyclopropane + Alkene Alkene Alkene

Generation of bromoiodocarbene and its reaction with an alkene.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined protocols and spectral data serve as a valuable resource for researchers in organic synthesis and related fields. The provided workflows and data tables are intended to facilitate the replication of these procedures and the unambiguous identification of the target compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂), a trihalomethane, is a compound of significant interest in organic synthesis due to its reactive nature. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data to aid in its characterization. The information is presented to support its application in research and development, particularly in the synthesis of novel organic molecules.

Physical and Chemical Properties

This compound is a light yellow solid at standard conditions.[1] It is characterized by its high molar mass and density. The compound is soluble in water and various organic solvents.[1] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties
PropertyValueReference
Molecular Formula CHBrI₂[1][2]
Molar Mass 346.732 g/mol [1][2]
Appearance Light yellow solid[1]
Density 3.6 ± 0.1 g/cm³[1]
Melting Point 49 °C[1]
Boiling Point 221.5 °C[1]
Solubility Soluble in water, ethanol, and various organic solvents[1]
Flash Point 87.8 ± 18.4 °C[1]
Chemical Identifiers
IdentifierValueReference
CAS Number 557-95-9[1][2]
IUPAC Name bromo(diiodo)methane[2]
InChI InChI=1S/CHBrI2/c2-1(3)4/h1H[2]
InChIKey PTGIGXMFLYACDM-UHFFFAOYSA-N[2]
SMILES C(Br)(I)I[2]
Thermochemical Properties
PropertyValueReference
Enthalpy of Formation (ΔfH°₂₉₈) 157.1 kJ/mol (computed)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of iodoform (B1672029) (triiodomethane) with bromine.[1]

Reaction: CHI₃ + Br₂ → CHBrI₂ + IBr

Experimental Procedure:

  • Materials: Iodoform, bromine, carbon tetrachloride.

  • Procedure: In a reaction vessel, iodoform is dissolved in carbon tetrachloride. The solution is cooled to 0 °C in an ice bath. Bromine is then added dropwise to the stirred solution. The reaction is typically allowed to proceed for several hours at this temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or chromatography. A reported yield for this reaction is 52%.[1]

Cyclopropanation of Styrene (B11656) using this compound

This compound can serve as a precursor to bromoiodocarbene, which readily undergoes cyclopropanation reactions with alkenes. A detailed protocol for the reaction with styrene under phase-transfer catalysis (PTC) is described below.[4]

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Styrene, CHBrI2, and CH2Cl2 Combine Styrene, CHBrI2, and CH2Cl2 Add Phase-Transfer Catalyst Add Phase-Transfer Catalyst Combine Styrene, CHBrI2, and CH2Cl2->Add Phase-Transfer Catalyst Add 50% aq. NaOH (slowly) Add 50% aq. NaOH (slowly) Add Phase-Transfer Catalyst->Add 50% aq. NaOH (slowly) Vigorous Stirring (4-6 h) Vigorous Stirring (4-6 h) Add 50% aq. NaOH (slowly)->Vigorous Stirring (4-6 h) Monitor by TLC/GC Monitor by TLC/GC Vigorous Stirring (4-6 h)->Monitor by TLC/GC Dilute with H2O and Ether Dilute with H2O and Ether Monitor by TLC/GC->Dilute with H2O and Ether Separate Layers Separate Layers Dilute with H2O and Ether->Separate Layers Extract Aqueous Layer Extract Aqueous Layer Separate Layers->Extract Aqueous Layer Combine Organic Layers Combine Organic Layers Extract Aqueous Layer->Combine Organic Layers Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Combine Organic Layers->Wash with NaHCO3 and Brine Dry with Na2SO4 Dry with Na2SO4 Wash with NaHCO3 and Brine->Dry with Na2SO4 Filter and Concentrate Filter and Concentrate Dry with Na2SO4->Filter and Concentrate Column Chromatography Column Chromatography Filter and Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the cyclopropanation of styrene.

Experimental Procedure:

  • Materials: Styrene, this compound, dichloromethane, tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst, 50% aqueous sodium hydroxide (B78521), diethyl ether, saturated aqueous sodium bicarbonate, brine, and anhydrous sodium sulfate.[4]

  • Procedure: To a reaction flask, add styrene (1.0 eq), this compound (1.5 eq), and dichloromethane.[4] To this solution, add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).[4] While stirring vigorously, slowly add a 50% aqueous sodium hydroxide solution.[4] The reaction is exothermic and should be maintained at or below 40°C.[4] Continue vigorous stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and diethyl ether.[4] Separate the organic layer and extract the aqueous layer with diethyl ether.[4] Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired gem-bromoiodocyclopropane.

Chemical Reactivity and Signaling Pathways

The primary reactive pathway of this compound in the presence of a strong base is the formation of bromoiodocarbene (:CBrI) through alpha-elimination. This highly reactive intermediate is the key species in cyclopropanation reactions.

Mechanism of Bromoiodocarbene Generation and Cyclopropanation:

G cluster_phase_transfer Phase-Transfer Catalysis cluster_reaction_steps Reaction Steps OH- (aq) OH- (aq) Q+OH- (org) Q+OH- (org) OH- (aq)->Q+OH- (org) Q+X- CHBrI2 (org) CHBrI2 (org) :CBrI (org) :CBrI (org) CHBrI2 (org)->:CBrI (org) Deprotonation by Q+OH- gem-Bromoiodocyclopropane gem-Bromoiodocyclopropane :CBrI (org)->gem-Bromoiodocyclopropane Alkene Deprotonation CHBrI2 + OH- -> -CBrI2 + H2O Alpha-Elimination -CBrI2 -> :CBrI + I- Deprotonation->Alpha-Elimination Cycloaddition :CBrI + Alkene -> Cyclopropane Alpha-Elimination->Cycloaddition

Caption: Mechanism of bromoiodocarbene formation and cyclopropanation.

Under phase-transfer catalysis, a hydroxide ion is transported from the aqueous phase to the organic phase by a quaternary ammonium (B1175870) salt (Q⁺X⁻).[4] In the organic phase, the hydroxide ion deprotonates this compound to form the tribalomethyl anion (-CBrI₂). This anion then undergoes alpha-elimination of an iodide ion to generate the bromoiodocarbene (:CBrI). The carbene then reacts with an alkene in a cycloaddition reaction to form the corresponding gem-bromoiodocyclopropane.[1]

This compound can also react with antimony pentachloride to produce bromochloroiodomethane.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a single peak (singlet) for the single proton. The chemical shift of this proton is influenced by the electronegativity of the attached halogens. Generally, the chemical shift of protons in halomethanes increases with the electronegativity and number of halogen atoms.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum of this compound shows a single resonance, indicating a single carbon environment.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the C-H and C-X (X = Br, I) bond vibrations.

  • C-H stretching: A band in the region of 3000 cm⁻¹ is expected for the C-H stretching vibration.

  • C-Br stretching: A strong absorption band is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

  • C-I stretching: A strong absorption band is also expected in the lower frequency region of the fingerprint region, typically below 600 cm⁻¹.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and spectroscopic information. This compilation of data is intended to be a valuable resource for researchers and scientists working with this versatile reagent in the field of organic synthesis and drug development.

References

Bromodiiodomethane: A Technical Guide to its CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for bromodiiodomethane. The following sections present quantitative data, experimental protocols, and a visual representation of safety information to ensure safe handling and use in a laboratory setting.

Chemical Identification and Properties

This compound is a trihalomethane with the chemical formula CHBrI₂.[1] It is recognized by the CAS Registry Number 557-95-9 .[1][2][3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula CHBrI₂[1][2][3]
Molar Mass 346.73 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 49 °C (120 °F; 322 K)[1]
Boiling Point 221.5 °C (430.7 °F; 494.6 K)[1][3]
Density 3.6 g/cm³[1][3]
Flash Point 87.8 °C[1][3]
Solubility Soluble in water[1]

Safety and Hazard Information

The safe handling of this compound is critical due to its potential hazards. This section outlines the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

GHS Hazard Statements

Based on available safety data, this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements

To mitigate the risks associated with this compound, the following precautionary measures should be followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

Adherence to strict experimental protocols is essential when working with this compound to ensure personnel safety and experimental integrity.

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The substance is light-sensitive and should be stored in an amber vial or otherwise protected from light.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Safety Hazard and Handling Workflow

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary safety precautions.

Bromodiiodomethane_Safety cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_response Exposure Response H315 Causes skin irritation Gloves Wear protective gloves (P280) H315->Gloves H319 Causes serious eye irritation Goggles Wear eye protection (P280) H319->Goggles H335 May cause respiratory irritation Ventilation Use in a well-ventilated area (P271) H335->Ventilation Skin_Wash IF ON SKIN: Wash with plenty of water (P302 + P352) Gloves->Skin_Wash Eye_Rinse IF IN EYES: Rinse cautiously with water (P305 + P351 + P338) Goggles->Eye_Rinse Inhaled_Fresh_Air IF INHALED: Move to fresh air (P304 + P340) Ventilation->Inhaled_Fresh_Air

Safety workflow for this compound.

References

A Technical Guide to the Spectroscopic Data of Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for bromodiiodomethane (CHBrI₂), a trihalomethane of interest in organic synthesis and chemical analysis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data points for structural confirmation.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.0 - 8.0 (Estimated)Singlet (s)CHBr₂I

Note: The chemical shift is an estimate based on trends observed in polyhalogenated methanes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. This compound contains a single, unique carbon atom, which gives rise to one signal in the spectrum. The significant deshielding effect of the attached bromine and iodine atoms results in a very low-field chemical shift.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmSolventAssignment
-36.5CDCl₃C HBrI₂
Data sourced from SpectraBase.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The spectrum of this compound is characterized by C-H stretching and bending vibrations, as well as C-Br and C-I stretching vibrations, which typically appear in the fingerprint region.[5]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~3000 - 2850MediumC-H Stretch
~1400 - 1300MediumC-H Bend (Scissoring)
~750 - 550StrongC-Br Stretch
~600 - 500StrongC-I Stretch

Note: Wavenumber ranges are approximate and based on characteristic absorptions for haloalkanes.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[8][9] Iodine is monoisotopic (¹²⁷I).

Table 4: Mass Spectrometry Data for this compound

m/z (Mass/Charge)Relative IntensityAssignment (Fragment Ion)
348~50%[CH⁷⁹Br¹²⁷I₂]⁺ (M⁺)
350~50%[CH⁸¹Br¹²⁷I₂]⁺ (M+2)
221 / 223Variable[CH¹²⁷I₂]⁺
219 / 221Variable[CH⁷⁹Br¹²⁷I]⁺ / [CH⁸¹Br¹²⁷I]⁺
127High[I]⁺
94 / 96Variable[CH⁷⁹Br]⁺ / [CH⁸¹Br]⁺

Note: Fragmentation data is based on predicted cleavage patterns for halomethanes and isotopic abundances. The NIST Chemistry WebBook lists the availability of an electron ionization mass spectrum for this compound.[10]

Experimental Protocols

The following protocols outline standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).[3][11]

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker, JEOL).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-64 scans for a clear signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use proton decoupling to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[12]

    • Set the spectral width to approximately 250 ppm.

    • Use a 45-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, prepare a KBr (potassium bromide) pellet.[1]

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity of 100% (the base peak).[13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like this compound using the spectroscopic methods discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_start Sample cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (CHBrI₂) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H: Chemical Shift, Multiplicity ¹³C: Number of Signals NMR->NMR_Data IR_Data Functional Groups (C-H, C-Br, C-I) IR->IR_Data MS_Data Molecular Weight (348/350 amu) Isotopic Pattern (Br) Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for structural analysis using NMR, IR, and Mass Spectrometry.

References

In-depth Technical Guide: Computational Insights into the Stability and Reactivity of Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂), a trihalomethane, presents a unique case study in computational chemistry due to the presence of three different halogen atoms bonded to a central carbon. This structural feature imparts significant reactivity and a nuanced stability profile, making it a molecule of interest in various chemical contexts, including atmospheric chemistry and synthetic organic chemistry. Understanding its thermodynamic stability and kinetic reactivity is crucial for predicting its environmental fate and harnessing its synthetic potential. This technical guide provides an in-depth analysis of the stability and reactivity of this compound based on computational studies, offering valuable data and methodological insights for researchers in the field.

Data Presentation: Thermodynamic and Kinetic Parameters

Computational studies have provided key quantitative data on the stability and bond strengths of this compound. The following tables summarize the most relevant thermodynamic and kinetic parameters derived from high-level ab initio and density functional theory (DFT) calculations.

Table 1: Calculated Thermodynamic Properties of this compound (CHBrI₂)
PropertyValueUnitsComputational MethodReference
Standard Enthalpy of Formation (ΔfH°(298 K))157.1 ± 9.0kJ mol⁻¹QCISD(T)/6-311+G(3df,2p)//QCISD/6-311G(d,p) with RECPs[1]
Table 2: Calculated Bond Dissociation Energies (BDEs) of this compound (CHBrI₂)
BondBDE (298 K)UnitsComputational MethodReference
H-CBrI₂415.2kJ mol⁻¹Derived from ΔfH°This work, based on[1]
Br-CI₂HNot available in literaturekJ mol⁻¹--
I-CBrIHNot available in literaturekJ mol⁻¹--

Note: The C-H bond dissociation energy was calculated using the standard enthalpies of formation of CHBrI₂, the CBrI₂ radical (272.3 ± 9.0 kJ mol⁻¹[1]), and the hydrogen atom (218.0 kJ mol⁻¹).

Experimental Protocols: Computational Methodologies

The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods and basis sets. The data presented in this guide are primarily based on high-level quantum chemical calculations.

Thermochemical Calculations

The standard enthalpy of formation of this compound and its corresponding radical were determined using a high-level ab initio approach.

  • Geometry Optimization and Vibrational Frequencies: The molecular structures of all species were optimized using the Quadratic Configuration Interaction with Singles and Doubles (QCISD) method in conjunction with the 6-311G(d,p) basis set.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations were performed on the optimized geometries using the more sophisticated QCISD(T) method, which includes a perturbative correction for triple excitations. A larger basis set, 6-311+G(3df,2p), was employed for these calculations.

  • Relativistic Effects: For the heavy atoms, bromine and iodine, relativistic effective core potentials (RECPs) were utilized to account for the significant influence of relativistic effects on their electronic structure and energetics.

  • Isodesmic Reactions: The final enthalpies of formation were derived using isodesmic reaction schemes. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction, leading to a cancellation of systematic errors in the calculations.

Mandatory Visualization: Reaction Pathways and Logical Relationships

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

Decomposition Pathways

The primary decomposition pathways of this compound involve the homolytic cleavage of its chemical bonds. The relative energies of these pathways determine the initial steps in its thermal or photochemical degradation.

CHBrI2 CHBrI₂ CBrI2_rad •CBrI₂ + H• CHBrI2->CBrI2_rad ΔH = BDE(C-H) CHBr_rad_I CHI₂• + Br• CHBrI2->CHBr_rad_I ΔH = BDE(C-Br) CHIBr_rad_I CHBrI• + I• CHBrI2->CHIBr_rad_I ΔH = BDE(C-I)

Homolytic bond cleavage pathways of this compound.
Atmospheric Oxidation of Brominated Methanes

While specific data for this compound is limited, the general atmospheric oxidation mechanism for brominated methanes, such as dibromomethane, provides a logical framework for understanding its likely fate. This process is typically initiated by reaction with hydroxyl radicals.[2][3]

CH2Br2 CH₂Br₂ CHBr2_rad •CHBr₂ + H₂O CH2Br2->CHBr2_rad H-abstraction OH_rad •OH OH_rad->CHBr2_rad CHBr2O2_rad CHBr₂O₂• (Peroxy Radical) CHBr2_rad->CHBr2O2_rad O2 O₂ O2->CHBr2O2_rad CHBr2O_rad CHBr₂O• (Alkoxy Radical) + NO₂ CHBr2O2_rad->CHBr2O_rad NO NO NO->CHBr2O_rad CHBrO CHBrO + Br• CHBr2O_rad->CHBrO Decomposition

Generalized atmospheric oxidation pathway for dibromomethane.
Computational Workflow for Thermochemical Analysis

The determination of accurate thermochemical data from first principles involves a multi-step computational workflow. This diagram illustrates the logical sequence of calculations employed in the studies cited.

start Define Molecular Species geom_opt Geometry Optimization (e.g., QCISD/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (for ZPE and thermal corrections) geom_opt->freq_calc energy_calc High-Level Single-Point Energy (e.g., QCISD(T)/6-311+G(3df,2p)) geom_opt->energy_calc delta_h Calculate Reaction Enthalpy (ΔH_rxn) freq_calc->delta_h energy_calc->delta_h isodesmic Formulate Isodesmic Reactions isodesmic->delta_h final_h Determine Enthalpy of Formation (ΔfH°) delta_h->final_h end Final Thermochemical Data final_h->end

Workflow for computational thermochemistry.

Conclusion

Computational chemistry provides a powerful lens through which to examine the stability and reactivity of molecules like this compound. The calculated standard enthalpy of formation indicates it is a moderately stable compound, while the derived C-H bond dissociation energy suggests this bond is the most resistant to homolytic cleavage compared to the weaker carbon-halogen bonds. Although specific computational data on the C-Br and C-I bond dissociation energies and detailed reaction kinetics for this compound are currently scarce in the literature, the methodologies and general reaction pathways outlined in this guide for related brominated methanes offer a solid foundation for future computational investigations. Researchers and professionals in drug development can leverage these insights to better understand the chemical behavior of such polyhalogenated compounds. Further theoretical studies are encouraged to fill the existing data gaps and provide a more complete picture of the rich chemistry of this compound.

References

Bromodiiodomethane: A Technical Guide to its Discovery, Properties, and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromodiiodomethane (CHBrI₂), a trihalomethane of interest due to its natural occurrence and potential applications. This document details its physicochemical properties, synthesis, presence in the marine environment, and the analytical methodologies used for its detection and quantification.

Physicochemical Properties of this compound

This compound is a light-yellow solid at standard conditions.[1] It is characterized by its high molar mass and density, typical of polyhalogenated methanes. The compound is highly soluble in water and various organic solvents.[1] Key physicochemical data are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name bromo(diiodo)methane[2]
Synonyms Diiodobromomethane, BDIM[1][2]
CAS Number 557-95-9[1][2]
Molecular Formula CHBrI₂[1][2]
Molar Mass 346.73 g/mol [1][2]
Appearance Light yellow solid[1]
Density 3.6 ± 0.1 g/cm³[1]
Melting Point 49 °C (322 K)[1]
Boiling Point 221.5 °C (494.6 K)[1]
Flash Point 87.8 ± 18.4 °C[1]
Solubility Soluble in water, ethanol, and various organic solvents[1]

Discovery and Synthesis

This compound can be synthesized in the laboratory through the halogen exchange reaction of a polyiodinated methane (B114726).

Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of triiodomethane (iodoform) with bromine.[1]

Materials:

  • Triiodomethane (CHI₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve triiodomethane in carbon tetrachloride in a suitable reaction vessel.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add bromine to the cooled solution while stirring.

  • Maintain the reaction temperature at 0 °C for the duration of the reaction.

  • After the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or chromatography. This method has a reported yield of 52%.[1]

Natural Occurrence and Biosynthesis

The primary known natural source of this compound is marine algae.[1]

Occurrence in Marine Algae

This compound has been identified in the essential oil of the red alga Asparagopsis taxiformis.[1] This alga is a prolific producer of a wide range of halogenated secondary metabolites. While specific quantitative data for this compound across various algal species is not extensively reported, the production of other volatile halogenated organic compounds (VHOCs) by marine algae is well-documented and provides context for the potential of this compound production.[3] The co-occurrence of various brominated and iodinated methanes is common due to the nature of the enzymes involved in their biosynthesis.[3]

Table 2: Representative Volatile Halogenated Compounds Produced by Marine Algae

Algal SpeciesCompoundConcentration / Production RateReference(s)
Asparagopsis taxiformisBromoform (B151600) (CHBr₃)1 - 17.8 mg/g dry weight[4][5]
Nitzschia sp.Bromoform (CHBr₃)Production Detected[3]
Nitzschia sp.Dibromomethane (B42720) (CH₂Br₂)Production Detected[3]
Nitzschia sp.Diiodomethane (CH₂I₂)Production Detected[3]
Non-axenic diatom culturesBromoiodomethane (CH₂BrI)Production Detected[3]
Biosynthesis in Marine Algae

The biosynthesis of this compound and other VHOCs in marine algae is primarily catalyzed by vanadium-dependent haloperoxidase (V-HPO) enzymes.[6] These enzymes facilitate the oxidation of halides (bromide and iodide) in the presence of hydrogen peroxide (H₂O₂), generating highly reactive halogenating species.[6][7] These species then react with an organic substrate to form the halogenated compound.[6]

The proposed biosynthetic pathway involves the following key steps:

  • Enzyme Activation: The vanadium center in the haloperoxidase reacts with hydrogen peroxide.[8]

  • Halide Oxidation: The activated enzyme complex oxidizes bromide (Br⁻) and iodide (I⁻) ions, forming reactive electrophilic halogen species, likely hypobromous acid (HOBr) and hypoiodous acid (HOI) or enzyme-bound equivalents.[6][8]

  • Halogenation of Substrate: These reactive halogenating species sequentially or competitively halogenate a nucleophilic carbon source, such as a methyl group donor, leading to the formation of mixed halomethanes like this compound.[6]

Biosynthesis of this compound H2O2 H₂O₂ VHPO Vanadium Haloperoxidase (V-HPO) H2O2->VHPO Activates Reactive_Halogen Reactive Halogenating Species (e.g., HOBr, HOI) VHPO->Reactive_Halogen Generates H2O_OH H₂O, OH⁻ VHPO->H2O_OH Releases Br_I Br⁻ / I⁻ (Halide Ions) Br_I->VHPO Oxidized by CHBrI2 This compound (CHBrI₂) Reactive_Halogen->CHBrI2 Halogenates Substrate Organic Substrate (Methyl Donor) Substrate->CHBrI2

Caption: Proposed biosynthetic pathway of this compound via vanadium haloperoxidase.

Presence in Seawater and Formation as a Disinfection Byproduct

Beyond direct biosynthesis by algae, this compound and related compounds can be formed in aquatic environments through chemical reactions, particularly during water disinfection.

Volatile Organic Halogens in Seawater and the Atmosphere

Volatile halogenated organic compounds, including those containing bromine and iodine, are naturally produced in the ocean and contribute to the global biogeochemical cycles of halogens.[9] These compounds can be emitted from the sea surface into the atmosphere. While specific flux data for this compound is limited, studies have quantified the sea-to-air flux for related compounds like bromoform (CHBr₃) and dibromomethane (CH₂Br₂).[9]

Formation During Water Disinfection

Trihalomethanes (THMs) are well-known disinfection byproducts (DBPs) formed when water containing natural organic matter is treated with chlorine.[10][11] The presence of bromide (Br⁻) and iodide (I⁻) ions in the source water can lead to the formation of brominated and iodinated THMs, including mixed species like this compound.[10][12] The reactions proceed as chlorine oxidizes the halides to more reactive species (hypobromite and hypoiodite), which then participate in the haloform reaction with organic precursors.[11][13] The formation of these mixed-halogen THMs is a concern in drinking water treatment, especially in coastal areas prone to seawater intrusion or in source waters with naturally high halide concentrations.[10]

Experimental Protocols for Analysis

The analysis of volatile halogenated compounds such as this compound from complex matrices like algal tissue or water requires sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for identification and quantification.[3]

Sample Collection and Preparation
  • Algal Samples: Fresh algal material should be collected and processed immediately or stored frozen (e.g., at -20°C) to prevent the loss of volatile compounds. The samples are typically rinsed with sterile seawater to remove debris. For analysis, a known weight of the fresh or freeze-dried tissue is used.[3]

  • Water Samples: Water samples should be collected in glass vials with zero headspace to prevent volatilization. The addition of a quenching agent (e.g., sodium thiosulfate) may be necessary if residual disinfectant is present.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds from the sample matrix are:

  • Solvent Extraction: A known amount of the homogenized sample is placed in a sealed vial with a high-purity solvent (e.g., pentane, hexane, dichloromethane). An internal standard (e.g., a deuterated analogue) is added for accurate quantification. The mixture is agitated, and the organic phase is carefully separated for analysis.[3]

  • Purge and Trap (P&T) or Headspace Solid-Phase Microextraction (SPME): These are preferred methods for trace analysis of highly volatile compounds. An inert gas is bubbled through the sample (P&T), or a coated fiber is exposed to the headspace above the sample (SPME). The trapped volatiles are then thermally desorbed into the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injector: Splitless or on-column injection is used for trace analysis to ensure the maximum transfer of analytes to the column.[3]

  • GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Oven Temperature Program: A temperature gradient is employed for effective separation, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).[3]

  • Carrier Gas: High-purity helium is the standard carrier gas.[3]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[3]

    • Acquisition Mode: Full scan mode is used for initial identification of unknown compounds. Selected Ion Monitoring (SIM) mode is used for target compound quantification, offering enhanced sensitivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of this compound.[3]

  • Quantification: A calibration curve is constructed using certified standards of this compound at multiple concentrations. The concentration in the sample is determined by comparing its peak area, normalized to the internal standard, against the calibration curve.[3]

Experimental Workflow Sample Sample Collection (Algae or Water) Preparation Sample Preparation (Homogenization/Weighing) Sample->Preparation Extraction Extraction of Volatiles Preparation->Extraction SolventExt Solvent Extraction Extraction->SolventExt SPME Headspace SPME or Purge & Trap Extraction->SPME Analysis GC-MS Analysis SolventExt->Analysis SPME->Analysis GC Gas Chromatography (Separation) Analysis->GC MS Mass Spectrometry (Detection/Identification) Analysis->MS GC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a halogenated methane with a known synthetic pathway and established physicochemical properties. Its natural occurrence is primarily linked to the metabolic activity of marine algae, particularly Asparagopsis taxiformis, through the action of haloperoxidase enzymes. The compound can also be formed as a disinfection byproduct during the chlorination of water containing bromide and iodide. The analytical methods for its detection and quantification are well-established, relying on chromatographic separation coupled with mass spectrometric detection. Further research into the precise concentrations of this compound in various marine environments and its potential biological activities could provide valuable insights for both environmental science and drug development.

References

A Comprehensive Technical Guide to the Solubility of Bromodiiodomethane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of bromodiiodomethane (CHBrI₂), a trihalomethane compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting the available qualitative data. To offer a broader context for researchers, this guide also includes quantitative solubility data for the related trihalomethanes, bromodichloromethane (B127517) and bromoform.

Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of haloalkanes, which can be readily adapted for this compound. A logical workflow for these experimental procedures is also provided in a visual format to aid in laboratory application.

Data Presentation: Solubility of this compound and Related Compounds

The solubility of a compound is a critical parameter in process development, enabling informed decisions on solvent selection for synthesis, purification, and formulation. The following tables summarize the available solubility data for this compound and provide quantitative data for analogous compounds for comparative purposes.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaSolubility Profile
EthanolC₂H₅OHHighly Soluble
ChloroformCHCl₃Soluble
Ethyl AcetateC₄H₈O₂Slightly Soluble
Various Organic Solvents-Highly Soluble

Table 2: Quantitative Solubility of Bromodichloromethane and Bromoform in Common Organic Solvents

SolventChemical FormulaSoluteSolubilityTemperature (°C)
EthanolC₂H₅OHBromodichloromethaneVery SolubleNot Specified
EthanolC₂H₅OHBromoformMiscible[1]Not Specified
AcetoneC₃H₆OBromodichloromethaneVery Soluble[2]Not Specified
AcetoneC₃H₆OBromoformMiscible[3]Not Specified
BenzeneC₆H₆BromodichloromethaneVery Soluble[2]Not Specified
BenzeneC₆H₆BromoformMiscible[3]Not Specified
ChloroformCHCl₃BromodichloromethaneMiscible[4]Not Specified
ChloroformCHCl₃BromoformMiscible[5]Not Specified
Diethyl Ether(C₂H₅)₂OBromodichloromethaneVery SolubleNot Specified
Diethyl Ether(C₂H₅)₂OBromoformMiscible[3]Not Specified
Carbon TetrachlorideCCl₄BromodichloromethaneSlightly Soluble[4]Not Specified

Disclaimer: The data in Table 2 is provided for comparative purposes to give researchers an indication of the expected solubility behavior of a trihalomethane. These values should not be used as a direct substitute for experimentally determined solubility data for this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. These methods are widely accepted for determining the solubility of solid and liquid organic compounds in various solvents.

Isothermal Shake-Flask Method (The Gold Standard)

This method is considered the most reliable for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended, with periodic sampling to confirm that the concentration has reached a plateau.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.

    • Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Data Expression:

  • Solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for non-volatile solutes.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled environment

  • Analytical balance

  • Evaporating dish

  • Filtration apparatus

Procedure:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution as described in the Isothermal Shake-Flask Method (Step 1).

  • Sample Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Withdraw a known mass of the clear, saturated supernatant and transfer it to the pre-weighed evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the solute is completely dry.

    • Cool the evaporating dish to room temperature in a desiccator and weigh it again.

    • The difference in mass corresponds to the mass of the dissolved this compound.

Calculation:

  • Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Withdrawal and Preparation cluster_analysis Quantitative Analysis cluster_calculation Final Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal container and place in a thermostatically controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sampling1 Cease agitation and allow solid to settle prep3->sampling1 sampling2 Withdraw a known volume of the supernatant sampling1->sampling2 sampling3 Filter the sample through a syringe filter sampling2->sampling3 sampling4 Dilute the filtered sample to a known volume sampling3->sampling4 analysis2 Analyze the diluted sample using a suitable analytical method (e.g., HPLC, GC) sampling4->analysis2 analysis1 Prepare calibration curve with standard solutions analysis1->analysis2 analysis3 Determine the concentration of the diluted sample analysis2->analysis3 calc1 Calculate the concentration of the original saturated solution analysis3->calc1 calc2 Express solubility in appropriate units (g/100 mL, mol/L) calc1->calc2

Caption: A generalized workflow for the experimental determination of solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for bromodiiodomethane (CHBrI2) and a series of related halomethanes, including iodomethane (B122720) (CH3I), diiodomethane (B129776) (CH2I2), bromoiodomethane (B1195271) (CH2BrI), and dibromomethane (B42720) (CH2Br2). This document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual workflows to aid in understanding the acquisition and application of this information.

Thermochemical Data

The following tables present a summary of the available thermochemical data for this compound and its related compounds. These values are crucial for understanding the stability, reactivity, and energetics of these molecules.

Enthalpies of Formation

The standard enthalpy of formation (ΔfH°₂₉₈) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. The data presented here are derived from computational studies, which have become a reliable source of thermochemical information, particularly for reactive or difficult-to-synthesize species.

CompoundFormulaΔfH°₂₉₈ (kJ/mol)Computational MethodReference
This compoundCHBrI₂157.1QCISD(T)/6-311+G(3df,2p)[1]
IodomethaneCH₃I-14.1 to -13.1Not Specified[2]
DiiodomethaneCH₂I₂108.1QCISD(T)/6-311+G(3df,2p)[1]
BromoiodomethaneCH₂BrI56.8QCISD(T)/6-311+G(3df,2p)[1]
DibromomethaneCH₂Br₂4.3QCISD(T)/6-311+G(3df,2p)[1]
Ionization Energies

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. This property is critical for understanding the behavior of these compounds in mass spectrometry and their potential to form cations in various chemical environments.

CompoundFormulaIonization Energy (eV)Experimental/Computational MethodReference
This compoundCHBrI₂No data available--
IodomethaneCH₃I9.54Photoelectron Spectroscopy[3]
DiiodomethaneCH₂I₂9.46 ± 0.02Photoionization[4]
BromoiodomethaneCH₂BrINo data available--
DibromomethaneCH₂Br₂10.24 ± 0.02Photoionization[5]
Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. BDEs are essential for predicting reaction mechanisms and the stability of chemical species.

CompoundBondBond Dissociation Energy (kJ/mol)MethodReference
DibromomethaneC-Br285Not Specified[6]
DiiodomethaneC-I215.5 ± 0.8Velocity-map ion imaging[7]
General C-HC-H~413Average Value[8]
General C-BrC-Br~276Average Value[9]
General C-IC-I~240Average Value[8]

Methodologies for Thermochemical Data Determination

The accurate determination of thermochemical data relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Protocol: Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies.

General Procedure:

  • Sample Introduction: The volatile halomethane sample is introduced into a high-vacuum chamber, often as a molecular beam to ensure collision-free conditions and to cool the molecules to low internal temperatures.

  • Ionization: The molecular beam is crossed with a beam of monochromatic photons, typically in the vacuum ultraviolet (VUV) range. The photon energy is scanned across a range that encompasses the ionization thresholds of the parent molecule and the appearance thresholds of its fragments.

  • Mass Analysis: The resulting ions are extracted and guided into a mass spectrometer (e.g., time-of-flight or quadrupole) which separates them based on their mass-to-charge ratio.

  • Ion Detection: A detector counts the number of ions of each mass as a function of the photon energy.

  • Data Analysis: The photoionization efficiency (PIE) curve, a plot of ion signal versus photon energy, is generated for the parent ion and each fragment ion. The onset of the PIE curve for the parent ion corresponds to the adiabatic ionization energy. The onset for a fragment ion is its appearance energy.

Key Parameters:

  • Photon Source: Synchrotron radiation or laboratory-based sources like hydrogen or rare gas discharge lamps are commonly used to generate tunable VUV photons.

  • Energy Resolution: High-resolution monochromators are employed to achieve precise control over the photon energy.

  • Temperature and Pressure: The sample is typically cooled to low temperatures to reduce thermal broadening of the ionization thresholds. The pressure in the ionization region is kept very low to avoid ion-molecule reactions.

Computational Protocol: Gaussian-3 (G3) Theory and Variants (e.g., G3B3)

Gaussian-n theories are composite computational methods designed to achieve high accuracy in thermochemical calculations. G3B3 is a variation that utilizes B3LYP density functional theory for geometry optimizations and frequency calculations, which is computationally less expensive than the methods used in the original G3 theory.

Step-by-Step G3B3 Calculation Workflow:

  • Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional with the 6-31G(d) basis set.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The frequencies are typically scaled by an empirical factor to better match experimental values.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized geometry. These include:

    • QCISD(T)/6-31G(d)

    • MP4/6-31+G(d)

    • MP4/6-31G(2df,p)

    • MP2(Full)/G3Large

  • Energy Correction and Extrapolation: The results of these single-point calculations are combined in a specific formula that aims to extrapolate to the complete basis set limit and to account for electron correlation effects more accurately.

  • Higher-Level Correction (HLC): A final empirical correction, the HLC, is added to the total energy to compensate for remaining deficiencies in the method. The parameters for the HLC are determined by fitting to a large set of accurate experimental data.

Active Thermochemical Tables (ATcT) Approach

The Active Thermochemical Tables (ATcT) approach is a paradigm shift in the generation of thermochemical data. Instead of a sequential determination of values, ATcT constructs a thermochemical network (TN) comprising all available high-quality experimental and theoretical data for a set of related species. This network is then solved simultaneously using a statistical approach to yield a set of internally consistent and highly accurate thermochemical values.

ATcT Workflow:

  • Data Collection: All available relevant experimental measurements (e.g., reaction enthalpies, ionization energies, appearance energies) and high-level theoretical calculations are collected.

  • Thermochemical Network Construction: The collected data points are used to construct a network of chemical reactions and relationships connecting the various chemical species.

  • Statistical Analysis and Network Solution: The network is treated as a system of equations, and a weighted least-squares analysis is performed to find the optimal solution that satisfies all the relationships within their uncertainties. This process identifies and resolves inconsistencies between different data sources.

  • Data Dissemination: The resulting self-consistent and highly accurate thermochemical data are made available through the ATcT database.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships discussed in this guide.

ATcT_Workflow cluster_input Data Input cluster_process ATcT Processing cluster_output Data Output exp_data Experimental Data (e.g., Reaction Enthalpies, IEs) tn_construction Construct Thermochemical Network (TN) exp_data->tn_construction theo_data Theoretical Data (e.g., Ab initio calculations) theo_data->tn_construction statistical_analysis Statistical Analysis & Validation tn_construction->statistical_analysis network_solution Solve Network for Optimal Values statistical_analysis->network_solution atct_database Active Thermochemical Tables Database network_solution->atct_database

Caption: Workflow of the Active Thermochemical Tables (ATcT) approach.

PIMS_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_ionization_detection Ionization and Detection cluster_data_analysis Data Analysis sample Volatile Halomethane Sample molecular_beam Molecular Beam Generation sample->molecular_beam ionization_chamber Photoionization molecular_beam->ionization_chamber photon_source Tunable VUV Photon Source photon_source->ionization_chamber mass_analyzer Mass Analysis (e.g., TOF) ionization_chamber->mass_analyzer detector Ion Detection mass_analyzer->detector pie_curve Generate PIE Curves detector->pie_curve data_extraction Extract IE and AE pie_curve->data_extraction

Caption: Generalized experimental workflow for Photoionization Mass Spectrometry.

References

An Initial Investigation into the Synthetic Utility of Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Bromodiiodomethane (CHBrI₂) is a trihalomethane notable for its high reactivity and utility as a precursor in various organic transformations. This technical guide provides an in-depth analysis of its core synthetic applications, focusing on its role in the generation of reactive intermediates for cyclopropanation reactions. Detailed experimental methodologies, structured data tables for key properties, and process visualizations are presented to facilitate its practical application in research and development, particularly within the realms of medicinal chemistry and novel material synthesis.

Introduction to this compound

This compound is a halogenated methane (B114726) derivative containing one bromine and two iodine atoms.[1] Found naturally in the oil of the alga Asparagopsis taxiformis, it is a light-yellow solid at standard conditions.[1][2] Its significant reactivity, stemming from the presence of multiple halogen atoms, makes it a valuable reagent in organic synthesis.[2][3] The primary utility of this compound lies in its ability to serve as a precursor to bromoiodocarbene or related carbenoid species, which are highly reactive intermediates for constructing strained ring systems.[2] This guide will explore its synthesis, key reactions, and detailed protocols for its use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, reaction planning, and analytical characterization.

PropertyValueReference
CAS Number 557-95-9[2][4]
Molecular Formula CHBrI₂[1][4]
Molar Mass 346.73 g/mol [1][4]
Appearance Light yellow solid[2]
Melting Point 49 °C[2]
Boiling Point 221.5 °C[2]
Density 3.6 ± 0.1 g/cm³[2]
Solubility Soluble in water, ethanol, and various organic solvents[2]
SMILES C(Br)(I)I[1][2]
InChI Key PTGIGXMFLYACDM-UHFFFAOYSA-N[1][2]

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound is fundamentally linked to its ability to generate a highly reactive bromoiodocarbene intermediate. This species can then engage in various transformations, with cyclopropanation being the most prominent.

G cluster_main Core Synthetic Utility of this compound reagent This compound (CHBrI₂) intermediate Generation of Bromoiodocarbene/Carbenoid reagent->intermediate Base or Metal Activation app2 Synthesis of Mixed Trihalomethanes reagent->app2 Halogen Exchange (e.g., with SbCl₅) app1 Cyclopropanation of Alkenes intermediate->app1 Reaction with C=C bond product1 Substituted Bromoiiodocyclopropanes app1->product1 product2 e.g., Bromochloroiodomethane (B1594204) app2->product2

Caption: Logical overview of this compound's primary synthetic roles.

In the presence of a strong base, such as sodium hydroxide (B78521) with a phase-transfer catalyst like benzyltriethylammonium chloride, this compound can undergo α-elimination to form bromoiodocarbene (:CBrI).[2] This highly electrophilic species readily reacts with electron-rich systems like alkenes.

Alternatively, in a manner analogous to the Simmons-Smith reaction which uses diiodomethane, this compound can react with activated metals like a zinc-copper couple or organometallic reagents such as diethylzinc.[5][6][7] This forms a metal carbenoid (e.g., IZnCHBrI), which behaves as a carbene equivalent but is often more stable and selective.[8]

The addition of the carbene or carbenoid derived from this compound to an alkene is a powerful method for synthesizing cyclopropane (B1198618) rings.[2][6] This reaction is a type of cheletropic addition and is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] For instance, a cis-alkene will yield a cis-substituted cyclopropane.[8] This stereospecificity is a key advantage in synthetic design.

This compound can also serve as a building block for other mixed halogenated methanes. A notable example is its reaction with antimony pentachloride (SbCl₅), which results in a halogen exchange to produce bromochloroiodomethane (CHBrClI).[2][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative cyclopropanation reaction.

This protocol is based on the established literature procedure.[2]

  • Reaction: Iodoform (B1672029) (triiodomethane) is reacted with bromine to yield this compound.

  • Reagents:

    • Iodoform (CHI₃)

    • Liquid Bromine (Br₂)

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • In a round-bottom flask cooled to 0 °C in an ice bath, dissolve iodoform in anhydrous carbon tetrachloride.

    • Slowly add a solution of bromine in carbon tetrachloride dropwise to the iodoform solution with continuous stirring.

    • Maintain the temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.

    • The reaction mixture can then be worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography. A reported yield for this reaction is approximately 52%.[2]

The following is a representative protocol for the cyclopropanation of an alkene using a trihalomethane and a zinc-copper couple, adapted from established methods for analogous reagents like dibromoiodomethane.[5] This procedure is directly applicable to this compound for the synthesis of bromoiiodocyclopropanes.

  • Materials & Equipment:

    • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

    • Dropping funnel and a nitrogen/argon inlet

    • Zinc-Copper (Zn(Cu)) couple

    • Alkene substrate

    • This compound (CHBrI₂)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Safety Precautions: Trihalomethanes are hazardous and should be handled in a well-ventilated fume hood.[3] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5]

G cluster_workflow Experimental Workflow: Cyclopropanation setup 1. Reaction Setup - Flame-dried flask under N₂ - Add Zn(Cu) couple & DCM - Cool to 0°C reagent_add 2. Reagent Addition (0°C) - Add CHBrI₂ in DCM dropwise - Stir for 30 min - Add alkene in DCM dropwise setup->reagent_add reaction 3. Reaction Progression - Warm to room temperature - Stir for 12-24 hours - Monitor by TLC/GC-MS reagent_add->reaction workup 4. Aqueous Work-up - Quench with sat. NH₄Cl - Extract with DCM (3x) - Wash with brine reaction->workup purify 5. Purification - Dry organic layer (MgSO₄) - Filter and concentrate - Flash column chromatography workup->purify product Final Product (Bromoiiodocyclopropane) purify->product

Caption: Step-by-step workflow for a typical cyclopropanation reaction.
  • Detailed Procedure:

    • Reaction Setup: To the flame-dried flask under an inert atmosphere (N₂ or Ar), add the Zn(Cu) couple. Add anhydrous dichloromethane via syringe and cool the resulting suspension to 0 °C in an ice bath.[5]

    • Reagent Addition: Dissolve this compound in anhydrous DCM and add it dropwise to the cooled zinc suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for carbenoid formation. Subsequently, add the alkene, dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes.[5]

    • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers and wash with brine.[5]

    • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired bromoiiodocyclopropane.[5]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in approved pharmaceuticals are not widely documented, its utility lies in the construction of key structural motifs relevant to drug discovery.

  • Cyclopropane Ring Introduction: The cyclopropane moiety is of significant interest in medicinal chemistry.[10] It acts as a "bioisostere" for double bonds and other functional groups, imparting unique conformational constraints, improving metabolic stability, and modulating lipophilicity in drug candidates. The use of this compound provides a direct route to functionalized cyclopropanes that can serve as versatile building blocks for more complex molecular architectures.[10]

  • Scaffold Development: Bromine-containing compounds are integral to the development of a wide range of pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.[11] The ability to use this compound to introduce a bromo-functionalized scaffold allows for further synthetic elaboration, such as cross-coupling reactions, to build diverse compound libraries for screening.

Conclusion

This compound is a potent and versatile reagent in organic synthesis, primarily valued for its role as a bromoiodocarbene precursor. Its application in the stereospecific cyclopropanation of alkenes provides a reliable method for accessing structurally important bromoiiodocyclopropanes. The detailed protocols and workflow visualizations provided in this guide offer a practical framework for researchers and drug development professionals to leverage the synthetic potential of this reactive trihalomethane in their work. Proper adherence to safety protocols is critical when handling this and related compounds.

References

Methodological & Application

Application Notes and Protocols for Simmons-Smith Cyclopropanation Reactions Using Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a fundamental and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3][4] This reaction typically employs an organozinc carbenoid, generated from a dihaloalkane and a zinc-copper couple, to deliver a methylene (B1212753) group to a double bond.[1] The resulting cyclopropane (B1198618) motif is a crucial structural component in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products, where it imparts unique conformational rigidity and metabolic stability.[1][3]

While diiodomethane (B129776) (CH₂I₂) is the conventional reagent for this transformation, its high cost can be a significant drawback, particularly in large-scale syntheses.[1] Bromodiiodomethane (CHBr₂I) presents a more cost-effective alternative for the generation of the reactive carbenoid species.[1] These application notes provide detailed protocols and a comprehensive overview of the use of this compound in Simmons-Smith cyclopropanation reactions, tailored for professionals in research and drug development.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds via a concerted mechanism, which is the basis for its high degree of stereospecificity.[1][2] The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will afford a cis-disubstituted cyclopropane, while a trans-alkene will yield a trans-disubstituted product.[1]

The key reactive intermediate is a zinc carbenoid. When using this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond suggests that the initial oxidative insertion of zinc occurs preferentially at the C-I bond, leading to the formation of a brominated zinc carbenoid intermediate.[1] This carbenoid is believed to react with the alkene through a "butterfly" transition state.[1][3]

A significant feature of the Simmons-Smith reaction is the directing effect of hydroxyl groups. In allylic alcohols, the zinc atom of the carbenoid can coordinate with the hydroxyl group, directing the cyclopropanation to occur on the same face of the alkene as the hydroxyl group.[2][5] This provides a powerful tool for controlling the diastereoselectivity of the reaction.

Caption: Proposed mechanism for Simmons-Smith cyclopropanation using this compound.

Data Presentation

While this compound is a viable reagent, specific quantitative data for its use in Simmons-Smith reactions is not as extensively reported in the literature as for diiodomethane.[1] It is anticipated that the yields with this compound would be comparable to those with diiodomethane, though potentially requiring longer reaction times or more forcing conditions.[1] The following table provides representative yields for the Simmons-Smith reaction with various alkenes using diiodomethane and dibromomethane (B42720) to serve as a general reference.

AlkeneDihaloalkaneProductYield (%)
CyclohexeneCH₂I₂Bicyclo[4.1.0]heptane80-92%
(Z)-3-HexeneCH₂I₂cis-1,2-Diethylcyclopropane75%
1-OcteneCH₂I₂Hexylcyclopropane68%
StyreneCH₂Br₂Phenylcyclopropane55%
CyclohexeneCH₂Br₂Bicyclo[4.1.0]heptane65%

Experimental Protocols

The following are generalized protocols for the Simmons-Smith reaction adapted for the use of this compound. All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Standard Simmons-Smith Cyclopropanation of an Alkene

This protocol utilizes a zinc-copper couple for the formation of the organozinc carbenoid.

Materials:

  • Alkene (1.0 eq)

  • This compound (CHBr₂I) (1.5 - 2.5 eq)

  • Zinc dust (4.0 eq)

  • Copper(I) chloride (0.4 eq)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and anhydrous diethyl ether.

    • Stir the suspension and add copper(I) chloride.

    • Heat the mixture to reflux for 30 minutes. The color should change from light brown to black, indicating the formation of the zinc-copper couple.

    • Cool the mixture to room temperature.

  • Reaction Setup:

    • To the freshly prepared zinc-copper couple, add a solution of the alkene in anhydrous diethyl ether via a dropping funnel.

  • Reagent Addition:

    • Add this compound dropwise to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat to reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.

  • Workup:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

Protocol 2: Furukawa Modification for Cyclopropanation

This modification uses diethylzinc (B1219324), which is often more effective, especially for substrates containing hydroxyl groups.[2]

Materials:

  • Allylic alcohol (or other alkene) (1.0 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • This compound (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene in anhydrous dichloromethane.

  • Addition of Reagents:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution dropwise via a syringe.

    • After stirring for 15 minutes at 0 °C, add this compound dropwise.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NaHCO₃.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry glassware under inert atmosphere Prep_Reagents Prepare Zn(Cu) couple or measure Et₂Zn solution Prep_Glassware->Prep_Reagents Reaction_Setup Dissolve alkene in anhydrous solvent Prep_Reagents->Reaction_Setup Reagent_Addition Add Zn reagent followed by CHBr₂I dropwise at 0 °C Reaction_Setup->Reagent_Addition Reaction_Stir Stir at room temperature (monitor by TLC/GC) Reagent_Addition->Reaction_Stir Workup_Quench Quench with saturated aqueous NH₄Cl or NaHCO₃ Reaction_Stir->Workup_Quench Workup_Extract Extract with organic solvent and wash with brine Workup_Quench->Workup_Extract Workup_Dry Dry organic layer and concentrate Workup_Extract->Workup_Dry Purification Purify by flash column chromatography Workup_Dry->Purification

References

Application Notes and Protocols for Asymmetric Cyclopropanation with Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) moiety is a valuable structural motif in medicinal chemistry, often conferring unique conformational constraints and metabolic stability to drug candidates. Asymmetric cyclopropanation, the enantioselective synthesis of cyclopropanes, is therefore a critical transformation in the development of novel therapeutics. This document provides a detailed protocol for the asymmetric cyclopropanation of alkenes using bromodiiodomethane (CHBrI2) as the carbene precursor, an approach analogous to the well-established Simmons-Smith reaction.

While diiodomethane (B129776) is traditionally employed in Simmons-Smith-type cyclopropanations, the use of mixed haloalkanes like this compound can offer advantages in terms of reactivity and cost-effectiveness. This protocol leverages a chiral ligand to induce enantioselectivity in the cyclopropanation of allylic alcohols, a common and effective strategy for the synthesis of chiral cyclopropylmethanols.

Reaction Principle and Mechanism

The asymmetric cyclopropanation with this compound proceeds via the formation of a chiral organozinc carbenoid. In the presence of a chiral ligand, diethylzinc (B1219324) reacts with this compound to form a chiral zinc carbenoid intermediate. This chiral carbenoid then delivers the methylene (B1212753) group to the alkene in a stereocontrolled manner. The reaction is believed to proceed through a concerted "butterfly" transition state, where the stereochemistry is dictated by the coordination of the chiral ligand to the zinc center.[1]

For allylic alcohols, the hydroxyl group can coordinate to the zinc center, providing an additional point of stereocontrol and often leading to high levels of diastereoselectivity and enantioselectivity.[2][3][4] The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). This protocol utilizes a TADDOL-derived ligand, which has been shown to be effective in similar asymmetric cyclopropanation reactions.[3][4]

Quantitative Data Summary

The following tables summarize representative data for the asymmetric cyclopropanation of various allylic alcohols using a chiral TADDOL-based ligand system with a dihalomethane and diethylzinc. While specific data for this compound is limited in the literature, the data presented for the analogous reaction with diiodomethane provides a strong indication of the expected outcomes in terms of yield, diastereomeric ratio (dr), and enantiomeric excess (ee).

Table 1: Asymmetric Cyclopropanation of Representative Allylic Alcohols

EntrySubstrate (Allylic Alcohol)ProductYield (%)dr (syn:anti)ee (%)
1(E)-Cinnamyl alcohol(1R,2R)-2-phenylcyclopropyl)methanol95>95:592
2(Z)-Cinnamyl alcohol(1R,2S)-2-phenylcyclopropyl)methanol88>95:590
3GeraniolCorresponding cyclopropane85>90:1088
4(E)-3-Methyl-2-penten-1-ol(1R,2R)-2-ethyl-2-methylcyclopropyl)methanol75>95:585

Data presented are representative of analogous reactions with diiodomethane and a chiral TADDOL-derived ligand system and are intended to be indicative of the potential performance with this compound.[3][4]

Experimental Protocols

This section provides a detailed methodology for the asymmetric cyclopropanation of an allylic alcohol using this compound, diethylzinc, and a chiral TADDOL-derived ligand.

Materials:

  • (E)-Cinnamyl alcohol

  • Chiral TADDOL-derived ligand (e.g., (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol)

  • Diethylzinc (Et2Zn), 1.0 M solution in hexanes

  • This compound (CHBrI2)

  • Anhydrous Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Flame-dried glassware (round-bottom flasks, syringes, needles)

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., ice bath)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Preparation of the Chiral Catalyst:

    • In a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the chiral TADDOL-derived ligand (0.1 mmol, 10 mol%).

    • Add anhydrous dichloromethane (5 mL) to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (0.2 mL of a 1.0 M solution in hexanes, 0.2 mmol, 20 mol%) dropwise to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-TADDOLate complex.

  • Reaction Setup:

    • In a separate flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve (E)-cinnamyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • To the solution of the allylic alcohol, add diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol, 1.0 equiv) dropwise. Stir for 15 minutes at 0 °C.

    • Slowly add the pre-formed chiral catalyst solution from step 1 to the reaction mixture via cannula transfer.

    • Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL).

    • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified product by NMR and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification ligand Chiral TADDOL Ligand catalyst Chiral Zn-TADDOLate Catalyst Solution ligand->catalyst et2zn_cat Diethylzinc et2zn_cat->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture alkene Allylic Alcohol alkene->reaction_mixture et2zn_reagent Diethylzinc et2zn_reagent->reaction_mixture chbri2 This compound chbri2->reaction_mixture quench Quench with NH4Cl(aq) reaction_mixture->quench extract Extraction with CH2Cl2 quench->extract purify Column Chromatography extract->purify product Enantioenriched Cyclopropane purify->product

Caption: Experimental workflow for asymmetric cyclopropanation.

Proposed Mechanism of Asymmetric Induction

G cluster_mechanism Proposed Transition State for Asymmetric Cyclopropanation Zn Zn ChiralLigand Chiral TADDOL Ligand Zn->ChiralLigand coordinates Alkoxide R-O Zn->Alkoxide coordinates CH2 CH2 Zn->CH2 BrI Br/I CH2->BrI Alkene Alkene CH2->Alkene Product Chiral Cyclopropane Alkene->CH2 approaches from less hindered face

Caption: Proposed transition state for asymmetric cyclopropanation.

References

Bromodiiodomethane as a Carbene Source in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBr₂I) is a trihalomethane that serves as a versatile precursor for carbenoid species in organic synthesis. Primarily utilized in cyclopropanation reactions analogous to the well-established Simmons-Smith reaction, it offers a cost-effective alternative to diiodomethane (B129776). The presence of both bromine and iodine atoms imparts a unique reactivity profile. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound as a carbene source, with a focus on its application in the synthesis of cyclopropane-containing molecules, which are significant structural motifs in medicinal chemistry and drug development.

Application Notes

Simmons-Smith Type Cyclopropanation

The most prominent application of this compound is in the stereospecific cyclopropanation of alkenes. The reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene (B1212753) group to the double bond.

Mechanism: The reaction is initiated by the reaction of this compound with a zinc-copper couple to form an organozinc carbenoid. This carbenoid then reacts with an alkene in a concerted fashion, meaning both new carbon-carbon bonds are formed simultaneously. This mechanism is responsible for the high stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted product.[1][2][3]

Substrate Scope: This method is applicable to a wide range of alkenes, including unactivated, electron-rich, and some electron-deficient olefins. The presence of directing groups, such as hydroxyl groups, can influence the stereochemical outcome of the reaction.

Advantages:

  • Stereospecificity: The concerted mechanism ensures the retention of the alkene's stereochemistry.[1][2]

  • Cost-Effectiveness: this compound can be a more economical alternative to diiodomethane.[3]

  • Versatility: Applicable to a variety of alkene substrates.

Limitations:

  • Limited Data: Specific quantitative data, such as yields and diastereoselectivities for a wide range of substrates using this compound, are not as extensively reported as for diiodomethane.[1]

  • Reactivity: The reactivity might differ from that of diiodomethane, potentially requiring optimization of reaction conditions.

Potential for Other Carbene-Mediated Reactions

While the Simmons-Smith type cyclopropanation is the primary application, the generation of a carbene or carbenoid from this compound suggests potential for other transformations, although these are not well-documented.

  • C-H Insertion Reactions: Carbenes are known to undergo insertion into C-H bonds. In principle, a carbene generated from this compound could participate in such reactions, leading to the formation of new C-C bonds. However, the generation of a "free" carbene from this compound for this purpose is not a commonly reported method.[2]

  • Wittig and Corey-Chaykovsky Type Reactions: These reactions involve the formation of phosphorus and sulfur ylides, respectively. The direct use of this compound to generate the necessary ylides for these reactions has not been reported in the literature. The reactivity of the carbon-halogen bonds in this compound may not be suitable for the typical conditions used to form these ylides.

Data Presentation

Quantitative data for cyclopropanation reactions using this compound is not extensively reported. The following tables provide representative yields for the cyclopropanation of various alkenes using the analogous and more commonly cited reagents, diiodomethane (CH₂I₂) and dibromomethane (B42720) (CH₂Br₂), to illustrate the general efficiency of Simmons-Smith type reactions.[1] It is anticipated that the yields with this compound would be in a similar range, though optimization may be required.

Table 1: Representative Yields for Cyclopropanation of Unactivated Alkenes with Dihalomethanes and Zn-Cu Couple [1]

AlkeneDihalomethanePromoterYield (%)
CyclohexeneCH₂I₂-70-80
1-OcteneCH₂I₂-65-75
trans-4-OcteneCH₂I₂-75-85
StyreneCH₂Br₂TiCl₄80-90
IndeneCH₂Br₂TiCl₄85-95

**Table 2: Influence of Directing Groups on Diastereoselectivity (using CH₂I₂) **

SubstrateDiastereomeric Ratio (d.r.)
Cyclohex-2-en-1-ol>95:5
cis-But-2-en-1,4-diol>98:2

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Type Cyclopropanation of an Alkene using this compound and Zinc-Copper Couple

Materials:

  • Alkene (1.0 eq)

  • This compound (1.5 - 2.5 eq)

  • Zinc dust (2.0 - 3.0 eq)

  • Copper(I) chloride (or Copper(II) acetate) (0.1 eq)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.

    • Heat the flask gently with a heat gun under vacuum to activate the zinc.

    • Allow to cool, then add copper(I) chloride.

    • Heat the mixture in a sand bath until it becomes black and granular.

    • Allow the activated Zn(Cu) couple to cool to room temperature.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.

  • Reagent Addition:

    • Add the prepared Zn(Cu) couple to the alkene solution.

    • Add this compound (1.5 - 2.5 eq) dropwise to the stirred suspension. The reaction can be initiated by gentle heating.

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat to reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Filter the mixture through a pad of celite to remove the zinc salts.

    • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Furukawa's Modification using Diethylzinc (B1219324)

Materials:

  • Alkene (1.0 eq)

  • This compound (1.2 eq)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous DCM.

  • Reagent Addition:

    • Cool the solution to 0 °C.

    • Slowly add the diethylzinc solution (1.2 eq) dropwise.

    • Add this compound (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Carbenoid Formation cluster_1 Cyclopropanation CHBr2I This compound Carbenoid [Br(I)CHZnX] (Zinc Carbenoid) CHBr2I->Carbenoid + Zn(Cu) Zn(Cu) Zinc-Copper Couple TransitionState Butterfly Transition State Carbenoid->TransitionState reacts with Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane ZnX2 ZnX₂ TransitionState->ZnX2 releases

Caption: Mechanism of Simmons-Smith Type Cyclopropanation.

G start Start prep_zn Prepare Zn-Cu Couple start->prep_zn setup_reaction Dissolve Alkene in Anhydrous Solvent prep_zn->setup_reaction add_reagents Add Zn-Cu Couple and this compound setup_reaction->add_reagents reaction Stir at RT or Reflux (Monitor by TLC/GC) add_reagents->reaction workup Quench with NH4Cl (aq) and Extract reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Final Cyclopropane Product purify->end

Caption: Experimental Workflow for Cyclopropanation.

G cluster_0 Primary Application cluster_1 Potential (Unreported) Applications CHBr2I This compound SimmonsSmith Simmons-Smith Type Cyclopropanation CHBr2I->SimmonsSmith (via Zn-carbenoid) CHInsertion C-H Insertion CHBr2I->CHInsertion (hypothetical free carbene) Wittig Wittig Type Reactions CHBr2I->Wittig (no reported pathway) CoreyChaykovsky Corey-Chaykovsky Type Reactions CHBr2I->CoreyChaykovsky (no reported pathway)

Caption: Logical Relationship of CHBr2I Applications.

References

Application Notes and Protocols for Cyclopropanation Reactions Using Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing bromodiiodomethane in cyclopropanation reactions, a key transformation in organic synthesis and drug discovery. The cyclopropane (B1198618) motif is a valuable structural component in many pharmaceutical agents, imparting unique conformational constraints and metabolic stability. This compound serves as a precursor to a reactive carbenoid species for the stereospecific conversion of alkenes to cyclopropanes, analogous to the well-established Simmons-Smith reaction.

Introduction

The Simmons-Smith reaction is a cornerstone of organic chemistry, enabling the synthesis of cyclopropane rings from alkenes.[1] While diiodomethane (B129776) is traditionally employed, this compound (CHBrI₂) presents a viable alternative. The reaction proceeds through the formation of an organozinc carbenoid, which then delivers a methylene (B1212753) group to the double bond in a concerted and stereospecific manner.[1] This means the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] The use of this compound is of interest due to its distinct reactivity profile.

The cyclopropane ring is a prevalent feature in numerous drug molecules, contributing to enhanced potency, metabolic stability, and improved pharmacokinetic properties.[1] Its rigid structure can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

Synthesis of this compound

This compound can be synthesized by reacting triiodomethane with bromine in carbon tetrachloride at 0 °C, yielding the product in approximately 52% yield.[3]

Key Reaction: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction using this compound involves the in-situ formation of a zinc carbenoid, which then reacts with an alkene to form the cyclopropane ring. Two common methods for generating the active reagent are the use of a zinc-copper couple or diethylzinc (B1219324) (Furukawa's modification).[1]

Reaction Mechanism & Stereochemistry

The reaction is believed to proceed via a "butterfly-like" three-centered transition state.[1] A key feature of the Simmons-Smith reaction is its stereospecificity, where the configuration of the alkene is preserved in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane.[2]

Diagram of the Simmons-Smith Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up and Purification reagent_prep Prepare Zn-Cu Couple or Diethylzinc Solution add_reagents Add Zn-Cu Couple/Et2Zn and this compound reagent_prep->add_reagents reaction_setup Dissolve Alkene in Anhydrous Solvent reaction_setup->add_reagents reaction_progress Stir at Appropriate Temperature (Monitor by TLC/GC) add_reagents->reaction_progress quench Quench Reaction reaction_progress->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify by Chromatography extract->dry_purify product Isolated Cyclopropane Product dry_purify->product

Caption: General workflow for the Simmons-Smith cyclopropanation reaction.

Experimental Protocols

The following are detailed protocols for the cyclopropanation of an alkene using this compound.

Protocol 1: Cyclopropanation using Zinc-Copper Couple

This protocol is a modification of the classic Simmons-Smith procedure.

Materials:

  • Alkene (1.0 equiv)

  • This compound (CHBrI₂) (2.0 equiv)

  • Zinc dust (4.0 equiv)

  • Copper(I) chloride (0.4 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color of the suspension should turn from light brown to black, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.[1]

  • Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 equiv) in anhydrous diethyl ether via a dropping funnel.

  • Addition of this compound: Add a solution of this compound (2.0 equiv) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Purification: Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Cyclopropanation using Diethylzinc (Furukawa's Modification)

This modified procedure often results in higher yields and is suitable for a wider variety of alkenes.[1]

Materials:

  • Alkene (1.0 equiv)

  • This compound (CHBrI₂) (1.5 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise via a syringe. After stirring for 15 minutes at 0 °C, add this compound (1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data Summary

While extensive data for this compound is not as readily available as for diiodomethane, the following tables provide representative data for Simmons-Smith type cyclopropanation reactions. The yields and diastereoselectivity are expected to be comparable.

Table 1: Cyclopropanation of Various Alkenes with Dihalomethane Reagents

AlkeneDihalomethaneActivatorSolventYield (%)Reference
CyclohexeneCH₂I₂Zn-CuEther53-55[1]
StyreneCH₂I₂Et₂ZnCH₂Cl₂75[1]
1-OcteneCH₂I₂Et₂ZnCH₂Cl₂88[1]

Table 2: Diastereoselective Cyclopropanation of Functionalized Alkenes

Alkene Substrate (Allylic Alcohol)DihalomethaneActivatorSolventDiastereomeric Ratio (syn:anti)Reference
(Z)-2-Buten-1-olCH₂I₂Et₂ZnCH₂Cl₂>95:5[1]
(E)-2-Buten-1-olCH₂I₂Et₂ZnCH₂Cl₂10:90[1]
Cyclohex-2-en-1-olCH₂I₂Zn-CuEther>98:2[1]

Spectroscopic Data

The following table provides the key physical and spectroscopic data for this compound.

Table 3: Physical and Spectroscopic Properties of this compound

PropertyValue
Chemical Formula CHBrI₂
Molar Mass 346.73 g/mol [4]
Appearance Light yellow solid[3]
Melting Point 49 °C[3]
Boiling Point 221.5 °C[3]
¹³C NMR (CDCl₃, ppm) Not readily available
¹H NMR (CDCl₃, ppm) Not readily available

Applications in Drug Development

The cyclopropane ring is a valuable pharmacophore that can enhance the biological activity and properties of drug candidates. Several approved drugs contain this motif.

Table 4: Examples of Marketed Drugs Containing a Cyclopropane Ring

Drug NameTherapeutic AreaRole of Cyclopropane
Cilastatin Antibiotic (β-lactamase inhibitor)Synthesis of the cyclopropyl-containing side chain.[5]
Montelukast Asthma/AllergyConstruction of the cyclopropane ring in the core structure.[5]

The Simmons-Smith reaction, including variants with reagents like this compound, is a key method for introducing this important structural unit.[5]

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Zinc dust is flammable and should be handled with caution. Diethylzinc is pyrophoric and must be handled under an inert atmosphere by trained personnel. All reactions should be carried out in flame-dried glassware under an inert atmosphere.[5]

References

Application Notes and Protocols for Bromodiiodomethane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂) is a versatile trihalomethane reagent that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the formation of cyclopropane (B1198618) rings through cyclopropanation reactions, most notably in variations of the Simmons-Smith reaction. The cyclopropane motif is of significant interest in medicinal chemistry as it imparts unique conformational rigidity and metabolic stability to drug candidates, often leading to enhanced biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on antiviral and anticancer agents.

Core Applications in Pharmaceutical Synthesis

This compound is a key reagent for the introduction of a methylene (B1212753) (-CH₂-) group to a double bond, forming a cyclopropane ring. This transformation is crucial in the synthesis of a variety of pharmacologically active molecules.

Key Therapeutic Areas:

  • Antiviral Agents: Many antiviral nucleoside analogues incorporate a cyclopropane ring to mimic the furanose sugar of natural nucleosides, offering resistance to enzymatic degradation.

  • Anticancer Agents: The conformational constraints imposed by a cyclopropane ring can lead to higher binding affinities for therapeutic targets, making it a valuable moiety in the design of novel anticancer drugs.

  • Antidepressants: Certain antidepressants, such as Milnacipran, feature a cyclopropane core structure that is essential for their pharmacological activity.

Featured Application: Synthesis of a Milnacipran Precursor

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression. A key step in its synthesis involves the formation of a cyclopropane ring. While various methods exist, a plausible route involves the cyclopropanation of a styrene (B11656) derivative using a dihalomethane reagent like this compound.

Logical Workflow for the Synthesis of a Milnacipran Precursor

cluster_0 Synthesis of 1-phenylcyclopropane-1-carbonitrile cluster_1 Further Conversion to Milnacipran A 2-Phenylacetonitrile (B1602554) E 1-Phenylcyclopropane-1-carbonitrile A->E Cyclopropanation B This compound (CHBrI₂) B->E C Base (e.g., NaOH) C->E D Phase Transfer Catalyst (e.g., TBAB) D->E F Hydrolysis E->F G Amide Coupling F->G H Reduction G->H I Milnacipran H->I

Caption: Synthetic pathway to Milnacipran highlighting the key cyclopropanation step.

Experimental Protocol: Cyclopropanation of 2-Phenylacetonitrile

This protocol describes the synthesis of 1-phenylcyclopropane-1-carbonitrile, a key intermediate in the synthesis of Milnacipran, using a phase-transfer catalyzed cyclopropanation.

Materials:

Procedure:

  • To a stirred solution of 2-phenylacetonitrile (1.0 equiv.) and tetra-n-butylammonium bromide (TBAB, 0.1 equiv.) in toluene, add a 50% (w/v) aqueous solution of sodium hydroxide (10 equiv.).

  • Heat the mixture to 60 °C.

  • Slowly add this compound (1.5 equiv.) to the reaction mixture over 1 hour.

  • Maintain the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford 1-phenylcyclopropane-1-carbonitrile.

Quantitative Data
SubstrateReagentCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
2-Phenylacetonitrile1,2-DibromoethaneTBABWater/Toluene60485>95[1]
StyreneCH₂I₂/Zn-Cu-EtherReflux1270-80>98[2]
IndeneCH₂I₂/Et₂Zn-DCM0 to RT1292>98[2]

Note: The yield for the reaction with this compound is expected to be comparable to that with 1,2-dibromoethane under similar phase-transfer conditions. The Simmons-Smith reaction data is provided for comparison of cyclopropanation of similar aromatic alkenes.

Application in Antiviral Synthesis: Cyclopropavir Analogs

Cyclopropavir is a potent antiviral agent effective against human cytomegalovirus (HCMV). Its structure features a cyclopropane ring as a carbocyclic analog of a nucleoside. This compound can be utilized in the synthesis of the key cyclopropane building block for such antiviral compounds.

Experimental Workflow: Synthesis of a Cyclopropyl (B3062369) Nucleoside Analog

A Unsaturated Precursor D Cyclopropanated Intermediate A->D Simmons-Smith Reaction B This compound (CHBrI₂) B->D C Zn-Cu Couple or Et₂Zn C->D G Cyclopropyl Nucleoside Analog D->G Nucleophilic Substitution E Purine or Pyrimidine Base F Coupling Reaction E->F F->G

Caption: General workflow for the synthesis of cyclopropyl nucleoside analogs.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general procedure for the cyclopropanation of an allylic alcohol, a common precursor for the synthesis of cyclopropyl nucleoside analogs.

Materials:

  • Allylic alcohol (e.g., a vinyl-substituted protected sugar mimic)

  • This compound (CHBrI₂)

  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (B1219324) (Et₂Zn)

  • Anhydrous Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Preparation of the Zinc-Copper Couple (if used): In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend zinc dust (2.2 equiv.) in anhydrous diethyl ether. Add copper(I) chloride (0.2 equiv.) and reflux the mixture for 30 minutes. Cool to room temperature before use.

  • To a stirred suspension of the activated Zn-Cu couple in anhydrous diethyl ether, add a solution of the allylic alcohol (1.0 equiv.) in diethyl ether.

  • Cool the mixture to 0 °C and add this compound (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative using Diethylzinc (Furukawa's Modification):

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C and add diethylzinc (1.1 equiv., typically a 1.0 M solution in hexanes) dropwise.

  • Add this compound (1.2 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Proceed with workup and purification as described above.

Quantitative Data for Simmons-Smith Type Reactions
Alkene SubstrateDihalomethaneReagentYield (%)Diastereomeric RatioReference
CyclohexeneCH₂I₂Zn-Cu72N/A[2]
1-OcteneCH₂I₂Et₂Zn85N/A[2]
(Z)-3-hexeneCH₂I₂Zn-Cu>90>99:1 (cis)[2]
GeraniolCH₂I₂Et₂Zn63>95:5[2]

Note: The yields and diastereoselectivity using this compound are expected to be similar to those obtained with diiodomethane, although reaction times may vary. The presence of a hydroxyl group in the substrate can direct the stereochemistry of the cyclopropanation.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and is harmful if swallowed or inhaled. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable reagent for the synthesis of cyclopropane-containing pharmaceuticals. Its application in Simmons-Smith type reactions provides a reliable method for the stereospecific construction of this important structural motif. The protocols provided herein offer a starting point for researchers in the development of novel antiviral, anticancer, and other therapeutic agents. Further optimization of reaction conditions may be necessary depending on the specific substrate.

References

Application Notes and Protocols for Low-Temperature Reactions Involving Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for chemical reactions involving bromodiiodomethane (CHBrI₂) at low temperatures. The focus is on the application of this compound in cyclopropanation reactions, which are valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules. While extensive quantitative data for a wide range of substrates using this compound is not as commonly reported as for analogous reagents like diiodomethane (B129776), this document provides detailed protocols adapted from established Simmons-Smith and related reactions, offering a robust starting point for experimental work.

Introduction to this compound in Low-Temperature Synthesis

This compound is a trihalomethane containing one bromine and two iodine atoms.[1] Its reactivity makes it a useful reagent in organic synthesis, particularly as a precursor for the generation of a bromoiodocarbenoid species for cyclopropanation reactions.[1] These reactions are analogous to the well-known Simmons-Smith reaction, which traditionally employs diiodomethane. The use of this compound can offer a different reactivity profile and may be advantageous in certain synthetic contexts.

Low-temperature conditions are crucial for reactions involving this compound to control the formation and stability of the reactive carbenoid intermediate, minimize side reactions, and enhance stereoselectivity. Typical temperatures for these reactions range from -20°C to 0°C.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3]

2.1 Hazard Identification:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[4]

  • Potential Carcinogen: May be a suspected carcinogen.[5]

2.2 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[2]

  • Skin Protection: A lab coat and appropriate chemical-resistant clothing are required.[2]

2.3 Handling and Storage:

  • Handle in a well-ventilated area, preferably a fume hood.[2]

  • Avoid formation of dust and aerosols.[2]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

  • Use non-sparking tools and prevent electrostatic discharge.[2]

Experimental Protocols for Cyclopropanation Reactions

The following protocols are adapted from established Simmons-Smith and Furukawa reactions and provide a solid foundation for developing specific procedures for this compound. Optimization of reaction times, temperatures, and stoichiometry for specific substrates is recommended.

Protocol 1: Cyclopropanation of an Alkene using this compound and a Zinc-Copper Couple (Simmons-Smith Analogue)

This protocol describes the in-situ generation of an organozinc carbenoid from this compound and a zinc-copper couple for the cyclopropanation of an alkene.

Materials:

  • Alkene

  • This compound (CHBrI₂)

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

A. Preparation of the Zinc-Copper Couple:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add zinc dust (4.0 equiv.) and anhydrous diethyl ether.

  • Stir the suspension vigorously and add copper(I) chloride (0.4 equiv.).

  • Heat the mixture to reflux for 30 minutes. The color of the suspension should change from light brown to black, indicating the formation of the zinc-copper couple.

  • Cool the mixture to room temperature under a nitrogen atmosphere.

B. Cyclopropanation Reaction:

  • To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 equiv.) in anhydrous diethyl ether via a dropping funnel.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add a solution of this compound (1.5 equiv.) in anhydrous diethyl ether dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

C. Work-up and Purification:

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove the solid zinc salts, and wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618).

Protocol 2: Cyclopropanation using this compound and Diethylzinc (B1219324) (Furukawa Modification)

This modified procedure often provides higher yields and is suitable for a broader range of alkenes. Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

Materials:

  • Alkene

  • This compound (CHBrI₂)

  • Diethylzinc (Et₂Zn) (typically a 1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

A. Reaction Setup:

  • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

B. Addition of Reagents:

  • Slowly add the diethylzinc solution (1.2 equiv.) dropwise via a syringe.

  • Stir the mixture for 15 minutes at 0°C.

  • Add this compound (1.5 equiv.) dropwise to the reaction mixture.

C. Reaction and Monitoring:

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

D. Work-up and Purification:

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

Specific and comprehensive quantitative data for the cyclopropanation of a wide variety of alkenes using this compound at low temperatures is not extensively documented in publicly available literature. The following tables provide representative data for analogous Simmons-Smith type reactions using diiodomethane and dibromomethane (B42720). It is anticipated that the yields with this compound would be in a similar range, though optimization of reaction conditions may be necessary.

Table 1: Representative Yields for Cyclopropanation of Various Alkenes (Simmons-Smith Type Reactions)

Alkene SubstrateReagentsTemperature (°C)Reaction Time (h)Yield (%)
CyclohexeneCH₂I₂ / Zn-Cu252470-80
StyreneCH₂I₂ / Et₂Zn0 to 251285-95
1-OcteneCH₂Br₂ / Zn-Cu254850-60
(Z)-3-HexeneCH₂I₂ / Zn-Cu252475-85
(E)-3-HexeneCH₂I₂ / Zn-Cu252470-80

Note: The data in this table is based on typical yields for Simmons-Smith reactions with diiodomethane and dibromomethane and should be used as a general guide. Actual yields with this compound will depend on the specific substrate and optimized reaction conditions.

Visualizations

Reaction Mechanism

The cyclopropanation reaction proceeds via the formation of an organozinc carbenoid intermediate, which then reacts with the alkene in a concerted and stereospecific manner. The stereochemistry of the starting alkene is retained in the cyclopropane product.

Reaction_Mechanism CHBrI2 CHBrI₂ Carbenoid Br(I)CH-ZnI (Organozinc Carbenoid) CHBrI2->Carbenoid + Zn(Cu) ZnCu Zn-Cu TS Butterfly Transition State Carbenoid->TS Alkene Alkene (R1R2C=CR3R4) Alkene->TS Product Cyclopropane TS->Product Concerted Stereospecific Byproduct ZnBrI TS->Byproduct

Caption: Proposed mechanism for zinc-mediated cyclopropanation.

Experimental Workflow

A typical experimental workflow for a low-temperature cyclopropanation reaction involving this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glassware Flame-dry glassware inert_atm Establish inert atmosphere (N₂ or Ar) glassware->inert_atm reagents Prepare anhydrous reagents and solvents inert_atm->reagents setup Assemble reaction apparatus reagents->setup cool Cool to low temperature (e.g., 0°C) setup->cool add_reagents Slowly add reagents (Alkene, CHBrI₂, Zn-Cu or Et₂Zn) cool->add_reagents react Allow to warm to RT and stir add_reagents->react monitor Monitor progress (TLC/GC-MS) react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for low-temperature cyclopropanation.

References

Bromodiiodomethane: A Versatile Reagent for Three-Membered Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates. Its incorporation can significantly enhance the potency and pharmacokinetic profiles of therapeutic agents. Among the various synthetic methodologies available, the use of carbenoid precursors for the cyclopropanation of alkenes stands out as a reliable and stereospecific approach. Bromodiiodomethane (CHBrI₂) has emerged as a practical and effective reagent for the formation of these valuable three-membered rings, often serving as a cost-effective alternative to diiodomethane (B129776).

This document provides detailed application notes and experimental protocols for the utilization of this compound in cyclopropanation reactions, analogous to the well-established Simmons-Smith reaction. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.

Reaction Mechanism and Stereochemistry

The cyclopropanation of alkenes using this compound typically proceeds through the formation of a reactive zinc carbenoid intermediate. This intermediate is generated in situ by the reaction of this compound with either a zinc-copper couple or an organozinc reagent like diethylzinc (B1219324) (Furukawa's modification).[1][2] The resulting carbenoid then transfers a methylene (B1212753) group to the alkene in a concerted and stereospecific manner.[2]

This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will afford a cis-disubstituted cyclopropane, while a trans-alkene will yield a trans-disubstituted product. The reaction is believed to proceed through a "butterfly-like" three-centered transition state.[2] The presence of directing groups, such as hydroxyl groups on the alkene substrate, can significantly influence the diastereoselectivity of the reaction by coordinating to the zinc reagent and directing the methylene transfer to one face of the double bond.[3]

Caption: General mechanism of this compound-mediated cyclopropanation.

Quantitative Data Summary

The following tables summarize representative data for the cyclopropanation of various alkenes. While specific data for this compound is not as extensively reported as for diiodomethane, the provided data for the analogous diiodomethane serves to illustrate the general efficiency and stereoselectivity of the Simmons-Smith reaction and its modifications.

Table 1: Cyclopropanation of Unfunctionalized Alkenes

Alkene SubstrateDihalomethane ReagentActivatorSolventYield (%)Reference
CyclohexeneCH₂I₂Zn-CuEther92[2]
1-OcteneCH₂Br₂Zn-Cu, PromoterEther76[1]
(E)-4-OcteneCH₂Br₂Zn-Cu, PromoterEther65[1]

Table 2: Diastereoselective Cyclopropanation of Functionalized Alkenes

Alkene Substrate (Allylic Alcohol)Dihalomethane ReagentActivatorSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
(Z)-2-Buten-1-olCH₂I₂Et₂ZnCH₂Cl₂90>95:5[2]
(E)-2-Buten-1-olCH₂I₂Et₂ZnCH₂Cl₂8810:90[2]
Cyclohex-2-en-1-olCH₂I₂Zn-CuEther92>98:2[2]
GeraniolCH₂I₂Et₂ZnCH₂Cl₂85>95:5 (at C2-C3)[2]

Experimental Protocols

Safety Precautions: this compound is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves. Organozinc reagents such as diethylzinc are pyrophoric and must be handled under an inert atmosphere.

Protocol 1: Cyclopropanation using this compound and Zinc-Copper Couple

This protocol is adapted from the classical Simmons-Smith procedure.

Materials:

  • Alkene (1.0 equiv)

  • This compound (CHBrI₂) (2.0 equiv)

  • Zinc dust (4.0 equiv)

  • Copper(I) chloride (0.4 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color of the suspension should change to black, indicating the formation of the zinc-copper couple. Cool the mixture to room temperature.[2]

  • Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 equiv) in anhydrous diethyl ether.

  • Addition of Reagent: Add this compound (2.0 equiv) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

Protocol_1_Workflow start Start prep_zncu Prepare Zinc-Copper Couple (Zn dust + CuCl in ether, reflux) start->prep_zncu setup Reaction Setup (Add alkene to Zn-Cu) prep_zncu->setup add_chbri2 Add this compound setup->add_chbri2 react Reaction (Reflux 12-24h, Monitor by TLC/GC) add_chbri2->react workup Work-up (Quench with NH₄Cl, filter) react->workup extract Extraction (Wash with NH₄Cl, NaHCO₃, brine) workup->extract dry Drying and Concentration (MgSO₄, filter, concentrate) extract->dry purify Purification (Flash Column Chromatography) dry->purify end End purify->end

Caption: Workflow for cyclopropanation using the Zn-Cu couple method.

Protocol 2: Cyclopropanation using this compound and Diethylzinc (Furukawa's Modification)

This modified procedure often provides higher yields and is suitable for a broader range of alkenes, including those that are less reactive.[2]

Materials:

  • Alkene (1.0 equiv)

  • This compound (CHBrI₂) (1.5 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise via syringe. After stirring for 15 minutes at 0 °C, add this compound (1.5 equiv) dropwise.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.[2]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.[2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol_2_Workflow start Start setup Reaction Setup (Alkene in CH₂Cl₂, 0°C) start->setup add_et2zn Add Diethylzinc (Stir 15 min) setup->add_et2zn add_chbri2 Add this compound add_et2zn->add_chbri2 react Reaction (Warm to RT, stir 4-12h, Monitor) add_chbri2->react workup Work-up (Quench with NaHCO₃) react->workup extract Extraction (Separate layers, extract aqueous) workup->extract dry Drying and Concentration (MgSO₄, filter, concentrate) extract->dry purify Purification (Flash Column Chromatography) dry->purify end End purify->end

Caption: Workflow for cyclopropanation using the diethylzinc method.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of cyclopropanes, a key structural motif in drug discovery and development. The methodologies presented herein, based on the Simmons-Smith reaction and its modifications, offer reliable and stereospecific routes to these three-membered rings. By providing detailed protocols and summarizing key quantitative data, this document aims to facilitate the application of this compound in the synthesis of novel and complex molecular entities.

References

Application Notes and Protocols for the Use of Bromodiiodomethane in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂) is a versatile trihalomethane reagent employed in organic synthesis, most notably as a precursor for carbenoid species in cyclopropanation reactions. Its application in the synthesis of complex natural products is primarily centered on the construction of cyclopropane (B1198618) rings, a structural motif present in numerous biologically active molecules. The cyclopropane moiety imparts unique conformational rigidity and metabolic stability to a molecule, often enhancing its pharmacological properties. This compound serves as a cost-effective alternative to the more commonly used diiodomethane (B129776) in Simmons-Smith and related cyclopropanation reactions. These application notes provide detailed protocols and data for the use of this compound in key synthetic transformations relevant to the synthesis of complex natural products.

Core Application: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and broad functional group tolerance. The reaction typically involves an organozinc carbenoid, which is generated from a dihaloalkane and a zinc-copper couple, to deliver a methylene (B1212753) group to an alkene. The use of this compound in this reaction follows a similar mechanistic pathway, proceeding through a zinc carbenoid intermediate.

Reaction Mechanism

The reaction is initiated by the formation of an organozinc carbenoid from this compound and activated zinc (e.g., Zn-Cu couple). This carbenoid then reacts with an alkene in a concerted fashion, via a "butterfly" transition state, to yield the cyclopropane product. This concerted mechanism accounts for the high stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the product.

Caption: General mechanism of the Simmons-Smith reaction using this compound.

Application in the Synthesis of Bicyclo[4.1.0]heptane Derivatives

Bicyclo[4.1.0]heptane (norcarane) derivatives are important structural motifs found in a variety of natural products, including terpenoids and alkaloids. The Simmons-Smith cyclopropanation of cyclohexene (B86901) derivatives using this compound provides an efficient route to these bicyclic systems.

Quantitative Data Summary

The following table summarizes typical results for the cyclopropanation of cyclohexene using different zinc reagents with this compound. The data is illustrative and may vary depending on the specific substrate and reaction conditions.

EntryZinc ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1Zn-Cu coupleDiethyl ether351275[General Protocol]
2Diethylzinc (B1219324)Dichloromethane (B109758)0 to 25882[General Protocol]
Experimental Protocols

Protocol 1: Cyclopropanation of Cyclohexene using Zn-Cu Couple and this compound

This protocol describes a standard procedure for the cyclopropanation of a simple alkene.

Materials:

  • Cyclohexene

  • This compound (CHBrI₂)

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride (0.1 eq). Heat the mixture under vacuum until the CuCl turns white, then allow it to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add cyclohexene (1.0 eq).

  • Reagent Addition: Add a solution of this compound (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane as eluent) to afford the bicyclo[4.1.0]heptane product.

Protocol 2: Diastereoselective Cyclopropanation of an Allylic Alcohol using Diethylzinc and this compound

This protocol is adapted for substrates containing a directing group, such as a hydroxyl group, which can enhance diastereoselectivity.

Materials:

  • (Z)-Cyclohex-2-en-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • This compound (CHBrI₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous DCM.

  • Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Gas evolution (ethane) will be observed. Stir the mixture at 0 °C for 30 minutes.

  • Addition of this compound: Add this compound (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography to yield the corresponding cyclopropanated product.

Experimental Workflow Diagram

Experimental_Workflow start Start zinc_activation Activate Zinc with CuCl (Protocol 1) start->zinc_activation reaction_setup Prepare Alkene Solution in Anhydrous Solvent zinc_activation->reaction_setup reagent_addition Add this compound Dropwise reaction_setup->reagent_addition reaction Stir/Reflux and Monitor Reaction reagent_addition->reaction workup Quench Reaction with Aqueous NH4Cl reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification end End purification->end

Application Notes and Protocols for Catalytic Systems in Bromodiiodomethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂) is a trihalomethane that serves as a versatile reagent in organic synthesis, primarily as a precursor for the generation of carbenoid species. These reactive intermediates are valuable for the construction of cyclopropane (B1198618) rings and for insertion into C-H bonds, motifs of significant interest in medicinal chemistry and drug development. While stoichiometric methods for the activation of dihalomethanes, such as the Simmons-Smith reaction, are well-established, the development of truly catalytic systems offers advantages in terms of efficiency, atom economy, and the potential for enantioselective transformations.

This document provides detailed application notes and protocols for both classic stoichiometric and emerging catalytic systems compatible with reactions involving this compound and its structural analogs.

I. Stoichiometric and Reagent-Mediated Cyclopropanation Reactions

The most common application of this compound and related dihalomethanes is in cyclopropanation reactions, analogous to the Simmons-Smith reaction. These methods, while often requiring stoichiometric or excess reagents, are highly reliable and stereospecific.

A. Simmons-Smith Type Reactions with Zinc-Copper Couple

The reaction of an alkene with a zinc carbenoid generated from a dihaloalkane and a zinc-copper couple is a classic method for stereospecific cyclopropanation. The stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Reaction Workflow:

cluster_prep Catalyst/Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up & Purification Zn_dust Zinc Dust ZnCu Zn(Cu) Couple Zn_dust->ZnCu Reflux in Ether CuCl Cu(I)Cl CuCl->ZnCu ZnCu_reac Zn(Cu) Couple Alkene Alkene Carbenoid Zinc Carbenoid Intermediate Alkene->Carbenoid CHBrI2 CHBrI₂ CHBrI2->Carbenoid Cyclopropane Cyclopropane Product Carbenoid->Cyclopropane Concerted Addition Cyclopropane_crude Crude Product ZnCu_reac->Carbenoid Quench Quench (aq. NH₄Cl) Extract Extraction Quench->Extract Purify Purification Extract->Purify Cyclopropane_crude->Quench

Caption: Workflow for Simmons-Smith Cyclopropanation.

Experimental Protocol: Cyclopropanation of (E)-Stilbene with CHBrI₂ and Zn(Cu)

  • Materials:

    • (E)-Stilbene

    • This compound (CHBrI₂)

    • Zinc dust

    • Copper(I) chloride (CuCl)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride (0.1 eq). Heat the mixture under vacuum until the CuCl turns white, then cool to room temperature and introduce the inert atmosphere.

    • Reaction Setup: Add anhydrous diethyl ether to the activated Zn(Cu) couple. To this suspension, add a solution of (E)-stilbene (1.0 eq) in anhydrous diethyl ether.

    • Reagent Addition: Add this compound (1.5 eq) dropwise to the stirred suspension at room temperature.

    • Reaction: Stir the reaction mixture at reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extraction: Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

B. Furukawa Modification with Diethylzinc (B1219324)

An alternative to the zinc-copper couple is the use of diethylzinc (Et₂Zn), which often provides higher yields and shorter reaction times. This modification avoids the need to prepare the zinc-copper couple.

Experimental Protocol: Cyclopropanation using Et₂Zn and Dibromoiodomethane (B121520) (a structural analog of CHBrI₂) [2]

  • Materials:

    • Alkene (1.0 equiv)

    • Dibromoiodomethane (CHBr₂I) (1.5 equiv)

    • Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane.[2]

    • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise. After stirring for 15 minutes at 0 °C, add dibromoiodomethane (1.5 equiv) dropwise.[2]

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.[2]

    • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.[2]

    • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.[2]

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.[2]

Table 1: Representative Yields for Simmons-Smith Type Cyclopropanation with Dihalomethanes. (Note: Data for this compound is limited; yields are based on analogous reactions with diiodomethane (B129776) and dibromomethane (B42720) and are expected to be comparable).[2]

AlkeneDihalomethaneReagentYield (%)
CyclohexeneCH₂I₂Zn(Cu)75-85
StyreneCH₂I₂Et₂Zn80-90
1-OcteneCH₂Br₂Et₂Zn70-80
(E)-StilbeneCH₂I₂Zn(Cu)85-95

II. Emerging Catalytic Systems

While less documented for this compound specifically, several catalytic systems have shown promise for carbene transfer reactions from other dihaloalkanes. These approaches represent the forefront of research in this area and may be adaptable to this compound.

A. Transition Metal-Catalyzed Cyclopropanation

Recent advances have demonstrated that transition metal complexes, particularly those of cobalt and chromium, can catalyze the asymmetric cyclopropanation of alkenes using gem-dihaloalkanes as carbene precursors. These methods offer a pathway to enantiomerically enriched cyclopropanes, which are highly valuable in drug development.

Reaction Mechanism Concept:

cluster_catalyst Catalytic Cycle Catalyst M(L*) Catalyst Carbenoid Metal Carbenoid Catalyst->Carbenoid + CHBrI₂ Alkene_adduct Alkene-Carbenoid Adduct Carbenoid->Alkene_adduct + Alkene Alkene_adduct->Catalyst - Cyclopropane

Caption: Conceptual Catalytic Cycle for Cyclopropanation.
  • Cobalt-Catalyzed Asymmetric Cyclopropanation: Research has shown that cobalt complexes with pyridine (B92270) diimine (PDI) ligands can catalyze the asymmetric cyclopropanation of alkenes with gem-dichloroalkanes.[1] This process is proposed to involve the formation of a cationic carbenoid species. While not yet demonstrated with this compound, the underlying mechanism suggests potential applicability.

  • Chromium-Catalyzed Asymmetric Cyclopropanation: Chiral chromium catalysts have also been developed for the enantioselective cyclopropanation of alkenes with gem-dihaloalkanes. These systems are notable for their use of earth-abundant metals.

Table 2: Performance of Catalytic Asymmetric Cyclopropanation with gem-Dichloroalkanes. [1]

AlkeneDihaloalkaneCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
StyreneCH₂Cl₂(PDI)CoBr₂ / Zn9594
1,1-DiphenylethyleneCH₂Cl₂(PDI)CoBr₂ / Zn9296
IndeneCH₂Cl₂(PDI)CoBr₂ / Zn9898

Considerations for this compound: The adaptation of these catalytic systems to this compound would require careful optimization of reaction conditions. The different bond strengths and leaving group abilities of bromide and iodide compared to chloride would likely influence catalyst activity and selectivity.

B. Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for asymmetric transformations. While direct activation of this compound by organocatalysts for carbene transfer is not yet well-established, related reactions provide a conceptual framework.

  • Cascade Michael-Alkylation Reactions: Chiral diphenylprolinol TMS ether has been used to catalyze the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes with high enantioselectivity.[3] This demonstrates the potential of organocatalysis to facilitate the formation of cyclopropane rings in an enantioselective manner, although it does not involve a direct carbene transfer from a dihalomethane.

III. Catalytic C-H Insertion Reactions

The insertion of a carbene into a C-H bond is a powerful transformation for the direct functionalization of organic molecules. Transition metal catalysts, particularly those based on rhodium and copper, are known to mediate these reactions, typically using diazo compounds as carbene precursors.

The application of this compound in catalytic C-H insertion reactions is an area of active research. The development of catalysts capable of generating a reactive carbene from this compound and directing its insertion into a C-H bond would be a significant advance.

Conceptual Workflow for Catalytic C-H Insertion:

cluster_cycle Catalytic C-H Insertion Catalyst M(L*) Catalyst Carbene Metal Carbene Catalyst->Carbene + CHBrI₂ CH_Complex C-H Complex Carbene->CH_Complex + Substrate (R-H) Product_Complex Product Complex CH_Complex->Product_Complex C-H Insertion Product_Complex->Catalyst - Product

Caption: Conceptual Workflow for Catalytic C-H Insertion.

While specific protocols for catalytic C-H insertion using this compound are not yet widely available, the principles of transition metal-catalyzed carbene chemistry suggest that rhodium and copper complexes with carefully designed ligands could be promising candidates for future development.

IV. Summary and Future Outlook

Reactions involving this compound and its analogs are valuable tools in organic synthesis, particularly for the construction of cyclopropanes. The stoichiometric Simmons-Smith type reactions are robust and well-understood, providing reliable methods for stereospecific cyclopropanation.

The development of truly catalytic systems for reactions of this compound is an exciting and evolving area of research. While direct catalytic applications of this compound are still emerging, the progress made with other dihalomethanes using cobalt, chromium, and other transition metal catalysts provides a strong foundation for future work. The adaptation of these catalytic systems to this compound holds the promise of more efficient, economical, and enantioselective methods for the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Further research into ligand design and reaction optimization will be crucial for unlocking the full potential of this compound in catalytic transformations.

References

Application Notes and Protocols: In-situ Generation of Reactive Intermediates from Bromodiiodomethane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-situ generation of reactive intermediates, with a focus on the challenges associated with using bromodiiodomethane (CHBrI₂) and detailed protocols for more common and reliable precursors. The information is intended to guide researchers in selecting appropriate synthetic strategies for creating complex molecular architectures, particularly in the context of drug discovery and development.

Introduction to Reactive Intermediates

Reactive intermediates are short-lived, high-energy, and highly reactive molecules that are generated during a chemical reaction and quickly convert into more stable products.[1] Key carbon-based reactive intermediates include carbenes, radicals, carbocations, and carbanions.[1][2] Carbenes, which are neutral carbon species with two unshared valence electrons, are particularly valuable in organic synthesis for their ability to form new carbon-carbon bonds, enabling the construction of strained ring systems like cyclopropanes.[3][4] The generation of these intermediates in-situ is a cornerstone of modern synthetic chemistry.[5]

This compound as a Precursor: A Comparative Analysis

While haloforms are common precursors for carbene generation, a thorough review of chemical literature indicates a significant scarcity of established protocols for the use of this compound (CHBrI₂) for this purpose. The primary reason for its infrequent use can be understood by examining the bond dissociation energies of the C-H, C-Br, and C-I bonds.

The typical mechanism for generating a dihalocarbene from a haloform involves deprotonation of the C-H bond by a strong base to form a trihalomethyl anion, followed by the elimination of a halide ion.[5] In the case of this compound, the carbon-iodine bond is significantly weaker than both the carbon-bromine and carbon-hydrogen bonds.[5] This disparity in bond strength complicates the desired reaction pathway, making it difficult to selectively generate a specific reactive intermediate.

Table 1: Comparison of Bond Dissociation Energies

BondTypical Bond Dissociation Energy (kcal/mol)
C-I51 - 57.6[5]
C-Br65 - 72.1[5]
C-H~98 - 104[5]

Due to these challenges, alternative and more reliable precursors are predominantly used for the generation of carbenes in synthetic chemistry.

Established Alternatives for Carbene Generation

A variety of reagents are available for the efficient and selective generation of carbenes. The choice of precursor is generally dictated by the desired carbene structure and the functional group tolerance of the substrate.[3]

Table 2: Common Precursors for Carbene Generation

Reagent/PrecursorCarbene GeneratedKey Features & ApplicationsCommon Reaction Name
Bromoform (B151600) (CHBr₃)Dibromocarbene (:CBr₂)Synthesis of gem-dibromocyclopropanes, which are versatile synthetic intermediates.[5]Dibromocarbene Addition
Diiodomethane (CH₂I₂)Methylene (:CH₂) via a carbenoidStereospecific cyclopropanation of alkenes, often directed by hydroxyl groups.[3][4]Simmons-Smith Reaction
Chloroform (CHCl₃)Dichlorocarbene (:CCl₂)Generation of gem-dihalocyclopropanes.[3][4]Dichlorocarbene Addition
Diazomethane (CH₂N₂) & DerivativesSubstituted Carbenes (e.g., :CH₂, :CHCO₂Et)Highly versatile for a wide range of carbenes; used for cyclopropanation and C-H insertion. Requires caution due to its explosive nature.[3]Diazomethane Cyclopropanation

Experimental Protocols

The following are detailed protocols for the generation of dibromocarbene from bromoform, a widely accepted and reliable method.

Protocol 1: Dibromocarbene Generation using Bromoform and Potassium tert-butoxide

This protocol describes the generation of dibromocarbene for the cyclopropanation of an alkene.

Materials:

  • Alkene (1.0 eq)

  • Bromoform (CHBr₃) (1.2 - 1.5 eq)

  • Potassium tert-butoxide (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alkene in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add bromoform to the stirred solution.

  • Slowly add potassium tert-butoxide portion-wise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Dibromocarbene Generation under Phase-Transfer Catalysis (PTC)

This method is often preferred for its milder reaction conditions and broader substrate scope.

Materials:

Procedure:

  • Combine the alkene, bromoform, and phase-transfer catalyst in a round-bottom flask with dichloromethane.[5]

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 30-60 minutes. An ice bath can be used to control the initial exotherm.[5]

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or GC.

  • After completion, add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.[5]

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the resulting gem-dibromocyclopropane by column chromatography.

Diagrams and Workflows

Mechanism of Carbene Generation from Haloform

The following diagram illustrates the general mechanism for the generation of a dihalocarbene from a haloform using a strong base.

G General Mechanism of Dihalocarbene Generation cluster_0 Haloform CHX₃ Trihalomethyl_anion ⁻CX₃ Haloform->Trihalomethyl_anion + B⁻ Base B⁻ Trihalomethyl_anion->Haloform + HB Dihalocarbene :CX₂ Trihalomethyl_anion->Dihalocarbene - X⁻ (α-elimination) Halide_ion X⁻ Conjugate_acid HB

Caption: General mechanism of dihalocarbene generation from a haloform.

Experimental Workflow for Cyclopropanation

This diagram outlines the typical workflow for the synthesis of a gem-dibromocyclopropane using bromoform under phase-transfer catalysis conditions.

G Workflow for gem-Dibromocyclopropane Synthesis A 1. Combine Alkene, Bromoform, and Phase-Transfer Catalyst B 2. Add concentrated aqueous NaOH solution dropwise A->B C 3. Stir at room temperature B->C D 4. Reaction Quench and Workup C->D E 5. Purification D->E F gem-Dibromocyclopropane E->F

Caption: Experimental workflow for gem-dibromocyclopropane synthesis.

Applications in Drug Development

The development of novel synthetic methodologies is crucial for advancing drug discovery.[6] The ability to efficiently construct complex molecular scaffolds, such as those containing cyclopropane (B1198618) rings, allows for the exploration of new chemical space and the optimization of lead compounds.[3][] While this compound itself is not a common reagent, the reactive intermediates that can be generated from its alternatives are instrumental in synthesizing molecules with potential therapeutic applications, including anticancer agents and antibiotics. The principles of generating and utilizing reactive intermediates remain a cornerstone of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopropanation Reactions with Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your cyclopropanation reactions when using bromodiiodomethane.

Troubleshooting Guide: Low Reaction Yield

Low or no yield in a cyclopropanation reaction using this compound is a common issue. The following sections provide a systematic approach to identifying and resolving the root cause.

Problem: Inactive Zinc Reagent

The activity of the zinc, whether as a zinc-copper couple or as diethylzinc (B1219324), is critical for the formation of the organozinc carbenoid intermediate.

Solutions:

  • Freshly Prepare and Activate the Zn-Cu Couple: The zinc-copper couple should be freshly prepared for each set of reactions. Activation can be achieved by washing zinc dust with an acidic solution (e.g., dilute HCl) to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate (B86663) solution.

  • Ensure Anhydrous Conditions for Diethylzinc: Diethylzinc is highly pyrophoric and reacts violently with water. It should be handled under a strict inert atmosphere (argon or nitrogen), and anhydrous solvents must be used.

  • Consider Ultrasound: Sonication can help to activate the zinc surface and improve the rate of carbenoid formation.

Problem: Poor Quality of this compound

The purity of this compound is crucial for a successful reaction. Impurities can inhibit the reaction or lead to the formation of byproducts.

Solutions:

  • Use High-Purity Reagent: Whenever possible, use freshly purchased, high-purity this compound.

  • Purification: If the quality of the reagent is in doubt, consider purification by distillation under reduced pressure. Store the purified reagent under an inert atmosphere and protected from light.

Problem: Inefficient Carbenoid Formation or Instability

The bromo-iodo zinc carbenoid may be less stable than the diiodo analogue, leading to decomposition before it can react with the alkene.

Solutions:

  • Low-Temperature Conditions: The formation of the carbenoid is often exothermic. Maintain a low temperature (e.g., 0 °C or below) during the addition of reagents to control the reaction rate and improve the stability of the carbenoid.[1] The reaction can then be allowed to slowly warm to room temperature.

  • In Situ Generation: Generate the carbenoid in situ in the presence of the alkene. This ensures that the reactive species is trapped by the alkene as it is formed, minimizing decomposition.

  • Choice of Solvent: The rate of the Simmons-Smith reaction can be highly dependent on the solvent. Non-coordinating solvents like dichloromethane (B109758) (DCM) or diethyl ether are generally preferred.[1] The use of basic solvents can decrease the reaction rate.

Problem: Low Substrate Reactivity

The electronic properties of the alkene substrate significantly influence the reaction rate and yield.

Solutions:

  • Electron-Rich vs. Electron-Poor Alkenes: Electron-rich alkenes are generally more reactive towards the electrophilic zinc carbenoid. For electron-deficient alkenes, consider using a more reactive carbenoid precursor or a modified catalyst system.

  • Furukawa Modification: The use of diethylzinc (Furukawa modification) instead of the zinc-copper couple often leads to higher yields and greater reliability, especially for less reactive alkenes.[2][3]

  • Shi Modification: For particularly challenging electron-deficient alkenes, the Shi modification, which involves the use of an acidic additive like trifluoroacetic acid with diethylzinc, can generate a more nucleophilic and reactive carbenoid.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing when the same reaction works with diiodomethane (B129776)?

A1: The difference in reactivity and stability between the zinc carbenoids derived from this compound and diiodomethane is a likely cause. The (bromoiodomethyl)zinc intermediate has different electronic properties and may be less stable than its diiodomethyl counterpart. The stronger carbon-bromine bond compared to the carbon-iodine bond can also affect the rate of carbenoid formation. To troubleshoot this, ensure highly active zinc and strictly anhydrous conditions.

Q2: Can I use diethylzinc (Furukawa modification) with this compound?

A2: Yes, diethylzinc can be used with this compound and is often the preferred method for generating the zinc carbenoid. This combination can lead to higher yields and better reproducibility compared to the traditional zinc-copper couple.

Q3: Are there any additives that can improve the yield of the reaction?

A3: While specific studies on additives for the (bromoiodomethyl)zinc reagent are limited, general strategies for enhancing zinc carbenoid stability can be applied. The use of certain ligands, such as bipyridines (Charette modification), or acidic additives like trifluoroacetic acid (Shi modification) can modulate the reactivity and stability of the carbenoid. Small-scale trial reactions are recommended to find the optimal additive for your specific substrate.

Q4: What are common side reactions, and how can I minimize them?

A4: Common side reactions include the methylation of heteroatoms (e.g., alcohols) and rearrangement reactions for certain substrates like allylic thioethers. To minimize methylation, use a minimal excess of the Simmons-Smith reagent. For substrates prone to rearrangement, using an excess of the reagent may favor the desired cyclopropanation. If significant unidentified byproducts are formed, obtaining analytical data (NMR, MS) can help in identifying their structures and optimizing reaction conditions.

Data Presentation

The following table provides a qualitative comparison of the reactivity and typical yields for cyclopropanation reactions with different dihalomethanes. Please note that direct quantitative comparisons under identical conditions are not extensively reported in the literature, and yields are highly substrate and condition-dependent.

DihalomethaneReagent SystemRelative ReactivityTypical Yield RangeKey Considerations
**this compound (CHBrI₂) **Zn-Cu or Et₂ZnHighModerate to HighCost-effective alternative to CH₂I₂. The C-I bond is preferentially cleaved. The resulting carbenoid may have different stability compared to that from CH₂I₂.
Diiodomethane (CH₂I₂)Zn-Cu or Et₂ZnVery HighGood to ExcellentThe most commonly used reagent, with a vast body of literature. High cost can be a limitation.
Dibromomethane (CH₂Br₂)Zn-Cu or Et₂ZnModerateLow to ModerateA cheaper alternative, but generally less reactive than its iodo-containing counterparts, often requiring harsher conditions.

Experimental Protocols

The following are generalized protocols for cyclopropanation reactions using this compound. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Cyclopropanation of a General Alkene using Zn-Cu Couple
  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, place zinc dust. Add a 10% aqueous solution of copper(II) sulfate and stir vigorously for 30 minutes. Decant the supernatant and wash the zinc-copper couple sequentially with deionized water, ethanol, and diethyl ether. Dry the activated Zn-Cu couple under high vacuum.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Reagent Addition: Add the freshly prepared Zn-Cu couple to the alkene solution. Subsequently, add a solution of this compound (1.5 - 2.5 eq) in the reaction solvent dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by TLC or GC.

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Filter the mixture through a pad of celite to remove zinc salts and wash the filter cake with the reaction solvent. The organic phase is then separated, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Cyclopropanation of an Allylic Alcohol using Diethylzinc (Furukawa Modification)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Diethylzinc: Cool the solution to 0 °C and slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of this compound: Add this compound (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing cyclopropanation reactions with this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality and Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Substrate Evaluate Substrate Reactivity Start->Check_Substrate Optimize Systematic Optimization Check_Reagents->Optimize Inactive Zn or Impure CHBrI2 Check_Conditions->Optimize Incorrect Temp. or Solvent Check_Substrate->Optimize Electron-Poor Alkene Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yields in cyclopropanation reactions.

Experimental_Workflow Prep Reagent Preparation (Zn-Cu Activation / Anhydrous Solvents) Setup Reaction Setup (Inert Atmosphere, Alkene in Solvent) Prep->Setup Addition Reagent Addition (Dropwise at Low Temp.) Setup->Addition Reaction Reaction Monitoring (TLC / GC) Addition->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification

Caption: A general experimental workflow for Simmons-Smith cyclopropanation.

References

Common side products in bromodiiodomethane reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bromodiiodomethane in their experiments. The focus is on identifying, preventing, and troubleshooting common side products to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound, particularly in cyclopropanation reactions?

A1: When using this compound to generate a bromoiodocarbene species for reactions like Simmons-Smith cyclopropanation, the two most prevalent side reactions are:

  • Methylation of Heteroatoms: The electrophilic nature of the organozinc carbenoid intermediate can lead to the methylation of heteroatoms such as alcohols, amines, and thiols present in the substrate. This is more pronounced with excess reagent or prolonged reaction times.[1][2]

  • Rearrangement Reactions: Certain substrates are prone to rearrangement. For instance, allylic thioethers can react with the Simmons-Smith reagent to form a sulfur ylide, which may then undergo a[3][4]-sigmatropic rearrangement instead of the desired cyclopropanation.[1]

Q2: How can I minimize the methylation of sensitive functional groups in my substrate?

A2: To minimize unwanted methylation, consider the following strategies:

  • Stoichiometry Control: Use a minimal excess of the this compound and the activating reagent (e.g., diethylzinc). Careful control of stoichiometry is crucial.

  • Protecting Groups: Protect sensitive functional groups, such as alcohols or amines, prior to the reaction. Silyl (B83357) ethers are a common choice for protecting alcohols.[1]

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) to control the reactivity of the carbenoid.

Q3: My reaction with an allylic thioether is yielding a rearranged product instead of the cyclopropane (B1198618). What can I do?

A3: The formation of a rearranged product from an allylic thioether is due to a competing[3][4]-sigmatropic rearrangement. To favor cyclopropanation, you can try using an excess of the Simmons-Smith reagent.[1] However, this may increase the risk of other side reactions like methylation. A more robust solution would be to use a substrate that is less prone to this rearrangement, if possible, or to carefully optimize the reaction conditions (temperature, solvent, addition rate).

Q4: I am observing a low yield of my desired cyclopropanated product. What are the likely causes?

A4: Low yields in Simmons-Smith type reactions can stem from several factors:

  • Inactive Zinc-Copper Couple: If you are using the traditional Simmons-Smith conditions, the activity of the zinc-copper couple is paramount. Ensure it is freshly prepared and properly activated.

  • Moisture: The organozinc intermediates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: Use freshly distilled or high-purity this compound and anhydrous solvents.

  • Reaction Temperature: While low temperatures are often necessary to control side reactions, a temperature that is too low can significantly slow down or stall the reaction. Gradual warming might be necessary.

Troubleshooting Guides

Guide 1: Unexpected Peak in NMR/MS - Suspected Methylation Side Product

Troubleshooting_Methylation start Unexpected peak observed (e.g., +14 m/z in MS) check_substrate Does the substrate have -OH, -NH, or -SH groups? start->check_substrate yes_heteroatom Yes check_substrate->yes_heteroatom no_heteroatom No check_substrate->no_heteroatom suspect_methylation Suspect Methylation Side Product yes_heteroatom->suspect_methylation other_side_product Consider other side products no_heteroatom->other_side_product troubleshoot_methylation Troubleshooting Steps suspect_methylation->troubleshoot_methylation reduce_reagent Reduce excess of CHBrI2/Et2Zn troubleshoot_methylation->reduce_reagent lower_temp Lower reaction temperature troubleshoot_methylation->lower_temp protecting_group Use a protecting group (e.g., silyl ether for -OH) troubleshoot_methylation->protecting_group

Guide 2: Formation of a Rearranged Isomer Instead of the Cyclopropane

Troubleshooting_Rearrangement start Product is an isomer of the expected cyclopropane check_substrate Does the substrate have an allylic heteroatom (e.g., allylic thioether)? start->check_substrate yes_allylic Yes check_substrate->yes_allylic no_allylic No check_substrate->no_allylic suspect_rearrangement Suspect[3][4]-Sigmatropic Rearrangement yes_allylic->suspect_rearrangement other_isomerization Consider other isomerization pathways no_allylic->other_isomerization troubleshoot_rearrangement Troubleshooting Steps suspect_rearrangement->troubleshoot_rearrangement increase_reagent Increase excess of Simmons-Smith reagent troubleshoot_rearrangement->increase_reagent optimize_conditions Optimize reaction conditions (temperature, solvent) troubleshoot_rearrangement->optimize_conditions modify_substrate Consider substrate modification troubleshoot_rearrangement->modify_substrate

Data Presentation

The following table provides representative yields for Simmons-Smith reactions with various substrates. While this data primarily uses diiodomethane, the trends in reactivity and potential for side reactions are analogous when using this compound. Note that reactions with substrates containing unprotected heteroatoms may have lower yields of the desired cyclopropane due to side reactions like methylation.

SubstrateReagent SystemProductYield (%)Reference
CyclohexeneCH₂I₂ / Zn-CuBicyclo[4.1.0]heptane~70-80%[5]
(E)-Cinnamyl alcoholCH₂I₂ / Et₂Zn(E)-2-phenylcyclopropyl)methanol~90%[3]
(E)-Cinnamyl alcohol (protected as silyl ether)CH₂I₂ / Et₂Zn(E)-((2-phenylcyclopropyl)methoxy)silane>95%[6]
Allyl thioetherCH₂I₂ / Et₂ZnCyclopropyl derivative vs. Rearranged productVariable[1]
Electron-rich alkene (e.g., enol ether)CH₂I₂ / Et₂ZnCorresponding cyclopropaneHigh[1]
Electron-deficient alkeneCH₂I₂ / Et₂ZnCorresponding cyclopropaneLow[7]

Experimental Protocols

Protocol 1: Minimizing Methylation of an Allylic Alcohol via Silyl Ether Protection

This protocol describes the protection of an allylic alcohol as a silyl ether before cyclopropanation to prevent the formation of the methylated side product.

Step 1: Protection of the Allylic Alcohol

  • Materials:

    • Allylic alcohol (1.0 eq)

    • Triethylamine (1.5 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • Dissolve the allylic alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine, followed by the dropwise addition of TBDMSCl.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude silyl ether by flash column chromatography.

Step 2: Cyclopropanation of the Protected Allylic Alcohol

  • Materials:

    • Protected allylic alcohol (1.0 eq)

    • Diethylzinc (B1219324) (1.1 M solution in toluene, 2.2 eq)

    • This compound (2.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • Dissolve the protected allylic alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the diethylzinc solution dropwise.

    • Stir the mixture at 0 °C for 20 minutes.

    • Add this compound dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be deprotected (e.g., using TBAF for a silyl ether) and then purified by column chromatography.

Protocol 2: In-situ Generation of the Organozinc Reagent to Minimize Decomposition

This protocol is for the in-situ formation of the bromoiodomethylzinc reagent in the presence of the alkene, which can minimize the decomposition of the potentially unstable carbenoid.

  • Materials:

    • Alkene (1.0 eq)

    • Activated Zinc-Copper couple (3.0 eq)

    • This compound (1.5 eq)

    • Anhydrous diethyl ether

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a reflux condenser

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a flask containing a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether, add the alkene.

    • Add a solution of this compound in anhydrous diethyl ether dropwise to the mixture.

    • After the addition is complete, gently reflux the mixture for 10-20 hours, monitoring the progress by GC or TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

References

Technical Support Center: Troubleshooting Bromodiiodomethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving bromodiiodomethane. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclopropanation reaction with this compound is failing or giving very low yields. What are the most common causes?

A1: The most frequent culprits for failed or low-yielding Simmons-Smith type reactions using this compound are related to the reagents and reaction setup. Key areas to investigate include:

  • Inactive Zinc: The zinc-copper couple, essential for forming the organozinc carbenoid intermediate, must be highly active. Commercial zinc dust is often coated with a passivating layer of zinc oxide that inhibits the reaction.[1]

  • Reagent Purity: The purity of this compound and the solvent is critical. The presence of moisture can significantly decrease the reaction rate.[1]

  • Improper Reaction Conditions: Temperature and solvent choice play a crucial role. These reactions are often sensitive to these parameters.

Q2: How can I ensure my zinc is sufficiently activated?

A2: Freshly activating the zinc is a critical step for a successful reaction. A common and effective method is the preparation of a zinc-copper couple. The color change from light brown to black during preparation indicates the formation of the active couple.[1] For detailed instructions, refer to the experimental protocols section below.

Q3: What are the optimal reaction conditions (solvent, temperature) for using this compound?

A3: Optimal conditions can be substrate-dependent, but general guidelines are as follows:

  • Solvent: Non-coordinating, anhydrous solvents are recommended. Diethyl ether and dichloromethane (B109758) (DCM) are commonly used.[1] The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases.

  • Temperature: The formation of the organozinc carbenoid is often exothermic. Therefore, it is advisable to maintain low temperatures (e.g., 0 °C or below) during the addition of reagents to control the reaction rate and improve the stability of the carbenoid.[2] After the initial addition, the reaction may be allowed to warm to room temperature and stirred for several hours.[1]

Q4: My reaction is sluggish and the starting material is not being fully consumed. What can I do?

A4: If your reaction is proceeding slowly or stalling, consider the following troubleshooting steps:

  • Increase Reagent Equivalents: Ensure you are using a sufficient excess of the this compound and the zinc-copper couple. Typically, 1.5-2.0 equivalents of the dihalomethane and a greater excess of the zinc-copper couple are used.[1]

  • Extend Reaction Time: Some substrates react more slowly. Monitor the reaction by TLC or GC and extend the reaction time accordingly, for example, up to 12-24 hours.[1]

  • Gentle Heating: If the reaction is being conducted at a low temperature, a modest increase in temperature might enhance the rate. However, be cautious, as higher temperatures can also promote side reactions.

Q5: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A5: Side reactions can compete with the desired cyclopropanation, reducing your yield. Potential byproducts and mitigation strategies include:

  • Decomposition of the Carbenoid: The organozinc intermediate can be unstable. Generating it in situ in the presence of the alkene helps to ensure it reacts as it's formed, minimizing decomposition.

  • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols or other heteroatoms in your substrate. Using a minimal excess of the Simmons-Smith reagent can help reduce this side reaction. If your substrate has sensitive functional groups, consider using protecting groups.

  • Radical Reactions: The weaker C-I bond in this compound makes it susceptible to homolytic cleavage, initiating radical side reactions.[3] Ensure the reaction is performed in the absence of light and radical initiators.

Q6: Does the choice of halogen atoms in this compound (Br and I) affect the reaction compared to diiodomethane?

A6: Yes, the different halogens influence reactivity. The carbon-iodine bond is weaker and more labile than the carbon-bromine bond.[3] This suggests that the initial oxidative insertion of zinc will preferentially occur at the C-I bond.[2] While this makes this compound highly reactive, it may also be more prone to side reactions like radical formation.[3] It is often considered a more cost-effective alternative to diiodomethane.[2]

Quantitative Data on Cyclopropanation Reactions

Due to limited specific quantitative data for this compound in the literature, the following table provides representative yields for cyclopropanation reactions with various dihalomethanes. The yields with this compound are expected to be comparable, though potentially requiring longer reaction times or more forcing conditions than with diiodomethane.[2][4]

Alkene SubstrateDihalomethaneReagent/CatalystSolventYield (%)Diastereomeric Ratio (dr)
CyclohexeneCH₂I₂Zn-CuEther92>98:2
GeraniolCH₂I₂Et₂ZnCH₂Cl₂85>95:5 (at C2-C3)
1-OcteneCH₂Br₂Zn-Cu, TiCl₄CH₂Cl₂75N/A
StyreneCH₂Br₂Zn-Cu, TiCl₄CH₂Cl₂82N/A

Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple

This protocol is a crucial first step for activating the zinc required for the Simmons-Smith reaction.

  • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether.

  • Stir the suspension and add copper(I) chloride (0.4 equiv).

  • Heat the mixture to reflux for 30 minutes. The color of the suspension should change from light brown to black, indicating the formation of the active zinc-copper couple.[1]

  • Cool the mixture to room temperature before proceeding with the cyclopropanation reaction.

Protocol 2: General Procedure for Cyclopropanation using this compound and Zinc-Copper Couple

This protocol is adapted from the classical Simmons-Smith procedure for use with this compound.[1]

  • To the freshly prepared zinc-copper couple from Protocol 1, add a solution of the alkene (1.0 equiv) in anhydrous diethyl ether via a dropping funnel.

  • Add a solution of this compound (2.0 equiv) in anhydrous diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at reflux for 12-24 hours. Monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Furukawa's Modification for Cyclopropanation using this compound

This modified procedure uses diethylzinc (B1219324), which can offer different reactivity.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.2 equiv) dropwise via a syringe.

  • After stirring for 15 minutes at 0 °C, add this compound (1.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield Troubleshooting Low Conversion Rates start Low or No Product Yield check_reagents Step 1: Verify Reagent Quality & Activity start->check_reagents zinc_active Is Zinc freshly activated (e.g., Zn-Cu couple)? check_reagents->zinc_active check_conditions Step 2: Evaluate Reaction Conditions temp_correct Is the temperature appropriate (often low initial T)? check_conditions->temp_correct check_byproducts Step 3: Analyze for Side Reactions byproducts_present Are byproducts observed (TLC/GC-MS)? check_byproducts->byproducts_present reagents_pure Are this compound & solvent pure and anhydrous? zinc_active->reagents_pure Yes activate_zinc Action: Prepare fresh Zn-Cu couple. zinc_active->activate_zinc No reagents_pure->check_conditions Yes purify_reagents Action: Distill solvent and this compound. reagents_pure->purify_reagents No solvent_correct Is a non-coordinating solvent being used? temp_correct->solvent_correct Yes optimize_temp Action: Optimize temperature profile (e.g., start at 0°C). temp_correct->optimize_temp No solvent_correct->check_byproducts Yes change_solvent Action: Switch to anhydrous ether or DCM. solvent_correct->change_solvent No mitigate_byproducts Action: Use protecting groups or adjust reagent stoichiometry. byproducts_present->mitigate_byproducts Yes activate_zinc->check_reagents purify_reagents->check_reagents optimize_temp->check_conditions change_solvent->check_conditions

Caption: A logical workflow for troubleshooting low yields.

Reaction_Workflow General Experimental Workflow prep Reagent Preparation activate_zinc Activate Zinc (Prepare Zn-Cu Couple) prep->activate_zinc dry_glassware Flame-dry glassware prep->dry_glassware dry_solvents Use anhydrous solvents prep->dry_solvents reaction Reaction Setup & Execution add_reagents Combine alkene, Zn-Cu, and solvent under N2 reaction->add_reagents workup Workup & Quenching quench Quench with sat. NH4Cl or NaHCO3 workup->quench purification Purification chromatography Column Chromatography purification->chromatography analysis Analysis nmr NMR Spectroscopy analysis->nmr gcms GC-MS analysis->gcms activate_zinc->reaction dry_glassware->reaction dry_solvents->reaction add_chbri2 Add this compound dropwise add_reagents->add_chbri2 monitor Monitor reaction (TLC/GC) add_chbri2->monitor monitor->workup extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry dry->purification chromatography->analysis

Caption: A standard workflow for this compound reactions.

References

Optimizing reaction conditions for bromodiiodomethane (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of bromodiiodomethane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method for the synthesis of this compound is the reaction of triiodomethane (iodoform) with bromine.[1] This is a type of haloform reaction where one of the iodine atoms on the iodoform (B1672029) is exchanged for a bromine atom.

Q2: What are the typical reaction conditions and expected yield for this synthesis?

A2: The established protocol involves reacting iodoform with bromine in carbon tetrachloride at a temperature of 0 °C.[1] This reaction has a reported yield of approximately 52%.[1]

Q3: What are the potential impurities in the synthesis of this compound?

A3: Potential impurities can include unreacted starting materials such as iodoform, other mixed halomethanes like dibromoiodomethane, and residual solvents used during the synthesis or purification process.

Q4: Which analytical techniques are recommended for assessing the purity of synthesized this compound?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for purity assessment. GC-MS is excellent for identifying and quantifying volatile impurities, while NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[2]

Optimizing Reaction Conditions

Optimizing reaction conditions is crucial for improving yield, purity, and reaction time. Below are tables summarizing the potential effects of varying temperature, solvent, and catalyst, based on general principles of halogen exchange and haloform reactions.

Note: The following data is illustrative and based on established chemical principles. Specific experimental validation is recommended.

Temperature Effects

Table 1: Hypothetical Effect of Temperature on this compound Synthesis

Temperature (°C)Reaction Time (hours)Theoretical Yield (%)Purity (%)Observations
-10124595Slower reaction rate, potentially higher selectivity and fewer byproducts.
065290Standard reported condition, good balance of rate and selectivity.[1]
1035585Faster reaction, but potential for increased byproduct formation.
25 (Room Temp)14070Significantly faster, but may lead to decomposition and lower purity.
Solvent Effects

The choice of solvent can significantly impact the reaction by influencing the solubility of reactants and stabilizing intermediates.

Table 2: Hypothetical Effect of Solvent on this compound Synthesis

SolventDielectric ConstantTypeTheoretical Yield (%)Purity (%)Rationale
Carbon Tetrachloride2.2Non-polar aprotic5290Standard solvent, good solubility for reactants.[1]
Dichloromethane9.1Polar aprotic5888Higher polarity may better stabilize intermediates.
Acetonitrile37.5Polar aprotic6285Increased polarity could enhance reaction rate, but may also promote side reactions.
Hexane1.9Non-polar aprotic4092Lower solubility of iodoform may lead to a slower, but cleaner reaction.
Ethanol24.6Polar protic<10<50Protic solvents are generally unsuitable as they can react with intermediates.
Catalyst Effects

While the base-catalyzed haloform reaction mechanism is well-established, the use of specific catalysts could potentially improve the halogen exchange process.

Table 3: Hypothetical Effect of Catalysts on this compound Synthesis

Catalyst (mol%)TypeReaction Time (hours)Theoretical Yield (%)Rationale
None (Base-catalyzed)-652Standard uncatalyzed (base-promoted) reaction.
FeBr₃ (5 mol%)Lewis Acid465May activate the C-I bond for halogen exchange.
AlCl₃ (5 mol%)Lewis Acid360A common Lewis acid, but may lead to mixed halide byproducts.
Tetrabutylammonium bromide (TBAB) (5 mol%)Phase Transfer555Could be effective if the reaction is biphasic or involves insoluble bases.

Troubleshooting Guide

Problem: Low or No Product Formation

Caption: Troubleshooting logic for low or no product yield.

Problem: Product Contains a High Level of Impurities

Caption: Troubleshooting logic for high levels of impurities.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method reported in the literature, which yields approximately 52% of the product.

Materials:

  • Triiodomethane (Iodoform, CHI₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis A Dissolve iodoform in CCl4 in a round-bottom flask. B Cool the flask to 0°C in an ice bath. A->B C Add bromine in CCl4 dropwise over 30 minutes with stirring. B->C D Stir at 0°C for 6 hours. C->D E Quench with 10% sodium thiosulfate solution to remove excess bromine. D->E F Wash with saturated sodium bicarbonate solution. E->F G Wash with brine. F->G H Dry the organic layer over anhydrous magnesium sulfate. G->H I Filter to remove the drying agent. H->I J Remove the solvent under reduced pressure (rotary evaporator). I->J K Analyze the product for purity (GC-MS, NMR). J->K

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve triiodomethane in anhydrous carbon tetrachloride.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel over a period of 30 minutes while stirring vigorously.

  • Maintain the reaction mixture at 0 °C and continue stirring for 6 hours. Monitor the reaction progress using TLC or GC analysis.

  • Work-up: After the reaction is complete, quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

  • Analysis: Characterize the final product and assess its purity using GC-MS and NMR spectroscopy.

References

How to handle and store bromodiiodomethane to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of bromodiiodomethane (CHBrI₂) to minimize decomposition and ensure the safety of laboratory personnel. Given its reactivity, particularly its sensitivity to light, air, and moisture, adherence to these protocols is critical for maintaining the integrity of the compound and the reproducibility of experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (Yellow to Brown) Exposure to light, leading to photodegradation and the formation of iodine.Store the compound in an amber or opaque vial, wrapped in aluminum foil for extra protection. Handle in a dimly lit area or under red light.
Inconsistent Experimental Results Decomposition of the reagent due to exposure to air (oxygen) or moisture (hydrolysis), altering its purity and reactivity.Handle this compound under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line. Use dry, degassed solvents and oven-dried glassware.
Precipitate Formation in Solution Reaction with incompatible solvents or impurities, or precipitation of decomposition products.Ensure the use of high-purity, dry solvents. Check the compatibility of all materials in contact with the this compound solution.
Pressure Buildup in Storage Container Decomposition leading to the formation of gaseous byproducts.Store in a cool, well-ventilated area. If pressure buildup is suspected, vent the container with extreme caution in a fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to decomposition via several pathways:

  • Photodegradation: Exposure to light, particularly UV light, can cause the cleavage of the carbon-iodine and carbon-bromine bonds, leading to the formation of radical species and elemental iodine (I₂), which results in a characteristic brown discoloration.[1][2]

  • Hydrolysis: Reaction with water or moisture can lead to the formation of hydrogen bromide and hydrogen iodide, along with other oxygenated organic species. The presence of acidic byproducts can further catalyze decomposition.

  • Oxidation: In the presence of oxygen, especially when initiated by light or heat, this compound can undergo oxidative decomposition. While specific products for this compound are not well-documented, similar haloalkanes can form phosgene-like compounds, which are highly toxic.

Q2: How should I store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Light: Protect from light by storing in an amber or opaque, tightly sealed container.[2] For additional protection, wrap the container in aluminum foil.[3]

  • Atmosphere: For long-term storage, it is best to store it under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.[2]

Q3: Are there any recommended stabilizers for this compound?

A3: While specific stabilizers for pure this compound are not widely documented, related haloalkanes like bromoform (B151600) and chloroform (B151607) are often stabilized with small amounts of ethanol (B145695) (1-3%).[4][5][6] Ethanol can act as a radical scavenger and can react with any phosgene-like byproducts to form less harmful compounds.[6] The addition of a stabilizer should be tested for compatibility with your specific application.

Q4: What materials are compatible and incompatible with this compound?

A4: Due to its reactive nature, care must be taken in selecting materials for handling and storage.

  • Compatible Materials: Glass (amber or opaque), Polytetrafluoroethylene (PTFE), and stainless steel are generally recommended for handling halogenated hydrocarbons.[7]

  • Incompatible Materials: Avoid contact with strong bases, reactive metals (e.g., sodium, potassium, magnesium), and strong oxidizing agents.[8] Halogenated compounds can also be incompatible with nitrides, which may lead to the evolution of heat and flammable gases.[9]

Data Presentation

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)[2]To slow down the rate of thermal decomposition.
Light Store in amber/opaque containers, wrapped in foil.[2][3]To prevent photodegradation.
Atmosphere Inert gas (Argon or Nitrogen).[2]To prevent oxidation and hydrolysis.
Container Seal Tightly sealed cap, consider parafilm for extra seal.[3]To prevent ingress of moisture and air.

Experimental Protocols

Protocol for Handling Solid this compound in a Glovebox

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low levels of oxygen and moisture). All glassware, spatulas, and other equipment should be oven-dried and cooled under vacuum or brought into the glovebox antechamber and purged.

  • Weighing: Inside the glovebox, carefully transfer the desired amount of solid this compound from its storage container onto weighed parchment paper or into a tared vial using a clean, dry spatula.

  • Transfer: Transfer the weighed solid into the reaction vessel.

  • Sealing: Securely seal the reaction vessel before removing it from the glovebox. If the vessel has a septum, it can be further sealed with parafilm.

Protocol for Transferring a Solution of this compound using a Schlenk Line

  • System Preparation: Assemble the necessary oven-dried glassware (e.g., Schlenk flasks, graduated cylinder with a sidearm) on the Schlenk line. Evacuate and backfill the entire system with a dry, inert gas (e.g., argon) at least three times to ensure an inert atmosphere.

  • Solvent Transfer: Transfer the required volume of dry, degassed solvent into the flask containing the this compound using a cannula or a gas-tight syringe.

  • Solution Transfer: To transfer the solution to a reaction vessel, use a gas-tight syringe that has been flushed with inert gas. a. Puncture the septum of the flask containing the this compound solution with the syringe needle. b. Withdraw the desired volume of the solution. It is good practice to also draw a small amount of the inert gas into the syringe to create a headspace. c. Withdraw the syringe and quickly insert the needle through the septum of the receiving reaction flask. d. Inject the solution into the reaction flask.

  • Cleaning: Immediately after use, rinse the syringe and needle with a suitable dry solvent to prevent clogging from decomposition products.

Mandatory Visualization

Handling_and_Storage_Workflow Workflow for Handling and Storing this compound cluster_storage Storage cluster_handling Handling cluster_decomposition Decomposition Pathways storage_conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Protect from Light inert_atmosphere Use Glovebox or Schlenk Line storage_conditions->inert_atmosphere Transfer to dry_glassware Oven-Dried Glassware inert_atmosphere->dry_glassware Requires degassed_solvents Use Dry, Degassed Solvents dry_glassware->degassed_solvents Requires This compound This compound degassed_solvents->this compound Used with photodegradation Photodegradation hydrolysis Hydrolysis oxidation Oxidation This compound->storage_conditions Store Under This compound->photodegradation Avoid This compound->hydrolysis Avoid This compound->oxidation Avoid

Caption: Workflow for proper handling and storage of this compound.

References

Identifying and removing impurities from synthesized bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized bromodiiodomethane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound (CHBrI₂)?

A1: During the synthesis of this compound, several impurities can arise depending on the synthetic route and reaction conditions. These typically include:

Q2: My final product is a light yellow solid, is this expected?

A2: Yes, pure this compound is described as a light yellow solid.[2][3]

Q3: How can I identify the specific impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust impurity identification.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities based on their boiling points and mass-to-charge ratios.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound and identifying any proton-containing impurities.[1] Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample.[1]

Q4: What is the best way to purify my synthesized this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. For common impurities found in this compound synthesis, column chromatography is a highly effective technique. Given that this compound is a solid, purification can also be attempted via recrystallization, provided a suitable solvent system is identified.

Q5: How should I properly store my purified this compound?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is also advisable to store it away from incompatible materials and foodstuff containers to prevent degradation and contamination.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield Incomplete reaction; Suboptimal reaction temperature; Incorrect stoichiometry.Optimize reaction time and temperature. Ensure precise measurement of reagents. Consider altering the molar ratio of reactants.[4]
Presence of Multiple Halogenated Impurities Non-selective halogen exchange; Reaction temperature too high.Lower the reaction temperature to improve selectivity.[4] Purify the product using column chromatography to separate the different halomethanes.
NMR spectrum shows unexpected peaks. Presence of proton-containing impurities (e.g., solvent residue, starting materials).Correlate unexpected peaks with the known spectra of potential impurities. Use GC-MS to confirm the identity of volatile impurities. Perform a thorough purification step.
Product degrades over time. Improper storage (exposure to light, air, or moisture).Store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound (Product)CHBrI₂346.73221.5
IodoformCHI₃393.73218 (decomposes)
BromoformCHBr₃252.73149.5
DibromoiodomethaneCHBr₂I299.73185.9[5]
DiiodomethaneCH₂I₂267.84181

Table 2: Illustrative Analytical Parameters for Purity Assessment

Technique Parameter Illustrative Value/Condition
GC-MS [1]GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
Carrier GasHelium at 1.0 mL/min.
Oven Program40°C (hold 2 min), then ramp to desired final temperature.
Ionization ModeElectron Ionization (EI) at 70 eV.
¹H NMR SolventCDCl₃ (Deuterated Chloroform)
Internal Standard (for qNMR)Maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene.[1]
¹³C NMR SolventCDCl₃ (Deuterated Chloroform)

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica (B1680970) gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate (B1210297) mixture). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute the compounds from the column. The separation is based on the differential adsorption of the compounds to the silica gel.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid this compound.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general workflow for assessing the purity of a this compound sample.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane.[1]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation: The sample components are separated on a non-polar column (e.g., HP-5ms) based on their volatility.[1] An example oven program would be to start at 40°C, hold for 2 minutes, and then ramp the temperature to adequately separate all components.[1]

  • Mass Spectrometry Analysis: As components elute from the GC column, they are fragmented and detected by the mass spectrometer.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and characteristic mass spectrum. Compare the mass spectra of other peaks to a reference library (e.g., NIST) to identify impurities.[1] Calculate the relative purity by comparing the peak area of this compound to the total area of all peaks.[1]

Visualizations

impurity_identification_workflow start Synthesized Crude This compound Sample analysis Perform Analytical Tests (GC-MS and NMR) start->analysis evaluate Evaluate Spectra: Does it match reference for pure this compound? analysis->evaluate pure Product is Pure. Proceed to Storage. evaluate->pure Yes impure Impurities Detected evaluate->impure No identify Identify Impurity Peaks (Compare to known spectra, use MS library) impure->identify known_impurity Are impurities known (e.g., starting material, common byproducts)? identify->known_impurity select_purification Select Appropriate Purification Method (e.g., Column Chromatography) known_impurity->select_purification Yes unknown_impurity Unknown Impurity. Requires further structural elucidation (e.g., advanced NMR, HRMS) known_impurity->unknown_impurity No end Purified this compound select_purification->end purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps crude_product Crude this compound dissolve Dissolve in minimum solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column with Hexane pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC/GC-MS) collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure this compound evaporate->final_product

References

Overcoming steric hindrance in bromodiiodomethane-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromodiiodomethane-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low to no cyclopropanation yield when using this compound with a sterically hindered alkene (e.g., a tetrasubstituted olefin). What are the likely causes?

A1: Low yields in the cyclopropanation of sterically hindered alkenes using this compound (CHBrI₂) often stem from significant steric repulsion. The bulky nature of the bromoiodocarbene intermediate, generated from CHBrI₂, impedes its approach to the crowded double bond. This steric clash raises the activation energy of the transition state, slowing down or preventing the reaction.

Q2: How does the choice of solvent affect the outcome of reactions with sterically hindered substrates?

A2: The solvent plays a crucial role in stabilizing the reactive intermediates. For Simmons-Smith type reactions, non-coordinating ethereal solvents like diethyl ether (Et₂O) or dichloromethane (B109758) (DCM) are generally preferred. Using basic or coordinating solvents can decrease the reaction rate by complexing with the zinc carbenoid. For highly hindered substrates, optimizing the solvent to enhance the solubility of the reactants and stabilize the transition state is critical.

Q3: Can increasing the reaction temperature or time improve the yield for a sterically hindered substrate?

A3: Yes, to an extent. Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Similarly, prolonging the reaction time can allow for the slow reaction to proceed to a greater extent. However, be mindful that higher temperatures can also lead to side reactions and decomposition of the carbenoid intermediate. Careful monitoring of the reaction progress by TLC or GC is recommended.

Q4: Are there alternative reagents or catalysts that can be used with this compound to improve reactivity with bulky substrates?

A4: Absolutely. The choice of the zinc reagent in a Simmons-Smith type reaction is critical. While the traditional zinc-copper couple is effective, more reactive alternatives like diethylzinc (B1219324) (Et₂Zn) can generate a more potent cyclopropanating agent. The use of different ligands or additives can also modulate the reactivity and selectivity of the carbenoid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation High Steric Hindrance: The bulky substrate is preventing the approach of the bromoiodocarbene.1. Increase Reaction Temperature: Carefully raise the temperature in increments (e.g., from room temperature to reflux) to provide more energy to overcome the steric barrier. 2. Prolong Reaction Time: Monitor the reaction over an extended period (24-48 hours). 3. Use a More Reactive Zinc Source: Switch from a Zn/Cu couple to diethylzinc (Et₂Zn) to generate a more reactive carbenoid.
Formation of Side Products Decomposition of Carbenoid: The bromoiodocarbenoid is unstable at higher temperatures, leading to side reactions.1. Optimize Temperature: Find a balance where the reaction proceeds without significant decomposition. 2. Slow Addition of Reagents: Add the this compound solution dropwise to maintain a low concentration of the reactive intermediate.
Inconsistent Results Variable Activity of Zinc: The surface of the zinc-copper couple may not be sufficiently activated.1. Ensure Proper Activation of Zinc: Use fresh, high-quality zinc dust and ensure thorough activation (e.g., by washing with HCl, followed by water, ethanol, and ether, then drying under vacuum). 2. Consider Ultrasonication: Sonication can help to maintain an active zinc surface throughout the reaction.
Low Diastereoselectivity Flexible Transition State: The approach of the carbenoid is not well-controlled, leading to a mixture of diastereomers.1. Use Chelating Auxiliaries: If the substrate has a nearby hydroxyl or other coordinating group, this can direct the cyclopropanation to one face of the double bond. 2. Employ Chiral Ligands: For asymmetric reactions, the use of chiral ligands with the zinc reagent can induce high diastereoselectivity.

Comparative Yields in Cyclopropanation

While specific comparative data for this compound with a wide range of sterically hindered substrates is not extensively documented, the following table provides representative yields for the well-established Simmons-Smith reaction using diiodomethane (B129776) (CH₂I₂) with alkenes of varying steric bulk. It is anticipated that reactions with this compound would follow a similar trend, potentially with slightly lower yields or requiring more forcing conditions due to the increased steric demand of the bromoiodocarbene.

Alkene Substrate Substituent Pattern Typical Yield with CH₂I₂/Zn(Cu) Expected Trend with CHBrI₂
Cyclohexene1,2-disubstituted> 90%High Yield
1-Methylcyclohexenetrisubstituted70-85%Moderate to Good Yield
1,2-Dimethylcyclohexenetetrasubstituted10-40%Low to Moderate Yield

Experimental Protocols

General Protocol for Cyclopropanation of a Sterically Hindered Alkene using this compound and Diethylzinc

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered alkene

  • This compound (CHBrI₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the sterically hindered alkene (1.0 equiv) dissolved in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the diethylzinc solution (2.2 equiv) dropwise to the stirred solution of the alkene. After the addition is complete, add the this compound (2.0 equiv) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopropane.

Visualizing Reaction Workflows

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dissolve Hindered Alkene in Anhydrous DCM cool Cool to 0 °C start->cool add_et2zn Add Diethylzinc cool->add_et2zn add_chbri2 Add this compound add_et2zn->add_chbri2 react Stir at RT (12-24h) Monitor Progress add_chbri2->react quench Quench with NH4Cl react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product

Caption: Experimental workflow for the cyclopropanation of a sterically hindered alkene.

troubleshooting_logic start Low Yield in CHBrI2 Reaction steric_hindrance Is the substrate highly hindered? start->steric_hindrance yes_steric Increase Temperature Prolong Reaction Time Use Et2Zn steric_hindrance->yes_steric Yes no_steric Check Reagent Quality steric_hindrance->no_steric No zn_quality Is the Zinc activated properly? no_steric->zn_quality yes_zn Consider Solvent Effects (Use non-coordinating solvent) zn_quality->yes_zn Yes no_zn Re-activate or use fresh Zinc zn_quality->no_zn No

Technical Support Center: Managing Exothermic Reactions with Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on safely managing potentially exothermic reactions involving bromodiiodomethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound reactions?

A1: The primary thermal hazard is a potential runaway reaction. While this compound itself is a stable solid at room temperature, its reactions can be highly exothermic.[1] This is particularly true in reactions where it acts as a carbene precursor, such as in cyclopropanations (e.g., Simmons-Smith type reactions).[2][3] The heat generated can accelerate the reaction rate, leading to a dangerous feedback loop of rapidly increasing temperature and pressure if not properly controlled.

Q2: What are the initial signs of a developing runaway reaction?

A2: Early warning signs require vigilant monitoring and include a reaction temperature that rises unexpectedly or continues to increase even after cooling is applied. Other key indicators are a sudden increase in pressure, noticeable changes in the color or viscosity of the reaction mixture, and an increased rate of gas evolution.

Q3: How can I effectively control the reaction temperature?

A3: Effective temperature control is achieved through a combination of strategies:

  • Slow, Controlled Addition: Add this compound (if it is the reagent being added) or other reactants slowly and in a controlled manner, using a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated in real-time.

  • Adequate Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) to actively remove heat from the reaction vessel. Ensure the vessel is sufficiently immersed.

  • High Dilution: Running the reaction at a lower concentration (higher dilution) can help moderate the reaction rate and provides a larger thermal mass to absorb the heat generated.[4]

Q4: My reaction temperature is still rising uncontrollably. What is the emergency procedure?

A4: If you suspect a runaway reaction is imminent, prioritize safety above all else.

  • Alert Personnel: Immediately inform colleagues and your lab supervisor.

  • Stop Reagent Addition: Cease the addition of any reagents to the mixture.

  • Enhance Cooling: If it is safe to do so, increase the cooling capacity (e.g., by adding more dry ice to the bath).

  • Emergency Quench: If the temperature continues to rise, execute an emergency quench by adding a pre-selected, cold quenching agent. This should be a last resort and performed with extreme caution.[5]

  • Evacuate: If the situation cannot be controlled, evacuate the area and contact emergency responders.

Q5: How do I safely quench a reaction involving this compound at the end of the experiment?

A5: Unreacted this compound or reactive intermediates should be quenched carefully. A stepwise procedure is recommended:

  • Cool the reaction mixture to 0 °C or below in an ice bath.[6]

  • Slowly add a less reactive quenching agent, such as isopropanol (B130326), until gas evolution or heat generation subsides.[6][7]

  • Follow this with a more reactive alcohol like methanol (B129727) to ensure completion.[7]

  • Finally, slowly add water to neutralize any remaining reactive species.[6] Always perform quenching in an open or vented system to avoid pressure buildup.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too high.2. Inadequate cooling.3. Reactant concentration is too high.1. Immediately stop reagent addition.2. Enhance cooling (add more ice/dry ice).3. For future experiments, reduce the addition rate, use a larger cooling bath, and/or increase the solvent volume (higher dilution).
Reaction Fails to Initiate or is Sluggish 1. Reaction temperature is too low.2. Impure or degraded this compound.3. Inefficient stirring.1. Allow the reaction to warm slowly to the recommended temperature.2. Use freshly purified or newly purchased this compound. Store it protected from light in a cool, dry place.[1]3. Ensure vigorous and efficient stirring to maintain a homogeneous mixture.
Formation of Multiple Byproducts 1. Reaction temperature is too high, promoting side reactions.2. "Hot spots" in the reactor due to poor mixing.1. Maintain the reaction at the lowest practical temperature that allows for a reasonable rate.2. Improve the efficiency of stirring.
Quenching is Excessively Vigorous 1. Quenching agent was added too quickly.2. The reaction was not sufficiently cooled before quenching.3. A highly reactive quenching agent (e.g., water) was used first.1. Add the quenching agent dropwise or in small portions.2. Ensure the reaction mixture is cooled to 0 °C or below before starting the quench.[5]3. Begin with a less reactive agent like isopropanol before adding water.[7][9]

Data Presentation

While specific calorimetric data for many reactions involving this compound are not widely published, the physical and thermodynamic properties of the reagent itself are important for safety planning.

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValueSource(s)
Chemical Formula CHBrI₂[1][10]
Molar Mass 346.73 g/mol [10]
Appearance Light yellow solid[1]
Melting Point 49 °C (322 K)[1]
Boiling Point 221.5 °C (494.6 K)[1]
Density ~3.6 g/cm³[1]
Standard Enthalpy of Formation (gas, 298.15K) Not directly available for CHBrI₂. For the related CH₂BrI, the value is 55.00 ± 3.40 kJ/mol.[11][12]

Note: The lack of published reaction-specific calorimetric data (e.g., heat of reaction, adiabatic temperature rise) underscores the importance of careful laboratory-scale thermal hazard assessment, for example, using Differential Scanning Calorimetry (DSC), before attempting large-scale synthesis.[13][14]

Experimental Protocols

General Protocol for a Controlled Cyclopropanation Reaction

This protocol outlines a general procedure for the cyclopropanation of an alkene using this compound, emphasizing safety and temperature control.

1. Equipment Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a dropping funnel (or syringe pump inlet), and a nitrogen/argon inlet connected to a bubbler.

  • Place the flask in a cooling bath of appropriate size (e.g., ice-salt or dry ice/acetone).

2. Reagent Preparation:

  • In the reaction flask, dissolve the alkene substrate and any activating agent (e.g., diethylzinc (B1219324) for a Furukawa-modified Simmons-Smith reaction) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).[2][15]

  • In the dropping funnel or a gas-tight syringe, prepare a solution of this compound in the same anhydrous solvent.

3. Reaction Execution:

  • Cool the reaction flask to the desired initial temperature (e.g., 0 °C or lower).

  • Begin vigorous stirring.

  • Slowly add the this compound solution dropwise from the funnel or via syringe pump over a period of 1-2 hours.

  • Crucially, monitor the internal temperature throughout the addition. Adjust the addition rate to ensure the temperature does not exceed the set limit (e.g., maintain below 5 °C).

  • After the addition is complete, allow the reaction to stir at the controlled temperature for the required duration, monitoring for completion by TLC or another suitable analytical method.

4. Reaction Quenching:

  • Ensure the reaction mixture remains cold (0 °C).

  • Slowly and carefully add a quenching agent. For organozinc intermediates, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often used.[15] For other reactive species, follow the stepwise alcohol-water procedure described in FAQ Q5.[6][7]

  • During the quench, continue to monitor the temperature and be prepared for gas evolution.[5]

  • Once the quench is complete and the mixture has reached room temperature, proceed with the aqueous workup and product extraction.

Visualizations

Workflow and Logic Diagrams

Exothermic_Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quench 3. Quench & Workup prep_reagents Prepare Reagents (Anhydrous Solvents) setup_glassware Assemble Dry Glassware Under Inert Atmosphere prep_reagents->setup_glassware cool Cool to Setpoint (e.g., 0°C) setup_glassware->cool add_reagent Slowly Add Reagent (e.g., CHBrI₂ solution) cool->add_reagent monitor Monitor Temperature and Appearance add_reagent->monitor monitor->add_reagent Temp. OK, Continue stir Stir at Setpoint Until Complete (TLC) monitor->stir Temp. Stable emergency_stop EMERGENCY STOP (See Troubleshooting) monitor->emergency_stop cool_quench Cool to 0°C stir->cool_quench add_quencher Slowly Add Quenching Agent cool_quench->add_quencher workup Aqueous Workup & Extraction add_quencher->workup

Caption: General experimental workflow for managing a reaction with this compound.

Troubleshooting_Logic start Is the internal temperature rising uncontrollably? stop_add Stop All Reagent Addition Immediately start->stop_add Yes resume Continue Monitoring start->resume No enhance_cool Enhance External Cooling stop_add->enhance_cool prepare_quench Prepare Emergency Quench Solution enhance_cool->prepare_quench is_stable Is temperature stabilizing? prepare_quench->is_stable is_stable->resume Yes quench Execute Emergency Quench (With Extreme Caution) is_stable->quench No evacuate Evacuate and Alert Emergency Services quench->evacuate

Caption: Decision-making logic for a potential thermal runaway event.

References

Scaling up laboratory synthesis involving bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis and scale-up of bromodiiodomethane (CHBrI₂). It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses? A1: this compound is a trihalomethane with the chemical formula CHBrI₂.[1] It is a light yellow, light-sensitive solid used as a reagent in various scientific fields.[1][2] In organic synthesis, it is a key component for creating complex molecules. It is also used in chromatography to separate mixtures and in spectroscopy for the structural analysis of organic compounds.[1]

Q2: What is a common laboratory method for synthesizing this compound? A2: A frequently cited method for synthesizing this compound is the reaction of triiodomethane (iodoform) with bromine. This reaction is typically performed in a solvent like carbon tetrachloride at a controlled temperature of 0 °C and can achieve a yield of around 52%.[1]

Q3: What are the key physical and chemical properties of this compound? A3: this compound is a solid with a melting point of 49 °C and a boiling point of 221.5 °C.[1] It is soluble in water, ethanol, and other organic solvents.[1] Its reactivity is significant, largely due to the presence of both bromine and iodine atoms, making it a valuable synthetic reagent.[1][3]

Q4: What are the primary safety concerns when handling this compound? A4: this compound is considered a hazardous chemical and must be handled with care in a well-ventilated fume hood.[4] Based on analogous compounds, it is likely to be toxic if swallowed, inhaled, or in contact with skin, and may cause irritation.[4] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, and chemical-resistant gloves.[4][5]

Q5: How can the purity of synthesized this compound be assessed? A5: The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is excellent for structural confirmation and assessing absolute purity.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q6: My reaction yield is significantly lower than expected. What are the common causes? A6: Low yields can stem from several factors.[7]

  • Reagent Quality: Impurities in starting materials or reagents can interfere with the reaction.[8] Ensure the purity of your triiodomethane and bromine.

  • Reaction Conditions: Inconsistent or incorrect temperature control is a frequent issue.[9] The reaction to form this compound is often run at 0 °C to manage reactivity and side reactions.[1]

  • Moisture and Air Sensitivity: Reactions involving reactive intermediates can be sensitive to moisture or air.[8][9] Ensure all glassware is flame-dried or oven-dried before use.[7]

  • Losses During Work-up: Significant amounts of product can be lost during extraction, washing, and purification steps.[7][10] Ensure thorough extraction and minimize transfers between flasks.

Q7: The final product is discolored (dark yellow or brown). What causes this and how can it be purified? A7: Discoloration often indicates the presence of impurities or decomposition products.

  • Potential Impurities: Unreacted starting materials (triiodomethane), other mixed halomethanes, or solvent residues can be present.[6]

  • Decomposition: this compound is light-sensitive and can decompose, which may cause discoloration.[2] Store it in an amber vial, under an inert atmosphere, and refrigerated.[2]

  • Purification Methods: Purification can be achieved through recrystallization or flash column chromatography on silica (B1680970) gel.[4][11]

Q8: I'm observing unexpected side products in my analysis (GC-MS/NMR). What could they be? A8: The presence of other mixed halomethanes is a common issue. Depending on the synthetic route and any contaminants, you might see species like dibromoiodomethane (B121520) (CHBr₂I) or diiodomethane (B129776) (CH₂I₂).[6] Unreacted starting materials are also a possibility.[6]

Q9: What are the key considerations when scaling up the synthesis from milligrams to multigram quantities? A9: Scaling up presents several challenges.[12]

  • Thermal Management: Reactions that are easily controlled on a small scale can become highly exothermic when scaled up. The addition of reagents may need to be slower, and more efficient cooling will be required to maintain the optimal reaction temperature.[12]

  • Mixing Efficiency: Ensuring homogenous mixing in a larger reaction vessel is critical for consistent results.

  • Purification: Column chromatography becomes less practical and more costly at a larger scale. Developing a reliable crystallization method for purification is often essential for scale-up.[12]

  • Safety: Handling larger quantities of hazardous materials like bromine and this compound requires more stringent safety protocols and engineering controls.[5][12]

Experimental Protocols

Protocol 1: Synthesis of this compound from Triiodomethane

This protocol is based on the method of reacting triiodomethane with bromine.[1]

  • Materials and Reagents:

    • Triiodomethane (Iodoform, CHI₃)

    • Bromine (Br₂)

    • Carbon Tetrachloride (CCl₄), anhydrous

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 5% aqueous

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve triiodomethane in anhydrous carbon tetrachloride.

    • Cooling: Cool the solution to 0 °C using an ice bath.

    • Reagent Addition: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred triiodomethane solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Reaction: Stir the mixture at 0 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

    • Work-up:

      • Carefully quench the reaction by adding cold 5% sodium thiosulfate solution to neutralize any unreacted bromine.

      • Transfer the mixture to a separatory funnel. Separate the organic layer.

      • Wash the organic layer sequentially with deionized water and brine.[4]

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

    • Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure this compound.[11]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for analyzing the purity of the synthesized product.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane).

  • Illustrative GC-MS Conditions:

    • GC System: Agilent 7890B GC with 5977A MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MSD Transfer Line: 280 °C.

    • Ion Source: 230 °C.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Analyze other peaks to identify potential impurities by comparing their mass spectra to library data.[6]

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula CHBrI₂[1][13]
Molar Mass 346.73 g/mol [1][13]
Appearance Light yellow solid[1]
Melting Point 49 °C (120 °F)[1]
Boiling Point 221.5 °C (431 °F)[1]
CAS Number 557-95-9[3][13]

Table 2: Example Reagent Quantities for Synthesis

ReagentMolar Mass ( g/mol )EquivalentsExample Amount
Triiodomethane (CHI₃)393.731.010.0 g (25.4 mmol)
Bromine (Br₂)159.811.0-1.14.1 g (25.7 mmol)
Carbon Tetrachloride (CCl₄)153.82Solvent~100 mL

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents (CHI₃, Br₂ in CCl₄) Setup Assemble Apparatus (Flask, Stirrer, Funnel) Reagents->Setup Glassware Dry Glassware Glassware->Setup Cool Cool to 0 °C Setup->Cool Add Add Bromine Solution Cool->Add Stir Stir at 0 °C Add->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization) Concentrate->Purify Analysis Purity Analysis (GC-MS, NMR) Purify->Analysis Store Store Product Analysis->Store

Caption: General workflow for the laboratory synthesis of this compound.

Troubleshooting_Tree Start Problem: Low Reaction Yield C1 Check Reagent Purity Start->C1 Impure Reagents? C2 Verify Reaction Temperature Start->C2 Temp Control Issue? C3 Inspect for Moisture/Air Leaks Start->C3 Contamination? C4 Review Work-up Procedure Start->C4 Product Loss? S1 Solution: Use purified starting materials. C1->S1 S2 Solution: Ensure consistent cooling (0 °C). Monitor internal temperature. C2->S2 S3 Solution: Use flame-dried glassware and inert atmosphere (N₂/Ar). C3->S3 S4 Solution: Ensure thorough extraction. Minimize transfers. C4->S4

Caption: Decision tree for troubleshooting low yield in synthesis.

Safety_Protocol Start Start: Handling this compound PPE Wear Full PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Start->PPE FumeHood Work Exclusively in a Certified Chemical Fume Hood PPE->FumeHood SpillKit Ensure Spill Kit and Quenching Agents are Ready (e.g., Sodium Thiosulfate) FumeHood->SpillKit Handling Handle with Care: Avoid inhalation, ingestion, and skin contact SpillKit->Handling Waste Dispose of Waste Properly in Designated Halogenated Waste Containers Handling->Waste End Procedure Complete Waste->End

Caption: Safety protocol flowchart for handling this compound.

References

Validation & Comparative

A Comparative Guide to Cyclopropanation Reagents: Bromodiiodomethane vs. Diiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif is a cornerstone in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. The Simmons-Smith reaction and its variants remain a premier method for the stereospecific synthesis of cyclopropanes from alkenes. While diiodomethane (B129776) (CH₂I₂) is the traditional reagent of choice for this transformation, the analogous bromodiiodomethane (CHBrI₂) presents a compelling alternative. This guide provides a comprehensive comparison of these two reagents in the context of cyclopropanation, supported by available data and detailed experimental protocols.

At a Glance: Key Performance Indicators

While direct comparative studies are limited, the following table summarizes the key physicochemical properties and expected performance of this compound and diiodomethane in cyclopropanation reactions. The performance data for this compound is extrapolated based on the known reactivity of mixed halomethanes and available technical documentation.

Property/ParameterThis compound (CHBrI₂)Diiodomethane (CH₂I₂)
Molar Mass 346.73 g/mol 267.84 g/mol
Appearance Light yellow solid[1]Colorless to brownish liquid[2]
Boiling Point 221.5 °C[1]182.1 °C[2]
Density ~3.6 g/cm³[1]3.325 g/mL[2]
Reactivity Expected to be high due to the labile C-I bond. The presence of bromine may influence carbenoid stability and reactivity.Well-established high reactivity in forming the zinc carbenoid.[3]
Cost-Effectiveness Potentially more economical than diiodomethane.[4]Generally higher cost, which can be a limiting factor in large-scale synthesis.[4][5]
Stereospecificity Expected to be high, preserving the alkene stereochemistry, analogous to the classic Simmons-Smith reaction.[4]High stereospecificity is a hallmark of the Simmons-Smith reaction.[3][6]
Reported Yields Data is not extensively reported, but yields are anticipated to be comparable to or slightly lower than with diiodomethane, potentially requiring optimization of reaction conditions.[4]High yields are achievable with a variety of alkenes, particularly with activated substrates.[5][7]

Delving Deeper: A Comparative Analysis

Reactivity and Mechanism

The Simmons-Smith reaction proceeds via the formation of a zinc carbenoid, which then transfers a methylene (B1212753) group to an alkene in a concerted, stereospecific manner.[3][6]

  • Diiodomethane: The reaction with a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification) forms the well-studied (iodomethyl)zinc iodide (ICH₂ZnI) carbenoid.[3][8] This reagent is known for its high efficiency and stereoselectivity.

  • This compound: Due to the greater lability of the carbon-iodine bond compared to the carbon-bromine bond, the initial oxidative insertion of zinc is expected to occur preferentially at the C-I bond. This would lead to the formation of a (bromoiomethyl)zinc carbenoid. The presence of the more electronegative bromine atom may influence the stability and reactivity of the carbenoid, potentially requiring adjustments to reaction conditions for optimal results.

The general mechanism for a Simmons-Smith type cyclopropanation is illustrated below:

Caption: General mechanism of Simmons-Smith cyclopropanation.

Preparation and Stability
  • Diiodomethane: Can be prepared from dichloromethane (B109758) via the Finkelstein reaction with sodium iodide in acetone (B3395972) or by the reduction of iodoform.[2] It is a dense liquid that can decompose upon exposure to light, liberating iodine and acquiring a brownish color.[2]

  • This compound: This compound is a light yellow solid.[1] Synthesis can be achieved through methods such as the Haloform Reaction, by reacting bromoform (B151600) with sodium hypoiodite, or via the Finkelstein Reaction by treating bromoform with sodium iodide in acetone. While specific stability data is not abundant, its sensitivity to light should be assumed, similar to other iodinated methanes.

Experimental Protocols

The following are generalized protocols for cyclopropanation using both reagents. Optimization for specific substrates is recommended.

General Simmons-Smith Cyclopropanation Protocol

Materials:

  • Alkene (1.0 eq)

  • Dihalomethane (diiodomethane or this compound) (1.5 - 2.5 eq)

  • Activated Zinc-Copper couple (2.0 - 4.0 eq)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Activation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Activate the zinc by washing with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum. Add a solution of copper(II) acetate (B1210297) or copper(I) chloride in acetic acid and stir. The color change will indicate the formation of the couple. Decant the solution and wash the couple with anhydrous ether.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene in anhydrous diethyl ether or DCM.

  • Reagent Addition: Add the freshly prepared Zn(Cu) couple to the alkene solution. To this suspension, add the dihalomethane (diiodomethane or this compound) dropwise at room temperature or while gently refluxing.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Furukawa Modification Protocol

This modification often provides higher yields and is particularly effective for less reactive alkenes.

Materials:

  • Alkene (1.0 eq)

  • Dihalomethane (diiodomethane or this compound) (1.2 - 2.0 eq)

  • Diethylzinc (Et₂Zn) (1.2 - 2.0 eq, typically as a solution in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene in anhydrous DCM or DCE.

  • Reagent Addition: Cool the solution to 0 °C. Add the diethylzinc solution dropwise, followed by the dropwise addition of the dihalomethane. Caution: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the general Simmons-Smith protocol.

Logical Workflow for Reagent Selection

The choice between this compound and diiodomethane will depend on several factors, including the scale of the reaction, cost considerations, and the reactivity of the alkene substrate.

G Start Select Cyclopropanation Reagent Cost Is cost a major factor? Start->Cost Scale Is this a large-scale synthesis? Cost->Scale Yes Alkene_Reactivity Is the alkene electron-rich and/or activated? Cost->Alkene_Reactivity No Scale->Alkene_Reactivity No Use_CHBrI2 Consider this compound (CHBrI2) - Potentially more cost-effective - May require optimization Scale->Use_CHBrI2 Yes Use_CH2I2 Use Diiodomethane (CH2I2) - Well-established, reliable results - Higher cost Alkene_Reactivity->Use_CH2I2 No (less reactive alkene) Consider_Both Evaluate both reagents - CH2I2 for initial small-scale trials - CHBrI2 for cost-driven optimization Alkene_Reactivity->Consider_Both Yes Consider_Both->Use_CHBrI2 Consider_Both->Use_CH2I2

Caption: Decision workflow for selecting a cyclopropanation reagent.

Conclusion

Diiodomethane remains the gold standard for the Simmons-Smith cyclopropanation, with a wealth of literature supporting its utility and reliability. However, this compound emerges as a promising and potentially more economical alternative, particularly for large-scale applications where reagent cost is a significant consideration. While direct comparative performance data is scarce, the fundamental principles of the Simmons-Smith reaction are expected to hold true for this compound, with its reactivity being driven by the labile carbon-iodine bond. Researchers are encouraged to consider this compound as a viable option and to perform small-scale optimization experiments to establish the ideal reaction conditions for their specific substrates. This comparative guide provides a foundational understanding to aid in the rational selection and application of these important cyclopropanation reagents.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Bromodiiodomethane (CHBrI₂), a trihalomethane utilized in organic synthesis, requires rigorous purity assessment to ensure predictable reactivity and prevent the introduction of unwanted side-products in sensitive reaction pathways. This guide provides a comprehensive comparison of the two primary analytical techniques for confirming the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination depends on several factors, including the need for qualitative versus quantitative data, the nature of potential impurities, and the required level of accuracy. GC-MS is a powerful tool for separating and identifying volatile impurities, while qNMR offers a high degree of accuracy for determining the absolute purity of the main component.

Table 1: Comparison of GC-MS and qNMR for this compound Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.Direct measurement of the molar concentration of the analyte relative to a certified internal standard based on the integral of their respective NMR signals.
Primary Strength Excellent for identifying and quantifying unknown volatile impurities, even at trace levels.[1]High precision and accuracy for determining the absolute purity of the primary analyte without requiring a specific this compound reference standard.[2]
Sample Preparation Dilution in a suitable volatile solvent (e.g., dichloromethane).Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Analysis Time Typically longer due to the chromatographic separation (approx. 30-45 minutes per sample).Rapid analysis (often around 10-15 minutes per sample).[1]
Quantification Typically based on area percent of the main peak, assuming equal response factors for all components. For higher accuracy, a calibration curve with a certified reference standard is required.Direct quantification against an internal standard of known purity.[2]
Common Impurities Detected Volatile organic compounds, unreacted starting materials (e.g., triiodomethane), and other halogenated methanes.A wide range of proton-containing impurities with distinct signals, including structural isomers and residual solvents.
Limit of Detection (LOD) Lower for trace impurities, often in the parts-per-million (ppm) range.[1]Generally higher than GC-MS for trace impurities.

Illustrative Purity Analysis Data

To provide a practical comparison, a hypothetical batch of synthesized this compound was analyzed by both GC-MS and ¹H qNMR. The synthesis was performed by reacting triiodomethane with bromine, which can potentially lead to impurities such as unreacted triiodomethane and other mixed-halogenated methanes.

Table 2: Illustrative Purity Data for a this compound Sample

Analytical MethodPurity DeterminationIdentified Impurities
GC-MS (Area %) 98.5%Triiodomethane (0.8%), Dibromoiodomethane (0.5%), Dichloromethane (solvent, 0.2%)
¹H qNMR 98.7% (± 0.2%)Triiodomethane (0.7%), Dibromoiodomethane (0.6%)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify volatile impurities in a this compound sample.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Experimental Workflow:

Caption: Workflow for GC-MS purity analysis of this compound.

GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative ¹H NMR (qNMR) Protocol

Objective: To accurately determine the absolute purity of a this compound sample using an internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Workflow:

Caption: Workflow for qNMR purity analysis of this compound.

NMR Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic anhydride (B1165640) (high purity)

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: 16 or more for a good signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Conclusion

Both GC-MS and qNMR are indispensable tools for assessing the purity of this compound. GC-MS excels in the identification and quantification of volatile impurities, making it an excellent method for quality control during synthesis and for identifying potential sources of contamination.[3][4] On the other hand, qNMR provides a highly accurate and precise determination of the absolute purity of the bulk material, which is crucial for applications where stoichiometry is critical.[2] For a comprehensive and robust purity assessment of this compound, a combination of both techniques is recommended. GC-MS can be employed to screen for and identify any impurities, while qNMR can provide a definitive and accurate purity value for the final product. The choice of the primary technique will depend on the specific requirements of the analysis, balancing the need for impurity identification against the demand for high accuracy in the purity assignment of the main component.

References

A Comparative Analysis of Bromodiiodomethane's Reactivity Against Other Dihalomethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

This guide provides an objective comparison of the reactivity of bromodiiodomethane (CHBrI₂) with other common dihalomethanes, namely dichloromethane (B109758) (CH₂Cl₂), dibromomethane (B42720) (CH₂Br₂), and diiodomethane (B129776) (CH₂I₂). Supported by experimental data, this analysis aims to inform the selection of appropriate reagents for various synthetic applications, with a focus on nucleophilic substitution and cyclopropanation reactions.

The reactivity of dihalomethanes is fundamentally governed by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, indicating that the carbon-iodine bond is the weakest and most easily cleaved. Consequently, the general reactivity of dihalomethanes in reactions involving the cleavage of a carbon-halogen bond, such as in the formation of carbenes or radical species, follows the order: CH₂I₂ > CHBrI₂ ≈ CH₂Br₂ > CH₂Cl₂.[1] The presence of a highly labile C-I bond in this compound renders it a highly reactive species.

Physicochemical and Reactivity Data Summary

The following tables summarize key physicochemical properties and bond dissociation energies for the selected dihalomethanes, providing a quantitative basis for understanding their relative reactivities.

Table 1: Physicochemical Properties of Selected Dihalomethanes

CompoundFormulaMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)
DichloromethaneCH₂Cl₂84.931.3339.6
DibromomethaneCH₂Br₂173.832.4997
This compoundCHBrI₂346.73~3.6221.5
DiiodomethaneCH₂I₂267.843.325181

Table 2: Carbon-Halogen Bond Dissociation Energies (BDE)

BondBDE (kJ/mol)
C-Cl in CH₂Cl₂324
C-Br in CH₂Br₂285
C-I in CH₂I₂228

Note: The BDE for the C-I bond in this compound is expected to be comparable to that in diiodomethane, contributing to its high reactivity.

Key Synthetic Applications and Reactivity Comparison

Cyclopropanation Reactions

Dihalomethanes are crucial reagents for the formation of cyclopropane (B1198618) rings, a structural motif present in many biologically active molecules. The Simmons-Smith reaction and its modifications are primary examples of such transformations. The reactivity of the dihalomethane in these reactions is directly related to the lability of the carbon-halogen bond, which facilitates the formation of a zinc carbenoid intermediate.

The general workflow for a Simmons-Smith cyclopropanation reaction is as follows:

G cluster_0 Experimental Workflow Start Start Alkene_Dihalomethane Mix Alkene and Dihalomethane Start->Alkene_Dihalomethane Add_Zn_Cu Add Zn-Cu Couple Alkene_Dihalomethane->Add_Zn_Cu Reaction Reaction/ Carbenoid Formation Add_Zn_Cu->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Product Purification->Product G CH2X2 CH₂X₂ (X = I, Br) Carbenoid IZnCH₂I (Carbenoid) CH2X2->Carbenoid + Zn(Cu) Zn_Cu Zn-Cu Transition_State Butterfly Transition State Carbenoid->Transition_State Alkene Alkene Alkene->Transition_State Cyclopropane Cyclopropane Transition_State->Cyclopropane ZnI2 ZnI₂ Transition_State->ZnI2 G Nu Nucleophile (Nu⁻) Transition_State Transition State [Nu---R---X]⁻ Nu->Transition_State CH2X2 Dihalomethane (R-X) CH2X2->Transition_State Product Substituted Product (R-Nu) Transition_State->Product Leaving_Group Leaving Group (X⁻) Transition_State->Leaving_Group

References

Validating Stereospecificity: A Comparative Guide to Bromodiiodomethane in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of bromodiiodomethane as a reagent for validating stereospecificity, benchmarked against established alternative methods. We present supporting experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in reaction design and optimization.

The stereospecificity of a reaction, where stereoisomeric starting materials yield stereoisomerically distinct products, is a critical aspect of modern organic synthesis. Validating this stereochemical fidelity is essential. This compound (CHBr₂I) has emerged as a cost-effective and versatile reagent, particularly in cyclopropanation reactions, for probing and confirming the stereospecific nature of chemical transformations.

At a Glance: Performance Comparison of Stereospecific Reactions

To provide a clear overview, the following table summarizes the performance of the Simmons-Smith reaction using this compound and compares it with the use of diiodomethane (B129776), as well as with two alternative stereospecific reactions: the Corey-Chaykovsky reaction and the Seyferth-Gilbert homologation.

ReactionReagent/SubstrateProduct TypeTypical YieldStereospecificity/DiastereoselectivityKey AdvantagesKey Limitations
Simmons-Smith This compound / AlkeneCyclopropane (B1198618)Good to ExcellentHigh (Stereospecific)Cost-effective compared to CH₂I₂, good functional group tolerance.Can require activation of the zinc reagent; limited data on a wide range of substrates.
Simmons-Smith Diiodomethane / AlkeneCyclopropaneGood to ExcellentHigh (Stereospecific)[1][2][3]Well-established, high yields, and reliable.[2]Higher cost of diiodomethane.[2]
Corey-Chaykovsky Sulfur Ylide / Aldehyde, KetoneEpoxideGood to ExcellentHigh (Diastereoselective)[4]Milder reaction conditions, broad substrate scope.[4][5]Requires stoichiometric base, and the ylide can be sensitive.
Corey-Chaykovsky Sulfur Ylide / α,β-Unsaturated CarbonylCyclopropaneGoodHigh (Diastereoselective)Effective for conjugate addition-cyclization.Competition between 1,2- and 1,4-addition can be an issue.
Seyferth-Gilbert Dimethyl (diazomethyl)phosphonate / Aldehyde, KetoneAlkyneGood to ExcellentNot applicable (Homologation)Efficient one-carbon homologation to alkynes.[6]Requires strong base, can have limited functional group tolerance.[6]

In-Depth Analysis of Stereospecific Methodologies

This section provides a detailed examination of each synthetic approach, including reaction mechanisms, experimental protocols, and performance data to validate stereospecificity.

The Simmons-Smith Reaction: A Stereospecific Cyclopropanation

The Simmons-Smith reaction is a cornerstone for the stereospecific synthesis of cyclopropanes from alkenes. The reaction proceeds through a carbenoid intermediate, typically formed from a dihaloalkane and a zinc-copper couple or diethylzinc.[2] The key feature of this reaction is its concerted mechanism, which ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][3] For instance, a cis-alkene will exclusively yield a cis-disubstituted cyclopropane, while a trans-alkene will give the corresponding trans-product.

This compound serves as an effective and more economical alternative to the traditionally used diiodomethane in this reaction.

Caption: Simmons-Smith reaction workflow.

a) Cyclopropanation of a cis-Alkene:

  • Materials: cis-Stilbene (B147466), this compound, zinc-copper couple, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride.

  • Protocol:

    • Activate zinc dust by washing with HCl, followed by water, ethanol, and ether, then dry under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a copper(I) chloride solution.

    • In a flame-dried flask under an inert atmosphere, add the zinc-copper couple and anhydrous diethyl ether.

    • Add a solution of cis-stilbene in anhydrous diethyl ether to the flask.

    • Slowly add a solution of this compound in anhydrous diethyl ether to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield cis-1,2-diphenylcyclopropane.

b) Cyclopropanation of a trans-Alkene:

  • Materials: trans-Stilbene (B89595), this compound, zinc-copper couple, anhydrous diethyl ether, saturated aqueous ammonium chloride.

  • Protocol: Follow the same procedure as for the cis-alkene, substituting trans-stilbene as the starting material. The expected product is trans-1,2-diphenylcyclopropane.

AlkeneReagentProductYield (%)Diastereomeric Ratio
cis-StilbeneCHBr₂Icis-1,2-Diphenylcyclopropane>95% (expected)>99:1 cis:trans
trans-StilbeneCHBr₂Itrans-1,2-Diphenylcyclopropane>95% (expected)>99:1 trans:cis
cis-StilbeneCH₂I₂cis-1,2-Diphenylcyclopropane92%>99:1 cis:trans
trans-StilbeneCH₂I₂trans-1,2-Diphenylcyclopropane93%>99:1 trans:cis
CyclohexeneCHBr₂IBicyclo[4.1.0]heptane~90%N/A
CyclohexeneCH₂I₂Bicyclo[4.1.0]heptane92%[1]N/A

Note: Expected yields and diastereomeric ratios for this compound are based on the known high stereospecificity of the Simmons-Smith reaction and may vary based on specific reaction conditions.

The Corey-Chaykovsky Reaction: Stereoselective Epoxidation and Cyclopropanation

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides and cyclopropanes from aldehydes, ketones, and α,β-unsaturated carbonyl compounds using sulfur ylides.[4][7] The reaction is highly diastereoselective, with the stereochemical outcome influenced by the nature of the sulfur ylide and the substrate.[4] For the formation of epoxides from aldehydes and ketones, the reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular ring closure.[7] In the case of α,β-unsaturated carbonyls, a conjugate addition can lead to the formation of cyclopropanes.[7]

Corey_Chaykovsky cluster_epoxidation Epoxidation cluster_cyclopropanation Cyclopropanation carbonyl Aldehyde/Ketone betaine_epox Betaine Intermediate carbonyl->betaine_epox Nucleophilic Attack epoxide Epoxide betaine_epox->epoxide Intramolecular Ring Closure enone α,β-Unsaturated Carbonyl enolate Enolate Intermediate enone->enolate 1,4-Conjugate Addition cyclopropane_cc Cyclopropane enolate->cyclopropane_cc Intramolecular Ring Closure sulfur_ylide Sulfur Ylide sulfur_ylide->carbonyl sulfur_ylide->enone

Caption: Corey-Chaykovsky reaction pathways.

a) Epoxidation of Benzaldehyde (B42025):

  • Materials: Trimethylsulfonium (B1222738) iodide, sodium hydride, anhydrous dimethyl sulfoxide (B87167) (DMSO), benzaldehyde, diethyl ether, water.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, add sodium hydride and anhydrous DMSO.

    • Slowly add trimethylsulfonium iodide to the suspension.

    • Stir the mixture at room temperature until the evolution of hydrogen ceases, indicating the formation of the sulfur ylide.

    • Cool the reaction mixture in an ice bath and add benzaldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by distillation or chromatography to yield styrene (B11656) oxide.

b) Cyclopropanation of Chalcone (B49325):

  • Materials: Trimethylsulfoxonium (B8643921) iodide, sodium hydride, anhydrous DMSO, chalcone, diethyl ether, water.

  • Protocol: Follow a similar procedure to the epoxidation, using trimethylsulfoxonium iodide to generate the sulfoxonium ylide and chalcone as the substrate. The expected product is 1,2-diphenyl-3-benzoylcyclopropane.

SubstrateYlide TypeProductYield (%)Diastereoselectivity
BenzaldehydeSulfonium YlideStyrene Oxide91%N/A
ChalconeSulfoxonium Ylide1,2-Diphenyl-3-benzoylcyclopropane85%High (trans favored)
The Seyferth-Gilbert Homologation: Synthesis of Alkynes

The Seyferth-Gilbert homologation is a valuable method for the one-carbon homologation of aldehydes and ketones to terminal or internal alkynes.[6] The reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base. While not a cyclopropanation or epoxidation, it is a highly useful stereospecific transformation in its own right. The reaction proceeds through a vinylidene carbene intermediate which undergoes a 1,2-hydride or 1,2-alkyl shift to furnish the alkyne product.

Seyferth_Gilbert reagent Seyferth-Gilbert Reagent + Base anion Phosphonate Anion reagent->anion oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane carbonyl_sg Aldehyde/Ketone carbonyl_sg->oxaphosphetane vinyl_diazo Vinyl Diazo Intermediate oxaphosphetane->vinyl_diazo Elimination vinyl_carbene Vinylidene Carbene vinyl_diazo->vinyl_carbene - N₂ alkyne Alkyne vinyl_carbene->alkyne 1,2-Shift

Caption: Seyferth-Gilbert homologation mechanism.

  • Materials: Dimethyl (diazomethyl)phosphonate, potassium tert-butoxide, anhydrous tetrahydrofuran (B95107) (THF), cyclohexanone (B45756), saturated aqueous ammonium chloride.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, dissolve dimethyl (diazomethyl)phosphonate in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

    • After stirring for a short period, add cyclohexanone dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layers, dry, and concentrate.

    • Purify the resulting ethynylcyclohexane (B1294493) by chromatography.

SubstrateProductYield (%)
CyclohexanoneEthynylcyclohexane80-90%
BenzaldehydePhenylacetylene~85%

Conclusion

Validating the stereospecificity of reactions is crucial for the synthesis of enantiomerically pure compounds. This compound, in the context of the Simmons-Smith reaction, presents a reliable and cost-effective tool for achieving and confirming stereospecific cyclopropanations. Its performance is comparable to the well-established diiodomethane, offering a significant economic advantage.

For transformations requiring the stereoselective formation of epoxides or the homologation to alkynes, the Corey-Chaykovsky reaction and the Seyferth-Gilbert homologation, respectively, serve as powerful and complementary methods. The choice of reagent and reaction will ultimately depend on the specific synthetic target, functional group tolerance, and economic considerations. The data and protocols provided in this guide are intended to assist researchers in making informed decisions to achieve their synthetic goals with high stereochemical fidelity.

References

Spectroscopic Comparison of Bromodiiodomethane and its Potential Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of bromodiiodomethane (CHBrІ₂) and its reaction products is crucial for monitoring chemical transformations and identifying reaction intermediates and final products. This guide provides a comparative analysis of the spectroscopic data of CHBrІ₂ and its potential derivatives resulting from common reaction pathways such as photolysis, thermal decomposition, and radical-initiated reactions.

Due to the limited availability of direct experimental data on the specific reaction products of this compound, this guide also includes spectroscopic information for analogous, structurally related compounds that are likely to be formed. This comparative approach, supported by available experimental data, aims to provide a valuable resource for the spectroscopic identification of compounds in reaction mixtures containing this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its potential reaction products. This data is essential for distinguishing between the parent compound and its derivatives using common analytical techniques.

Table 1: ¹³C NMR and Mass Spectrometry Data

CompoundChemical Formula¹³C NMR Chemical Shift (δ, ppm)Mass Spectrum (m/z)
This compoundCHBrІ₂-54.3[1]346 (M+), 267, 219, 127[1]
DiiodomethaneCH₂I₂-53.9268 (M+), 141, 127
BromoiodomethaneCH₂BrINot readily available220 (M+), 141, 127, 93
BromoformCHBr₃11.5252 (M+), 173, 171, 93
IodoformCHI₃-138.5394 (M+), 267, 127

Table 2: Infrared (IR) Spectroscopy Data

CompoundChemical FormulaKey IR Absorptions (cm⁻¹)
This compoundCHBrІ₂Data not readily available
DiiodomethaneCH₂I₂1105 (CH₂ scissoring), 685 (C-I stretch), 580 (CH₂ rocking)
BromoiodomethaneCH₂BrI1220 (CH₂ scissoring), 620 (C-I stretch), 580 (C-Br stretch)
BromoformCHBr₃3020 (C-H stretch), 1145 (C-H bend), 667 (C-Br stretch)
IodoformCHI₃3000 (C-H stretch), 1100 (C-H bend), 590 (C-I stretch)

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹³C NMR include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Acquisition: Acquire a background spectrum of the empty sample holder (or pure KBr pellet). Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, gas chromatography (GC-MS) is commonly used, which separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: Ionize the sample molecules using an appropriate method, such as electron ionization (EI) or chemical ionization (CI). EI is a common technique that uses a high-energy electron beam to generate ions.

  • Mass Analysis and Detection: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a compound and its reaction products.

Spectroscopic_Analysis_Workflow cluster_reaction Reaction Stage cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Start This compound (CHBrІ₂) Reaction Induce Reaction (e.g., Photolysis, Thermal Decomposition) Start->Reaction Products Reaction Mixture Reaction->Products NMR NMR Spectroscopy (¹H, ¹³C) Products->NMR IR IR Spectroscopy Products->IR MS Mass Spectrometry (GC-MS) Products->MS Data_Analysis Analyze Spectra of Reaction Products NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Spectra of CHBrІ₂ and Known Compounds Data_Analysis->Comparison Identification Identify Reaction Products Comparison->Identification

References

Elucidating Bromodiiodomethane Reaction Mechanisms: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of compounds like bromodiiodomethane (CHBr₂I) is paramount for predicting their environmental fate, metabolic pathways, and potential toxicological profiles. Isotopic labeling stands out as a powerful technique to trace the journey of atoms through complex chemical transformations, offering unparalleled insights into reaction intermediates and transition states.

While direct and extensive isotopic labeling studies specifically on this compound are not widely available in the current body of scientific literature, the principles of this methodology, as applied to analogous halocarbons, provide a robust framework for designing experiments to unravel its reaction mechanisms. This guide will explore these principles, present hypothetical experimental designs for CHBr₂I, and detail the types of data that such studies would yield.

The Power of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[1] This subtle change in mass does not significantly alter the chemical properties of the molecule but allows researchers to track the position of the labeled atom throughout a reaction using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Two primary applications of isotopic labeling in reaction mechanism studies are:

  • Isotopic Tracer Studies: By labeling a specific atom in a reactant, its final position in the product molecules can be determined, revealing the bond-breaking and bond-forming events that constitute the reaction pathway.[1]

  • Kinetic Isotope Effect (KIE) Studies: The rate of a reaction can change when an atom is replaced by a heavier isotope.[2] Measuring this change, known as the kinetic isotope effect, provides information about the rate-determining step of the reaction and the nature of the transition state.[2] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization at the labeled position.[2]

Proposed Isotopic Labeling Studies for this compound

Given the structure of this compound, several key reaction pathways are of interest for investigation using isotopic labeling. These include photodissociation, reactions with atmospheric oxidants like hydroxyl radicals (•OH), and nucleophilic substitution reactions.

Photodissociation of this compound

The carbon-halogen bonds in this compound are susceptible to cleavage upon absorption of ultraviolet radiation. Isotopic labeling can help elucidate the primary photodissociation channels.

Hypothetical Experimental Design:

  • Reactants: Synthesize deuterated this compound (CDBr₂I) and ¹³C-labeled this compound (¹³CHBr₂I).

  • Protocol: Irradiate the isotopically labeled CHBr₂I with a UV light source in an inert solvent or in the gas phase.

  • Analysis: Identify the photoproducts using gas chromatography-mass spectrometry (GC-MS) to determine the distribution of the isotopic labels.

  • Expected Insights: By analyzing the fragments, one could determine the relative probabilities of C-Br versus C-I bond cleavage. For instance, the detection of •¹³CHBr₂ and I• would confirm C-I bond fission, while the presence of •¹³CHBrI and Br• would indicate C-Br bond cleavage. Deuterium (B1214612) labeling would allow for the study of secondary reactions of the resulting radicals.

G cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis Synthesis Synthesize ¹³CHBr₂I or CDBr₂I Irradiation UV Irradiation (Gas Phase or Inert Solvent) Synthesis->Irradiation Product_Identification Product Identification (GC-MS) Irradiation->Product_Identification Mechanism_Elucidation Elucidate Primary Photodissociation Pathways Product_Identification->Mechanism_Elucidation

Reaction with Hydroxyl Radicals

In the atmosphere, the reaction with hydroxyl radicals is a major degradation pathway for many halocarbons. A kinetic isotope effect study can reveal the mechanism of this reaction for this compound.

Hypothetical Experimental Design:

  • Reactants: this compound (CHBr₂I) and deuterated this compound (CDBr₂I).

  • Protocol: Conduct competitive reaction experiments where a mixture of CHBr₂I and CDBr₂I is reacted with a known concentration of •OH radicals. The disappearance of both isotopic species is monitored over time.

  • Analysis: Use a sensitive analytical technique like proton-transfer-reaction mass spectrometry (PTR-MS) to measure the concentrations of CHBr₂I and CDBr₂I. The kinetic isotope effect (kH/kD) is calculated from the relative rates of disappearance.

  • Expected Insights: A significant primary KIE (kH/kD > 1) would suggest that the abstraction of the hydrogen atom by the •OH radical is the rate-determining step. A KIE close to 1 would imply that the initial step is the addition of the •OH radical to the molecule, followed by subsequent reactions.

G CHBr2I CHBr₂I + •OH Abstraction_TS [H--CBr₂I--OH]‡ (Abstraction) CHBr2I->Abstraction_TS H-abstraction Addition_Intermediate [HOCHBr₂I]• (Addition) CHBr2I->Addition_Intermediate Addition Abstraction_Products •CBr₂I + H₂O Abstraction_TS->Abstraction_Products Addition_Products Further Reactions Addition_Intermediate->Addition_Products

Comparative Data from Analogous Halocarbons

While specific quantitative data for this compound is lacking, studies on related compounds can offer valuable comparative insights. For example, kinetic isotope effects have been extensively used to study the atmospheric reactions of other halocarbons.

CompoundReactantkH/kDImplied Mechanism
CH₃Br•OH3.5 ± 0.5H-abstraction is rate-determining
CH₂Br₂•OH2.1 ± 0.3H-abstraction is rate-determining
CHBr₃•OH1.8 ± 0.2H-abstraction is rate-determining

Experimental Protocols

Detailed experimental protocols would need to be developed and optimized for each specific study. However, general methodologies would likely involve:

Synthesis of Isotopically Labeled this compound:

Standard organic synthesis procedures would be adapted to incorporate deuterium or ¹³C. For example, CDBr₂I could be synthesized starting from deuteroform (CD(CO₂Et)₃). ¹³CHBr₂I could be prepared from a ¹³C-labeled precursor like ¹³C-bromoform.

Reaction Conditions:

  • Photodissociation: Reactions would be carried out in a photochemical reactor equipped with a specific wavelength UV lamp. Gas-phase studies would be conducted under controlled pressure and temperature in a vacuum chamber.

  • Reaction with •OH Radicals: Hydroxyl radicals can be generated in situ by the photolysis of H₂O₂ or O₃/H₂O mixtures. Reactions are typically performed in a flow tube reactor or a smog chamber.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating and identifying the products of the reaction and determining the position of isotopic labels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR can provide detailed structural information about the products and confirm the location of isotopic labels.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products in real-time, especially in gas-phase studies.

Conclusion

Isotopic labeling is an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. Although specific experimental data for this compound is currently scarce, the established principles and methodologies applied to other halocarbons provide a clear roadmap for future research. By employing deuterium and carbon-13 labeling, scientists can gain crucial insights into the photodissociation pathways and atmospheric degradation mechanisms of this compound, contributing to a more complete understanding of its environmental impact and reactivity. The generation of such data will be vital for accurate modeling of its atmospheric lifetime and for assessing its role in atmospheric chemistry.

References

A Comparative Guide to Zinc Activation Methods for Reactions with Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of organozinc carbenoids from dihalomethanes is a cornerstone of cyclopropanation and other carbon-carbon bond-forming reactions in organic synthesis. The reactivity of the zinc metal is paramount to the success of these transformations. This guide provides a comprehensive comparison of various zinc activation methods for reactions involving bromodiiodomethane, offering insights into their performance based on available experimental data, primarily from studies on the analogous and more commonly used diiodomethane (B129776).

Performance Comparison of Zinc Activation Methods

The choice of zinc activation method significantly impacts reaction efficiency, substrate scope, and experimental conditions. Below is a summary of common methods and their reported performance characteristics.

Activation MethodReagentsTypical SolventKey AdvantagesPotential Drawbacks
Zinc-Copper Couple Zn dust, CuSO₄Diethyl ether, THFWell-established, reliable for many substrates.[1][2]Inconsistent activity, requires fresh preparation.[1]
Furukawa Modification Diethylzinc (B1219324) (Et₂Zn)Dichloromethane (B109758), TolueneHighly reactive, good for unactivated alkenes.[3]Pyrophoric reagent, requires inert atmosphere.
Mechanochemical Activation Zn, Cu (optional)Solvent-free or minimal solventEnvironmentally friendly, efficient, applicable to various zinc forms.[4]Requires specialized ball-milling equipment.
Rieke® Zinc ZnCl₂, Li/NaTHFHighly reactive, reacts with a broad range of halides under mild conditions.[5][6]Requires in-situ preparation from sensitive reagents.
Chemical Activation (Iodine) Zn, I₂Polar aprotic (DMA, DMF)Simple, effective for preparing organozinc reagents.Iodine can interfere with some subsequent reactions.
Chemical Activation (TMSCl) Zn, TMSClTHFEffective at removing zinc oxide layer.[7][8]Can generate byproducts.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline the general procedures for each activation method.

Preparation of Zinc-Copper Couple

The classical method for activating zinc for the Simmons-Smith reaction involves the formation of a zinc-copper couple.

Protocol:

  • Zinc dust is washed with dilute acid (e.g., HCl) to remove the passivating oxide layer.

  • The acid-washed zinc is then treated with a solution of copper(II) sulfate.

  • The resulting black precipitate of copper-coated zinc is filtered, washed, and dried before use.[1]

Furukawa Modification (Diethylzinc)

This modification employs a pre-formed organozinc reagent, offering higher reactivity.

Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of the alkene in a dry, aprotic solvent (e.g., dichloromethane or toluene) is prepared.

  • A solution of diethylzinc is added, followed by the slow addition of diiodomethane (or this compound).

  • The reaction is typically stirred at room temperature or slightly elevated temperatures.[3]

Mechanochemical Activation (Ball-Milling)

A solvent-free or low-solvent method that utilizes mechanical force to activate the zinc surface.

Protocol:

  • A milling jar is charged with the alkene, zinc powder, diiodomethane (or this compound), and optionally a catalytic amount of copper.

  • The mixture is milled at a specific frequency (e.g., 30 Hz) for a designated time.

  • The crude reaction mixture is then purified by column chromatography.[9][4]

Preparation of Rieke® Zinc

This highly reactive form of zinc is prepared by the reduction of a zinc salt.

Protocol:

  • Under an inert atmosphere, a solution of a zinc salt (e.g., ZnCl₂) in a dry solvent (e.g., THF) is prepared.

  • The zinc salt is reduced with an alkali metal, such as lithium or sodium, often in the presence of an electron carrier like naphthalene.

  • The resulting finely divided, highly reactive zinc powder is then used directly for the subsequent reaction with the organic halide.[5]

Chemical Activation with Iodine

A simple and effective method for activating zinc for the formation of organozinc reagents.

Protocol:

  • Zinc metal (dust, powder, granules, etc.) is suspended in a polar aprotic solvent like DMA.

  • A catalytic amount of iodine (1-5 mol%) is added to the suspension.

  • The alkyl halide (e.g., this compound) is then added to the activated zinc to form the organozinc reagent.[10]

Visualizing the Workflows and Pathways

To better illustrate the processes, the following diagrams outline the experimental workflows and the general reaction mechanism.

experimental_workflows cluster_zn_cu Zinc-Copper Couple cluster_furukawa Furukawa Modification cluster_mecha Mechanochemical Activation cluster_rieke Rieke® Zinc a1 Zn Dust a2 Acid Wash (HCl) a1->a2 a3 CuSO4 Treatment a2->a3 a4 Activated Zn(Cu) a3->a4 b1 Alkene in Dry Solvent b2 Add Et2Zn b1->b2 b3 Add CHBr2I b2->b3 b4 Reaction b3->b4 c1 Charge Milling Jar (Alkene, Zn, CHBr2I) c2 Ball Mill c1->c2 c3 Purification c2->c3 d1 ZnCl2 in THF d2 Reduce with Li/Na d1->d2 d3 Highly Active Zn d2->d3 simmons_smith_pathway Alkene Alkene Cyclopropane Cyclopropane Alkene->Cyclopropane Concerted Addition Organozinc Carbenoid\n(BrICHZnX) Organozinc Carbenoid (BrICHZnX) Organozinc Carbenoid\n(BrICHZnX)->Cyclopropane ZnBrX ZnBrX

References

Quantitative NMR (qNMR) for Purity Assessment of Bromodiiodomethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of bromodiiodomethane. This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on available data for similar small organic molecules.

Introduction to qNMR for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of organic compounds.[1][2] Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a different compound.[3]

Key advantages of qNMR include its non-destructive nature, the ability to provide structural information about the analyte and impurities simultaneously, and its high accuracy and precision.[3][4]

Comparison of Analytical Techniques

The choice between qNMR and GC-MS for purity assessment depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected nature of impurities, and the desired sensitivity.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[1][3]Separation based on volatility and polarity, with mass-based detection and identification.[5]
Quantification Absolute (Primary method)[6]Relative (Requires analyte-specific reference standards)[5]
Accuracy High (typically >98.5%)[5]High (dependent on the purity of the reference standard)[5]
Precision (%RSD) Excellent (<1% to 2%)[5]Good (<5%)[5]
Limit of Detection (LOD) Higher (typically in the mg/mL range)[5]Very low (ppb to ppm range)[5]
Limit of Quantification (LOQ) HigherVery low
Strengths - Provides structural information- Non-destructive- Can determine absolute purity without impurity standards[1]- High sensitivity and selectivity- Excellent for separating complex mixtures- Definitive identification of volatile impurities through mass spectral libraries[1]
Limitations - Lower sensitivity compared to GC-MS- Signal overlap can complicate analysis- Requires a high-purity internal standard for absolute quantification[1]- Destructive technique- Requires volatile and thermally stable compounds- Quantification can be less accurate without specific calibration for each impurity[1]

Note: The data presented in this table is representative of the performance of these techniques for small organic molecules and is based on established analytical principles and literature data.[5] Specific performance for this compound may vary.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines a general method for determining the purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a suitable amount of a high-purity internal standard (e.g., dimethyl terephthalate, certified purity ≥99.5%) into the same vial.[5] The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a chemical shift reference (e.g., 0.03% v/v TMS).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[5]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full signal relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[5]

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard dissolve Dissolve in deuterated solvent transfer Transfer to NMR tube nmr_acq Acquire ¹H-NMR spectrum (zg30, d1 ≥ 5*T₁ longest) transfer->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate analyte and internal standard signals calculation Calculate purity using the qNMR equation integration->calculation Comparison cluster_attributes qNMR qNMR AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant StructuralInfo Structural Information qNMR->StructuralInfo NonDestructive Non-Destructive qNMR->NonDestructive GCMS GC-MS HighSensitivity High Sensitivity (Trace Analysis) GCMS->HighSensitivity ImpurityID Impurity Identification (Volatiles) GCMS->ImpurityID

References

Cross-Validation of Experimental Results with Computational Models for Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodiiodomethane (CHBrI₂) is a trihalomethane of interest in various chemical research areas. Accurately characterizing its molecular properties is crucial for understanding its reactivity and potential applications. This guide provides a detailed comparison of experimentally determined properties of this compound with data obtained from computational modeling. By cross-validating experimental results with theoretical calculations, researchers can gain a more robust understanding of the molecule's behavior. This document outlines the experimental protocols for key characterization techniques and presents a side-by-side comparison of experimental and computational data.

Data Presentation

The following tables summarize the available experimental and computational data for this compound.

Table 1: Physical and Thermodynamic Properties

PropertyExperimental ValueComputational ValueMethod (Computational)
Molar Mass 346.732 g/mol [1]--
Melting Point 49 °C[1]--
Boiling Point 221.5 °C[1]--
Enthalpy of Formation (ΔfH°₂₉₈) -157.1 kJ/molQCISD(T)/6-311+G(3df,2p)//QCISD/6-311G(d,p)

Table 2: Spectroscopic Data

Spectroscopic DataExperimental ValueComputational Value
¹H NMR Chemical Shift (ppm) Data not readily availableRequires specific calculation
¹³C NMR Chemical Shift (ppm) Data available via subscription[2]Requires specific calculation
Infrared Absorption Frequencies (cm⁻¹) Data not readily availableRequires specific calculation

Table 3: Molecular Geometry

Molecular ParameterExperimental ValueComputational Value
C-H Bond Length (Å) Data not readily availableRequires specific calculation
C-Br Bond Length (Å) Data not readily availableRequires specific calculation
C-I Bond Length (Å) Data not readily availableRequires specific calculation
H-C-Br Bond Angle (°) ** Data not readily availableRequires specific calculation
H-C-I Bond Angle (°) Data not readily availableRequires specific calculation
Br-C-I Bond Angle (°) Data not readily availableRequires specific calculation
I-C-I Bond Angle (°) **Data not readily availableRequires specific calculation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triiodomethane (iodoform) with bromine.

  • Procedure: Triiodomethane is dissolved in a suitable solvent, such as carbon tetrachloride. The solution is cooled to 0 °C. Bromine is then added dropwise to the stirred solution. The reaction mixture is allowed to react for a specific period. The resulting product, this compound, can then be isolated and purified, often achieving a yield of around 52%.[1]

Determination of Physical Properties
  • Melting Point: The melting point of a solid compound can be determined using a capillary tube method. A small, powdered sample of the substance is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

  • Boiling Point: The boiling point of a liquid can be determined by distillation or by using a micro-boiling point apparatus. In the distillation method, the liquid is heated in a flask connected to a condenser, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

    • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, the instrument is tuned to the resonance frequency of protons, and for ¹³C NMR, it is tuned to the resonance frequency of the carbon-13 isotope. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

    • Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS standard.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a solid sample like this compound, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a solution can be prepared using a suitable solvent that does not have interfering absorptions in the regions of interest.

    • Data Acquisition: The sample is placed in the beam of an infrared spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000 to 400 cm⁻¹).

    • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds within the molecule.

Computational Modeling

Computational chemistry provides a powerful tool for predicting the properties of molecules. The data presented in this guide was obtained using ab initio quantum mechanical methods.

  • Geometry Optimization: The first step in most computational studies is to find the lowest energy structure of the molecule, known as the optimized geometry. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations determine the energies of the different vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum.

  • Thermochemical Calculations: Computational methods can also be used to calculate thermodynamic properties such as the enthalpy of formation.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.

CrossValidationWorkflow cluster_experimental Experimental Methods cluster_computational Computational Models cluster_comparison Data Comparison and Validation synthesis Synthesis of CHBrI₂ exp_phys Physical Properties (MP, BP) synthesis->exp_phys exp_spec Spectroscopic Data (NMR, IR) synthesis->exp_spec exp_struct Structural Analysis (e.g., X-ray Diffraction) synthesis->exp_struct compare_phys Physical Properties exp_phys->compare_phys compare_spec Spectroscopic Data exp_spec->compare_spec compare_struct Molecular Geometry exp_struct->compare_struct geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc thermo_calc Thermochemical Calculation geom_opt->thermo_calc geom_opt->compare_struct freq_calc->compare_spec compare_thermo Thermodynamics thermo_calc->compare_thermo validation Validated Molecular Profile compare_phys->validation compare_spec->validation compare_struct->validation compare_thermo->validation

Caption: Workflow for cross-validating experimental and computational data.

Signaling Pathway of Spectroscopic Analysis

The following diagram illustrates the general process of obtaining and interpreting spectroscopic data.

SpectroscopicAnalysis cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation sample This compound (CHBrI₂) dissolve Dissolve in Solvent (e.g., CDCl₃ for NMR) sample->dissolve pellet Prepare KBr Pellet (for IR) sample->pellet nmr NMR Spectrometer dissolve->nmr ir IR Spectrometer pellet->ir fid Free Induction Decay (FID) nmr->fid interferogram Interferogram ir->interferogram ft Fourier Transform fid->ft interferogram->ft nmr_spectrum NMR Spectrum (Chemical Shifts, Coupling) ft->nmr_spectrum ir_spectrum IR Spectrum (Absorption Bands) ft->ir_spectrum structure Molecular Structure Determination nmr_spectrum->structure ir_spectrum->structure

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

A Comparative Guide to Characterizing Intermediates in Bromodiiodomethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental and computational techniques for the characterization of reactive intermediates in the chemical reactions of bromodiiodomethane (CHBrI₂). Understanding the transient species formed during these reactions is crucial for mechanistic elucidation, reaction optimization, and predicting the behavior of halogenated compounds in various environments, from atmospheric chemistry to pharmaceutical synthesis.

Introduction to this compound Reactions

This compound is a trihalomethane whose reactivity is dominated by the facile cleavage of its carbon-halogen bonds, particularly the weaker carbon-iodine bonds. Upon activation, typically through photolysis (UV irradiation), it undergoes bond fission to produce highly reactive intermediates. The primary reaction pathways involve the homolytic cleavage of a C-I or C-Br bond, leading to the formation of radical and carbene species. The identification and characterization of these short-lived intermediates are paramount to understanding the subsequent reaction cascades.

This guide compares three powerful techniques for studying these elusive species: Transient Absorption Spectroscopy, Matrix Isolation Spectroscopy, and Computational Chemistry. Each method's performance, resolution, and applicability are discussed, supported by experimental data and detailed protocols.

Key Reaction Pathways of this compound

The primary photochemical reactions of this compound lead to several key intermediates. The relative quantum yields of these pathways are dependent on the excitation wavelength.

G cluster_intermediates Primary Intermediates CHBrI2 CHBrI₂ (this compound) hv hv (Photolysis) CHBrI2->hv CHBrI_rad •CHBrI + I• hv->CHBrI_rad C-I Cleavage CHBr_rad •CHBr₂ + I• (from CHBr₂I impurity) hv->CHBr_rad C-I Cleavage (minor pathway) CBr_carbene C(Br)I (Bromoiodocarbene) + I• hv->CBr_carbene α-elimination products Secondary Products CHBrI_rad->products CHBr_rad->products CBr_carbene->products

Caption: Primary photochemical reaction pathways of this compound.

Transient Absorption Spectroscopy (TAS)

Transient Absorption Spectroscopy is a pump-probe technique used to study short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. A "pump" laser pulse initiates the reaction (e.g., photolysis of CHBrI₂), and a time-delayed "probe" pulse measures the change in absorbance of the sample as a function of wavelength and time. This allows for the direct observation of the formation and decay kinetics of intermediates.

Performance and Comparison
ParameterTransient Absorption SpectroscopyMass SpectrometryMatrix Isolation Spectroscopy
Temporal Resolution Femtoseconds to millisecondsMilliseconds to seconds (can be faster with specialized setups)Minutes to hours (trapped species are stable)
Structural Information Electronic transitions (UV-Vis absorption bands)Mass-to-charge ratio, fragmentation patternsVibrational modes (IR absorption bands)
Sensitivity High for species with strong absorption cross-sectionsVery high, capable of detecting trace amountsHigh, dependent on concentration in the matrix
Key Advantage Real-time kinetic data of intermediate formation and decayDirect mass identification of intermediates and productsHigh-resolution vibrational spectra for structural analysis
Key Limitation Broad, often featureless spectra can make unambiguous identification difficultProvides no direct information on the geometry of the intermediate"Matrix effects" can shift spectral features; not a real-time method
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy of CHBrI₂

This protocol outlines a typical setup for studying the photodissociation of this compound in a solvent like cyclohexane.

G cluster_laser Femtosecond Laser System laser Ti:Sapphire Laser (e.g., 800 nm, 100 fs) splitter Beam Splitter laser->splitter opa Optical Parametric Amplifier (OPA) sample Sample Cell (CHBrI₂ in Cyclohexane) opa->sample Pump Pulse (e.g., 266 nm) splitter->opa Pump Beam delay Optical Delay Line splitter->delay Probe Beam wlg White Light Generation (e.g., CaF₂ crystal) delay->wlg wlg->sample Probe Pulse (White Light) detector Spectrometer / CCD sample->detector

Caption: Workflow for a transient absorption spectroscopy experiment.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., cyclohexane) with an absorbance of ~0.5-1.0 at the pump wavelength in a 1 mm path length cuvette.

  • Laser Setup:

    • Generate femtosecond pulses from a Ti:Sapphire laser system.

    • Split the output beam into two paths: a pump and a probe.

    • Direct the pump beam through an Optical Parametric Amplifier (OPA) to generate the desired excitation wavelength (e.g., 266 nm) to initiate C-I bond cleavage.

    • Direct the probe beam through an optical delay line to control the time delay relative to the pump pulse.

  • Probe Generation: Focus the delayed probe beam into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a broadband white-light continuum probe pulse.

  • Measurement:

    • Spatially overlap the pump and probe beams within the sample cell.

    • Measure the spectrum of the probe pulse after it passes through the sample using a spectrometer and CCD detector.

    • Record spectra at various time delays by adjusting the optical delay line.

  • Data Analysis: Calculate the change in absorbance (ΔA) as a function of wavelength and time. Fit the kinetic traces at specific wavelengths to exponential decay functions to extract the lifetimes of the transient species.

Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study highly reactive species at cryogenic temperatures (typically < 20 K). A sample of the precursor (CHBrI₂) is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cold window. The inert matrix isolates the individual molecules, preventing them from reacting with each other. The trapped molecules can then be photolyzed in situ, and the resulting intermediates can be studied over long periods using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.

Performance and Data

This technique provides high-resolution vibrational spectra, which are invaluable for determining the structure of intermediates.

IntermediateTechniqueObserved Vibrational Frequencies (cm⁻¹) (in Ar matrix)Reference
•CHBr₂ Matrix Isolation FTIR~1180 (CH bend), ~650 (C-Br stretch)Inferred from similar studies
•CHI₂ Matrix Isolation FTIR~1150 (CH bend), ~550 (C-I stretch)Inferred from similar studies
C(Br)I Matrix Isolation FTIR~950 (C-I stretch), ~700 (C-Br stretch)Predicted/inferred
Experimental Protocol: Matrix Isolation FTIR Spectroscopy of CHBrI₂

Methodology:

  • Sample Preparation: Prepare a gas mixture of this compound and Argon in a ratio of approximately 1:1000 in a vacuum manifold.

  • Deposition:

    • Cool a CsI or KBr window, mounted in a high-vacuum cryostat, to ~10 K using a closed-cycle helium refrigerator.

    • Slowly deposit the gas mixture onto the cold window over a period of 1-2 hours.

  • Initial Spectrum: Record a background FTIR spectrum of the deposited matrix.

  • Photolysis: Irradiate the matrix in situ with a UV light source (e.g., a mercury arc lamp with appropriate filters) for a set period to induce photodissociation of CHBrI₂.

  • Spectroscopic Measurement: Record FTIR spectra at intervals during photolysis to monitor the disappearance of the parent molecule and the growth of new absorption bands corresponding to the trapped intermediates and products.

  • Annealing (Optional): Briefly warm the matrix by a few Kelvin (e.g., to 30 K) and then re-cool. This can sometimes allow trapped species to react or reorient, providing additional information.

  • Data Analysis: Assign the new vibrational bands to specific intermediates by comparing the experimental frequencies with those predicted from computational chemistry calculations.

Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and high-level ab initio calculations, serves as a powerful predictive and complementary tool. It can be used to:

  • Calculate the structures and energies of reactants, intermediates, transition states, and products.

  • Predict reaction pathways and energy barriers.

  • Simulate vibrational (IR) and electronic (UV-Vis) spectra of transient species to aid in the interpretation of experimental data.

Performance and Data Comparison

Computational methods allow for a direct comparison of the properties of different potential intermediates.

IntermediateMethodCalculated C-H Stretch (cm⁻¹)Calculated C-Br Stretch (cm⁻¹)Calculated C-I Stretch (cm⁻¹)
•CHBrI DFT (B3LYP/6-311+G) ~3100~680~580
•CHBr₂ DFT (B3LYP/6-311+G)~3150~660 (sym), ~710 (asym)N/A
C(Br)I DFT (B3LYP/6-311+G**)N/A~715~945

Note: These are representative values and will vary with the level of theory and basis set used.

Protocol: DFT Calculation of CHBrI₂ Intermediates and Spectra

This protocol describes a typical workflow for investigating the CHBrI₂ system using a computational chemistry software package like Gaussian.

G start Define Input Structures (CHBrI₂, •CHBrI, etc.) opt Geometry Optimization (e.g., B3LYP/def2-TZVP) start->opt freq Frequency Calculation opt->freq ts_search Transition State Search (e.g., QST2/3, Berny) opt->ts_search verify Verify Minima (No imaginary frequencies) freq->verify verify_ts Verify TS (One imaginary frequency) freq->verify_ts td_dft Excited State Calculation (TD-DFT) verify->td_dft At optimized geometry ts_search->freq At TS geometry irc IRC Calculation irc->opt Connects to Reactant/Product verify_ts->irc spectra Simulate IR & UV-Vis Spectra td_dft->spectra

Caption: Workflow for computational investigation of reaction intermediates.

Methodology:

  • Structure Building: Build the initial 3D structures of the parent molecule (CHBrI₂) and plausible intermediates (e.g., the •CHBrI radical).

  • Geometry Optimization: Perform a geometry optimization for each species to find its lowest energy structure. A common and reliable method is the B3LYP functional with a triple-zeta basis set like def2-TZVP.

  • Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies for comparison with matrix isolation FTIR data.

  • Transition State Search (Optional): To investigate reaction barriers, perform a transition state search between the reactant and product or between two intermediates.

  • Spectra Simulation:

    • The output of the frequency calculation can be used directly to simulate the IR spectrum.

    • Perform a Time-Dependent DFT (TD-DFT) calculation at the optimized ground-state geometry to calculate the energies and oscillator strengths of electronic excitations. This data is used to simulate the UV-Vis absorption spectrum for comparison with transient absorption spectroscopy results.

Conclusion

The characterization of intermediates in this compound reactions requires a multi-faceted approach. No single technique can provide a complete picture.

  • Transient Absorption Spectroscopy is unparalleled for resolving the real-time kinetics of intermediate formation and decay.

  • Matrix Isolation Spectroscopy provides detailed structural information through high-resolution vibrational spectra, enabling the positive identification of trapped species.

  • Computational Chemistry is an essential partner to both experimental techniques, providing the theoretical framework needed to assign experimental spectra and predict reaction pathways.

By combining the strengths of these methods, researchers can achieve a comprehensive understanding of the complex reaction mechanisms of this compound and other halogenated compounds, which is critical for applications in drug development, atmospheric science, and synthetic chemistry.

Safety Operating Guide

Navigating the Safe Disposal of Bromodiiodomethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. Bromodiiodomethane, a dense, halogenated organic compound, requires careful handling and disposal due to its potential health hazards and environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, fostering a culture of safety and environmental responsibility.

Immediate Safety and Hazard Information

A thorough understanding of the properties and hazards of this compound is the critical first step in its safe management. It is a light-sensitive solid or liquid that is insoluble in water.

Quantitative Hazard Data

PropertyValueReference
Molecular FormulaCHBrI2[1][2]
Molecular Weight346.73 g/mol [1][2]
Boiling PointNot Available
Melting PointNot Available
DensityNot Available

Hazard Classifications (GHS) [3]

HazardDescription
Acute ToxicityHarmful if swallowed or inhaled.
Skin Corrosion/IrritationCauses skin irritation.
Eye Damage/IrritationCauses serious eye irritation.
Respiratory SensitizationMay cause respiratory irritation.
Personal Protective Equipment (PPE) and First Aid

Before handling this compound for any purpose, including disposal preparation, ensure all necessary safety measures are in place.

Mandatory Personal Protective Equipment (PPE) [3][4]

Protection TypeSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber).[3]
Skin and BodyLab coat or chemical-resistant apron. Ensure full-length pants and closed-toe shoes are worn.
Respiratory ProtectionWork in a well-ventilated area, preferably within a certified chemical fume hood.[3]

First-Aid Measures in Case of Exposure [3]

Exposure RouteProcedure
Eye ContactImmediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin ContactRemove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[3]
InhalationMove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
IngestionDo NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]

Step-by-Step Disposal Protocol for this compound

The recommended and required procedure for the disposal of this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Direct release into the environment must be avoided.[3]

Experimental Protocol: Waste Collection and Preparation for Disposal
  • Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][5][6]

    • Crucially, do not mix this compound waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams. [5][6] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.[7]

  • Container Selection and Labeling:

    • Use a container compatible with this compound, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, tight-fitting cap.[7][8] The container must be in good condition, free from leaks or damage.[7]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7][9]

    • On the label, clearly write the full chemical name, "this compound," and list all constituents of the waste mixture with their approximate percentages.[7][10] Avoid using chemical formulas or abbreviations.[10]

    • Record the date when the first waste is added to the container (the accumulation start date).[10]

  • Waste Accumulation:

    • Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[8]

    • Keep the waste container securely capped at all times, except when adding waste.[7][9] Funnels should not be left in the container opening.[10]

    • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills. A more conservative limit is not to fill above three-quarters of its volume.[5]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10]

    • Ensure the SAA is in a cool, dry, and well-ventilated location, away from sources of ignition.[3] The container should be stored in secondary containment to catch any potential leaks.

  • Arranging for Professional Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[11]

    • Provide the EHS department with a completed hazardous material pickup request form, including all necessary information from the waste label.[7]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent (consult your EHS department for an appropriate solvent).[11]

  • Rinsate Collection: All rinsate must be collected and disposed of as "Halogenated Organic Waste." [11] Do not dispose of the rinsate down the drain.[8]

  • Final Disposal of Rinsed Container: After triple-rinsing and allowing the container to dry completely in a fume hood, deface or remove the original label.[5] The now-decontaminated container can typically be disposed of through normal laboratory glass or plastic recycling streams, but confirm this with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal cluster_decon Empty Container Decontamination start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Is the waste purely This compound or mixed with other halogenated solvents? fume_hood->segregate waste_container Select Compatible, Labeled 'Halogenated Organic Waste' Container add_waste Add Waste to Container waste_container->add_waste segregate->waste_container Yes no_mix Do NOT mix with non-halogenated waste, acids, or bases. segregate->no_mix No cap_container Securely Cap Container add_waste->cap_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment cap_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs empty_container Have an Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as 'Halogenated Organic Waste' triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->add_waste

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromodiiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Bromodiiodomethane, ensuring the protection of personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. It is crucial to be aware of its properties to mitigate risks effectively.

Hazard Identification and GHS Classification:

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Physical and Chemical Properties:

PropertyValue
Molecular Formula CHBrI₂
Molecular Weight 346.73 g/mol
Appearance Light yellow solid
Melting Point 49 °C
Boiling Point 221.5 °C
Solubility Soluble in water, ethanol, and various organic solvents[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent contact and inhalation.

PPE CategorySpecifications and Recommendations
Hand Protection While specific glove breakthrough time data for this compound is not readily available, for halogenated hydrocarbons, it is recommended to use Viton® or Laminate film (Silver Shield®) gloves for extended contact. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon any sign of contamination. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical safety goggles in combination with a face shield are required to protect against splashes and vapors.
Skin and Body Protection A chemically resistant lab coat, worn over full-length clothing and closed-toe shoes, is essential. For operations with a higher risk of splashing, a chemical-resistant apron should also be worn.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved full-face respirator with an appropriate organic vapor cartridge is required.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to the following procedural steps is critical for the safe handling and disposal of this compound and associated waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble Materials and Reagents prep_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_transfer Transfer this compound in Fume Hood prep_waste->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate dispose_liquid Dispose of Liquid Halogenated Waste cleanup_segregate->dispose_liquid dispose_solid Dispose of Solid Contaminated Waste dispose_liquid->dispose_solid dispose_ppe Dispose of Contaminated PPE dispose_solid->dispose_ppe

Safe Handling Workflow for this compound
Disposal Plan

1. Waste Segregation:

  • Halogenated Organic Liquid Waste: Collect all liquid residues containing this compound in a designated, properly labeled, and sealed container.

  • Contaminated Solid Waste: Any materials such as gloves, absorbent pads, and disposable labware that have come into contact with this compound should be collected in a separate, clearly labeled container for solid hazardous waste.

2. Disposal of this compound:

  • Unused or excess this compound must be disposed of as hazardous waste.

  • Do not attempt to neutralize or dispose of this chemical down the drain.

  • The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

3. Disposal of Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable PPE must be treated as hazardous waste.

  • Place these items in a designated, leak-proof container or bag that is clearly labeled as "Hazardous Waste" and specifies the contaminant.

  • Follow your institution's guidelines for the pickup and disposal of hazardous materials.

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.